molecular formula C12H17ClFNO B12354898 4-Fluoropentedrone hydrochloride CAS No. 2469350-88-5

4-Fluoropentedrone hydrochloride

Cat. No.: B12354898
CAS No.: 2469350-88-5
M. Wt: 245.72 g/mol
InChI Key: OJTBUGHPDKLLFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropentedrone hydrochloride is a useful research compound. Its molecular formula is C12H17ClFNO and its molecular weight is 245.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2469350-88-5

Molecular Formula

C12H17ClFNO

Molecular Weight

245.72 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-(methylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C12H16FNO.ClH/c1-3-4-11(14-2)12(15)9-5-7-10(13)8-6-9;/h5-8,11,14H,3-4H2,1-2H3;1H

InChI Key

OJTBUGHPDKLLFO-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC=C(C=C1)F)NC.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluorophenidine (4-FPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluorophenidine (4-FPD) is a research chemical and a dissociative anesthetic of the diarylethylamine class. The information provided herein is for educational and research purposes only. The synthesis, possession, and distribution of this compound may be regulated or illegal in many jurisdictions. This document does not endorse or encourage the illicit use or production of this substance.

Introduction

4-Fluorophenidine (IUPAC name: 1-(1-(4-fluorophenyl)-2-phenylethyl)piperidine), also known as 4-FPD, is a synthetic dissociative substance belonging to the 1,2-diarylethylamine chemical class. These compounds are known for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, a mechanism of action they share with well-known dissociatives like phencyclidine (PCP) and ketamine. The emergence of 4-FPD and related compounds as novel psychoactive substances (NPS) necessitates a comprehensive understanding of their synthesis and analytical characterization for forensic, clinical, and research applications. This guide provides a detailed overview of a plausible synthetic route, in-depth characterization methodologies, and the pharmacological context of 4-FPD.

Synthesis of 4-Fluorophenidine (4-FPD)

The synthesis of 4-FPD can be logically achieved through a two-step process starting from commercially available precursors. The key transformation is a reductive amination reaction, a robust and widely used method in medicinal chemistry for the formation of carbon-nitrogen bonds.

Proposed Synthetic Pathway

The primary route involves the synthesis of an intermediate ketone, 1-(4-fluorophenyl)-2-phenylethanone, followed by its reductive amination with piperidine.

  • Step 1: Synthesis of 1-(4-fluorophenyl)-2-phenylethanone (1) This key intermediate, also known as benzyl 4-fluorophenyl ketone, is commercially available[1][2][3]. Alternatively, it can be synthesized via a Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride.

  • Step 2: Reductive Amination to form 4-Fluorophenidine (4-FPD) (2) The ketone intermediate (1) is reacted with piperidine in the presence of a reducing agent to form the final product, 4-FPD (2) . This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a common and effective reducing agent for this transformation, known for its mildness and broad functional group tolerance[4].

Experimental Protocol: Synthesis of 4-FPD

Materials and Reagents:

  • 1-(4-fluorophenyl)-2-phenylethanone

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of 1-(4-fluorophenyl)-2-phenylethanone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add piperidine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 4-Fluorophenidine as a pure solid or oil.

Synthesis Workflow Diagram

G cluster_0 Step 1: Precursor cluster_1 Step 2: Reductive Amination cluster_2 Final Product Precursor 1-(4-fluorophenyl)-2-phenylethanone Reaction Reaction Mixture Precursor->Reaction Add Reagents Piperidine Sodium Triacetoxyborohydride Acetic Acid in DCE Reagents->Reaction Add Workup Aqueous Workup (NaHCO3, Extraction) Reaction->Workup Process Purification Column Chromatography Workup->Purification Isolate Crude Product 4-Fluorophenidine (4-FPD) Purification->Product Yields Pure

Caption: General workflow for the synthesis of 4-FPD via reductive amination.

Characterization of 4-Fluorophenidine (4-FPD)

Thorough analytical characterization is essential for the unambiguous identification of 4-FPD. A combination of chromatographic and spectroscopic techniques is required for structure elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of novel psychoactive substances. It provides information on the retention time of the analyte and its mass fragmentation pattern upon electron ionization (EI).

Experimental Protocol: GC-MS Analysis

  • Instrument: Agilent 7890A GC coupled with a 5975C Mass Selective Detector (or equivalent).

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Injection Mode: Split (e.g., 100:1) or splitless, depending on sample concentration.

  • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.

  • MS Transfer Line: 280 °C.

  • MS Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 amu.

Expected Fragmentation Pattern: The mass spectrum of 4-FPD is expected to be dominated by fragmentation alpha to the nitrogen atom. The molecular ion (M+) may be observed, but the base peak is likely to result from the cleavage of the C-C bond between the two aryl-bearing carbons, leading to the formation of a stable piperidinium-containing fragment.

Table 1: Predicted Major Mass Fragments for 4-FPD

m/z (Predicted)Fragment Structure/Identity
283[M]⁺ (Molecular Ion)
192[M - C₇H₇]⁺ (Loss of benzyl radical)
174[C₁₂H₁₅N]⁺ (Piperidinium fragment from benzyl cleavage)
109[C₇H₆F]⁺ (Fluorotropylium ion)
91[C₇H₇]⁺ (Tropylium ion)
84[C₅H₁₀N]⁺ (Piperidinyl fragment)

Note: This table is predictive. Actual fragmentation may vary. Data should be confirmed against a certified reference standard and library spectra, such as those from SWGDRUG or Cayman[5][6][7].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR would be essential for the complete characterization of 4-FPD.

Experimental Protocol: NMR Analysis

  • Instrument: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm for ¹H and ¹³C.

  • Experiments: ¹H NMR, ¹³C NMR, ¹⁹F NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignments.

Table 2: Predicted ¹H NMR Chemical Shifts for 4-FPD

Proton AssignmentPredicted δ (ppm)Multiplicity
Aromatic (C₆H₅ & C₆H₄F)6.9 - 7.4Multiplet
Methine (-CH-)~3.5 - 4.0Multiplet
Methylene (-CH₂-)~2.8 - 3.2Multiplet
Piperidine (-CH₂-N-CH₂-)~2.2 - 2.8Multiplet
Piperidine (other -CH₂-)~1.4 - 1.7Multiplet

Table 3: Predicted ¹³C NMR Chemical Shifts for 4-FPD

Carbon AssignmentPredicted δ (ppm)
Aromatic (ipso-F)~160 (d)
Aromatic (other)115 - 145
Methine (-CH-)~70
Methylene (-CH₂-)~40
Piperidine (-CH₂-N-CH₂-)~55
Piperidine (other -CH₂-)~25

¹⁹F NMR: A single resonance is expected in the typical aryl-fluoride region (around -110 to -120 ppm), likely appearing as a multiplet due to coupling with aromatic protons[8].

Analytical Workflow Diagram

G Sample Purified 4-FPD Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data_GCMS Retention Time Mass Spectrum GCMS->Data_GCMS Data_NMR Chemical Shifts Coupling Constants NMR->Data_NMR Data_FTIR Vibrational Frequencies FTIR->Data_FTIR Interpretation Structural Elucidation & Purity Assessment Data_GCMS->Interpretation Data_NMR->Interpretation Data_FTIR->Interpretation

Caption: A typical workflow for the analytical characterization of 4-FPD.

Mechanism of Action and Signaling

4-FPD belongs to the 1,2-diarylethylamine class, which are primarily known as uncompetitive NMDA receptor antagonists[5][9]. This mechanism is the basis for their dissociative, anesthetic, and hallucinogenic properties.

Mechanism:

  • For the NMDA receptor ion channel to open, both the neurotransmitter glutamate and a co-agonist (glycine or D-serine) must bind to their respective sites on the receptor complex.

  • This binding, coupled with depolarization of the postsynaptic membrane, dislodges a magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.

  • As an uncompetitive antagonist, 4-FPD is believed to bind to a site within the open ion channel (often referred to as the PCP or MK-801 site), physically occluding the passage of ions like Calcium (Ca²⁺)[3][10].

  • This blockade of Ca²⁺ influx prevents the downstream signaling cascades that are crucial for synaptic plasticity, learning, and memory, leading to the characteristic dissociative state.

Some diarylethylamines also show activity at monoamine transporters, such as the dopamine transporter (DAT) and norepinephrine transporter (NET), which may contribute to stimulant effects[5][8].

Signaling Pathway Diagram

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate Glutamate NMDAR NMDA Receptor (Channel Closed, Mg²⁺ Block) Glutamate->NMDAR Binds NMDAR_Open NMDA Receptor (Channel Open) NMDAR->NMDAR_Open Depolarization + Co-agonist NMDAR_Blocked NMDA Receptor (Channel Blocked) Ca_Influx Ca²⁺ Influx NMDAR_Open->Ca_Influx No_Ca_Influx No Ca²⁺ Influx NMDAR_Blocked->No_Ca_Influx Signaling Downstream Signaling (Synaptic Plasticity) Ca_Influx->Signaling FPD 4-FPD FPD->NMDAR_Open Binds to Channel Pore

Caption: Antagonistic action of 4-FPD at the NMDA receptor ion channel.

Conclusion

This technical guide outlines a plausible and efficient synthesis for 4-Fluorophenidine and details the necessary analytical methodologies for its comprehensive characterization. The proposed reductive amination pathway is a high-yielding and scalable route. The characterization data, particularly from GC-MS and multinuclear NMR, are critical for the unambiguous identification of this compound in forensic and research settings. Understanding the synthesis and analytical profile of 4-FPD is paramount for the scientific and regulatory communities to address the challenges posed by the continuous emergence of novel psychoactive substances.

References

The Hypothesized Mechanism of Action of 4-Fluoropentedrone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive review of published scientific literature did not yield specific in vitro pharmacological data for 4-Fluoropentedrone hydrochloride (4-FPD). Therefore, this technical guide extrapolates its mechanism of action based on the known pharmacological profile of its parent compound, pentedrone, and the general effects of fluorination on psychoactive molecules. The quantitative data and specific interactions described herein are based on this extrapolation and should be confirmed by direct experimental evidence.

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone, a class of psychoactive substances that are structurally related to the naturally occurring stimulant cathinone from the Catha edulis plant. As a substituted cathinone, 4-FPD is the 4-fluoro derivative of pentedrone. The core mechanism of action for many synthetic cathinones involves the modulation of monoamine neurotransmission in the central nervous system. This guide provides a detailed overview of the hypothesized mechanism of action of 4-FPD, drawing upon data from its non-fluorinated analog, pentedrone.

Hypothesized Mechanism of Action: Monoamine Transporter Inhibition

Based on the pharmacological profile of pentedrone, 4-Fluoropentedrone is hypothesized to act as a monoamine transporter reuptake inhibitor . Monoamine transporters are protein structures that regulate the concentration of neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—in the synaptic cleft by reabsorbing them into the presynaptic neuron. Inhibition of these transporters by a ligand like 4-FPD leads to an increase in the extracellular concentration of these neurotransmitters, thereby enhancing their signaling.

Pentedrone has been characterized as a potent inhibitor of the norepinephrine transporter (NET) and the dopamine transporter (DAT), with significantly less activity at the serotonin transporter (SERT). Furthermore, studies on pentedrone have indicated that it is a non-releasing inhibitor , meaning it blocks the reuptake of monoamines without inducing their release from the presynaptic terminal, a mechanism distinct from that of amphetamine-like substances.

The introduction of a fluorine atom at the para-position of the phenyl ring in pentedrone is expected to modulate its pharmacological profile. Fluorination is a common strategy in medicinal chemistry that can alter a molecule's potency, selectivity, and metabolic stability. It is plausible that the fluorine atom in 4-FPD could enhance its affinity for the monoamine transporters, potentially increasing its potency as a reuptake inhibitor compared to pentedrone. However, the precise impact on its selectivity for DAT, NET, and SERT remains to be experimentally determined.

Quantitative Data for Pentedrone

The following table summarizes the in vitro pharmacological data for pentedrone, which serves as the basis for the hypothesized action of 4-FPD.

CompoundTransporterIC50 (nM)Reference
PentedroneDAT56[1]
NET28[1]
SERT2155[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity.

Experimental Protocols

To determine the specific mechanism of action of this compound, a monoamine transporter uptake inhibition assay would be employed. The following is a generalized protocol for such an experiment.

Cell Culture and Transfection
  • Human Embryonic Kidney (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

  • Transfected cells are selected and maintained in a medium containing a selection antibiotic (e.g., G418) to ensure the continued expression of the transporter proteins.

Radiotracer Uptake Inhibition Assay
  • Transfected cells are seeded into 96-well plates and grown to confluence.

  • On the day of the assay, the culture medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of this compound dissolved in KRH buffer.

  • A solution containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to each well to initiate the uptake reaction.

  • The uptake is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • The reaction is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled substrate (IC50) is calculated by non-linear regression analysis. Control wells containing a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT) are used to determine non-specific uptake.

Visualizations

Signaling Pathway Diagram

4-FPD_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Monoamines MA_Transporter Monoamine Transporter (DAT/NET) Extracellular_MA Extracellular Monoamines Extracellular_MA->MA_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Extracellular_MA->Postsynaptic_Receptor Binding & Activation 4-FPD 4-Fluoropentedrone 4-FPD->MA_Transporter Inhibition

Caption: Hypothesized mechanism of 4-FPD at the synapse.

Experimental Workflow Diagram

Experimental_Workflow Seeding 2. Seed cells into 96-well plates Pre-incubation 3. Pre-incubate cells with varying concentrations of 4-Fluoropentedrone Seeding->Pre-incubation Radiotracer_Addition 4. Add radiolabeled monoamine substrate ([3H]DA, [3H]NE, or [3H]5-HT) Pre-incubation->Radiotracer_Addition Incubation 5. Incubate at 37°C to allow for uptake Radiotracer_Addition->Incubation Termination 6. Terminate uptake by washing with ice-cold buffer Incubation->Termination Lysis 7. Lyse cells to release intracellular contents Termination->Lysis Scintillation_Counting 8. Measure intracellular radioactivity using a scintillation counter Lysis->Scintillation_Counting Data_Analysis 9. Calculate IC50 values using non-linear regression Scintillation_Counting->Data_Analysis

Caption: Experimental workflow for monoamine transporter uptake inhibition assay.

References

An In-depth Technical Guide to the Pharmacological Profile of 4-Fluoropentedrone HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropentedrone HCl (4-FPD) is a synthetic cathinone and a structural analog of pentedrone. While specific pharmacological data for 4-FPD is scarce in peer-reviewed literature, its profile can be inferred from the analysis of closely related compounds, including pentedrone, 4-fluoromethcathinone (4-FMC), and 4-methylmethcathinone (mephedrone). Synthetic cathinones are known to primarily act as monoamine transporter inhibitors or releasing agents, leading to increased synaptic concentrations of dopamine, norepinephrine, and serotonin. This guide provides a comprehensive overview of the predicted pharmacological profile of 4-FPD based on available data from its analogs, including its anticipated mechanism of action, receptor and transporter interactions, and in vivo effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research into this compound.

Introduction

4-Fluoropentedrone (1-(4-fluorophenyl)-2-(methylamino)pentan-1-one) is a substituted cathinone that has emerged as a designer drug. Its chemical structure is characterized by a phenethylamine core with a β-keto group, an N-methyl group, and a fluorine atom substituted at the para-position of the phenyl ring. The pharmacological effects of synthetic cathinones are largely attributed to their interaction with monoamine transporters, which are responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT) from the synaptic cleft.[1] The nature and potency of this interaction—whether as an inhibitor of reuptake or a substrate that induces neurotransmitter release—dictate the specific psychostimulant and physiological effects of each compound.[2]

Due to the limited direct research on 4-FPD, this guide synthesizes data from structurally similar cathinones to project its pharmacological characteristics. Pentedrone, its non-fluorinated parent compound, and other para-substituted cathinones like 4-fluoromethcathinone (4-FMC) and mephedrone provide the basis for these inferences.

Predicted Mechanism of Action

Based on the structure-activity relationships of substituted cathinones, 4-FPD is predicted to act as a monoamine transporter inhibitor, and potentially as a substrate-type releaser. The presence of the β-keto group and the N-alkyl chain are characteristic features of compounds that interact with DAT, NET, and SERT.[1] Ring substitutions, such as the para-fluoro group in 4-FPD, are known to influence the potency and selectivity of these interactions, often increasing activity at the serotonin transporter.[3]

It is hypothesized that 4-FPD, like pentedrone, will exhibit a preference for inhibiting the dopamine and norepinephrine transporters over the serotonin transporter.[4] However, the fluorine substitution may enhance its affinity for SERT compared to the parent compound.

Quantitative Pharmacological Data (Inferred from Analogs)

Table 1: Monoamine Transporter Inhibition Potency (IC50 in µM) of Pentedrone and Related Cathinones

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioReference
Pentedrone0.5ND130260[5]
PentyloneNDND20ND[5]
4-Methylpentedrone (4-MPD)1.0ND3030[5]
N-Ethyl-pentedrone (NEPD)0.2ND130650[5]
Mephedrone (4-MMC)NDNDNDND
4-Fluoromethcathinone (4-FMC)NDNDNDND
Cocaine0.5ND0.81.6[5]

ND: Not Determined in the cited source.

Table 2: Receptor Binding Affinities (Ki in µM) of Pentedrone and Related Compounds

CompoundDAT Ki (µM)NET Ki (µM)SERT Ki (µM)Reference
PentedroneNDNDND
α-PVPNDNDND
Mephedrone (4-MMC)NDNDND
CocaineNDNDND

ND: Not Determined. Data on receptor binding affinities for a wide range of receptors for these compounds is limited in publicly available literature.

Based on the available data for its analogs, 4-FPD is expected to be a potent inhibitor of DAT and NET, with weaker activity at SERT. The DAT/SERT ratio is a useful indicator of the relative abuse liability, with higher ratios often correlating with greater psychostimulant effects.[5]

Predicted In Vivo Pharmacological Effects

The in vivo effects of 4-FPD are anticipated to be consistent with those of other psychostimulant cathinones that primarily act on dopamine and norepinephrine systems.

Locomotor Activity

In rodent models, administration of pentedrone has been shown to cause a dose-dependent increase in locomotor activity.[4][6] It is predicted that 4-FPD would produce similar effects, indicative of its stimulant properties. The onset and duration of these effects would be dependent on the dose and route of administration.

Drug Discrimination

Drug discrimination studies in animals are used to assess the subjective effects of a compound. Rats trained to discriminate a known psychostimulant, such as methamphetamine or cocaine, from saline are tested with the novel compound. Full substitution for the training drug suggests a similar subjective experience. Pentedrone has been shown to fully substitute for the discriminative stimulus effects of methamphetamine and cocaine in rats.[7] It is therefore likely that 4-FPD would also substitute for these psychostimulants, suggesting a high potential for abuse.

Experimental Protocols

The following are representative experimental protocols for the in vitro and in vivo assessment of the pharmacological profile of compounds like 4-Fluoropentedrone HCl.

In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of monoamine neurotransmitters by their respective transporters.[8][9]

Cell Culture:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Uptake Inhibition Assay:

  • Cells are seeded into 96-well plates and grown to confluence.

  • On the day of the experiment, the culture medium is removed, and the cells are washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Cells are pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., 4-FPD HCl) or a reference inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT).

  • A mixture of a radiolabeled monoamine (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a corresponding unlabeled monoamine is added to each well to initiate the uptake reaction.

  • The reaction is allowed to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer.

  • Cells are lysed, and the amount of radioactivity taken up by the cells is quantified using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor.

  • IC50 values are calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Locomotor Activity Assessment

This protocol assesses the stimulant or depressant effects of a compound on spontaneous motor activity in rodents.[10][11]

Animals:

  • Male Swiss-Webster mice or Sprague-Dawley rats are group-housed with ad libitum access to food and water and maintained on a 12-hour light/dark cycle.

Procedure:

  • Animals are habituated to the testing environment (e.g., open-field arenas equipped with infrared photobeams) for at least 30 minutes prior to drug administration.

  • Animals are administered the test compound (e.g., 4-FPD HCl) or vehicle (e.g., saline) via a specified route (e.g., intraperitoneal injection).

  • Immediately after injection, animals are placed back into the open-field arenas.

  • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded continuously for a set period (e.g., 60-120 minutes).

  • Data is analyzed by comparing the locomotor activity of the drug-treated groups to the vehicle-treated control group.

Drug Discrimination Study

This behavioral assay is used to evaluate the interoceptive (subjective) effects of a test compound in comparison to a known drug of abuse.[12][13]

Animals:

  • Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to motivate responding for food rewards.

Apparatus:

  • Standard operant conditioning chambers equipped with two response levers and a food pellet dispenser.

Procedure:

  • Training Phase: Rats are trained to press one lever after receiving an injection of a known psychostimulant (e.g., methamphetamine, 1 mg/kg, i.p.) and the other lever after receiving a saline injection to receive a food reward. Training sessions are conducted daily until the rats reliably press the correct lever (>80% accuracy).

  • Testing Phase: Once trained, rats are tested with various doses of the test compound (e.g., 4-FPD HCl). On test days, after receiving an injection of the test compound, the rat is placed in the operant chamber, and the number of presses on each lever is recorded.

  • Data Analysis: The percentage of responses on the drug-appropriate lever is calculated for each dose of the test compound. Full substitution is defined as ≥80% of responses on the drug-appropriate lever, indicating that the test compound produces subjective effects similar to the training drug.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the pharmacological assessment of 4-Fluoropentedrone HCl.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine (DA, NE, 5-HT) Vesicle Synaptic Vesicle MA->Vesicle VMAT2 Synapse Synapse Vesicle->Synapse Release MAT Monoamine Transporter (DAT, NET, SERT) Synapse_MA Monoamine Synapse_MA->MAT Reuptake Receptor Postsynaptic Receptor Synapse_MA->Receptor Binding & Activation Postsynaptic_Effect Postsynaptic Effect Receptor->Postsynaptic_Effect Signal Transduction FPD 4-FPD FPD->MAT Inhibition

Figure 1: Mechanism of Monoamine Transporter Inhibition by 4-FPD.

Uptake_Inhibition_Workflow start Start cell_culture Culture HEK293 cells expressing hDAT, hNET, or hSERT start->cell_culture plating Plate cells in 96-well plates cell_culture->plating preincubation Pre-incubate with 4-FPD or control plating->preincubation add_radioligand Add [3H]monoamine preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation wash Wash to terminate uptake incubation->wash lysis Lyse cells wash->lysis scintillation Quantify radioactivity lysis->scintillation analysis Calculate IC50 values scintillation->analysis end End analysis->end

Figure 2: Experimental Workflow for Monoamine Transporter Uptake Inhibition Assay.

Drug_Discrimination_Workflow start Start training Train rats to discriminate between psychostimulant and saline start->training test_compound Administer 4-FPD or vehicle training->test_compound operant_session Place rat in operant chamber test_compound->operant_session record_responses Record lever presses operant_session->record_responses analysis Calculate % drug-lever responding record_responses->analysis end End analysis->end

Figure 3: Experimental Workflow for Drug Discrimination Study.

Conclusion

While direct experimental data on 4-Fluoropentedrone HCl is lacking, its pharmacological profile can be reasonably predicted based on the well-established structure-activity relationships of synthetic cathinones. It is anticipated to be a potent monoamine transporter inhibitor with a preference for the dopamine and norepinephrine transporters, leading to psychostimulant effects. The para-fluoro substitution may confer a slightly increased activity at the serotonin transporter compared to its parent compound, pentedrone. The provided experimental protocols and diagrams offer a framework for future in vitro and in vivo studies to definitively characterize the pharmacological and toxicological properties of this emerging designer drug. Such research is crucial for understanding its potential for abuse and for the development of effective public health responses.

References

An In-depth Technical Guide to 4-Fluoropentedrone Hydrochloride (CAS: 2469350-88-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 4-Fluoropentedrone hydrochloride is a research chemical and is intended for laboratory use only. It is not for human or veterinary consumption.

Introduction

This compound (also known as 4-FPD) is a synthetic stimulant belonging to the cathinone class. As a derivative of pentedrone, it shares structural similarities with other psychoactive substances that interact with the monoamine transporter systems in the central nervous system. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, focusing on its chemical properties, presumed mechanism of action, and analytical characterization. Due to a lack of specific research on 4-Fluoropentedrone, data from its parent compound, pentedrone, is used as a proxy to infer its pharmacological profile.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and interpretation in research settings.

PropertyValueReference
CAS Number 2469350-88-5[1]
Formal Name 1-(4-fluorophenyl)-2-(methylamino)-1-pentanone, monohydrochloride[1]
Synonyms 4-fluoro-α-methylamino-Valerophenone, 4-FPD[1]
Molecular Formula C₁₂H₁₆FNO • HCl[1]
Formula Weight 245.7 g/mol [1]
Appearance White powder[2]
Melting Point 243–245 °C[3]
Purity ≥98%[1]
Solubility DMF: 15 mg/ml, DMSO: 15 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml[3]

Presumed Mechanism of Action

While specific pharmacological studies on 4-Fluoropentedrone are limited, its mechanism of action can be inferred from its structural relationship to pentedrone and other synthetic cathinones. These compounds are known to act as monoamine transporter inhibitors.

The proposed primary mechanism of action for 4-Fluoropentedrone is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4] By blocking these transporters, 4-Fluoropentedrone increases the extracellular concentrations of NE and DA in the synaptic cleft, leading to enhanced noradrenergic and dopaminergic neurotransmission and subsequent stimulant effects. Pentedrone, the parent compound, is characterized as a non-releasing norepinephrine-dopamine reuptake inhibitor (NDRI).[1][4]

Proposed Mechanism of Action

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Dopamine/Norepinephrine Vesicles Vesicle->SynapticCleft Release DAT Dopamine Transporter (DAT) DAT->Vesicle Reuptake NET Norepinephrine Transporter (NET) NET->Vesicle Reuptake DA_NE Dopamine (DA) & Norepinephrine (NE) Receptors Postsynaptic Receptors DA_NE->Receptors Binds FPD 4-Fluoropentedrone FPD->DAT Inhibits FPD->NET Inhibits Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism FPD 4-Fluoropentedrone Reduction β-Keto Reduction FPD->Reduction NDemethylation N-Demethylation FPD->NDemethylation Hydroxylation Hydroxylation FPD->Hydroxylation Glucuronidation Glucuronide Conjugates Reduction->Glucuronidation Hydroxylation->Glucuronidation Experimental_Workflow cluster_cell_culture Cell Culture cluster_assay_prep Assay Preparation cluster_uptake_assay Uptake Assay cluster_data_analysis Data Analysis HEK293 HEK293 cells stably expressing hDAT, hNET, or hSERT Plating Plate cells in 96-well plates HEK293->Plating Preincubation Pre-incubate cells with 4-Fluoropentedrone or vehicle Plating->Preincubation Radioligand Add radiolabeled substrate ([³H]DA, [³H]NE, or [³H]5-HT) Preincubation->Radioligand Incubation Incubate at 37°C Radioligand->Incubation Termination Terminate uptake by washing with ice-cold buffer Incubation->Termination Scintillation Lyse cells and measure radioactivity via liquid scintillation Termination->Scintillation IC50 Calculate IC₅₀ values using non-linear regression Scintillation->IC50

References

Discovery and history of 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoropentedrone (4-FPD) is a synthetic stimulant of the cathinone class, structurally related to pentedrone. It has emerged as a designer drug, presenting challenges to forensic and clinical toxicologists. This document provides a comprehensive overview of the available scientific and technical information regarding 4-FPD, including its discovery and history, chemical properties, pharmacological profile, metabolic pathways, and analytical methodologies. Due to the limited specific research on 4-FPD, data from closely related synthetic cathinones are included to provide a broader context for its potential effects and metabolic fate.

Introduction and History

4-Fluoropentedrone, also known as 4-FPD, is a synthetic cathinone that has been identified as a new psychoactive substance (NPS).[1] Synthetic cathinones are derivatives of the naturally occurring stimulant cathinone, which is found in the khat plant (Catha edulis). The clandestine synthesis of these compounds is a continuous effort to circumvent existing drug laws.

The precise date and origin of the first synthesis of 4-Fluoropentedrone are not well-documented in scientific literature, a common characteristic of many designer drugs. Its emergence on the recreational drug market is part of a broader trend of fluorinated amphetamine and cathinone derivatives. These substances are often marketed online as "research chemicals" or "legal highs" to avoid legal scrutiny.

Chemical and Physical Properties

4-Fluoropentedrone is formally known as 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.[2] Its chemical structure is characterized by a phenyl ring substituted with a fluorine atom at the fourth position, a pentanone backbone, and a methylamino group at the alpha position relative to the carbonyl group.

PropertyValueReference
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one[2][3]
Synonyms 4-FPD, 4F-Pentedrone, 4-fluoro-α-methylamino-valerophenone[2][4]
CAS Number 21311054-74-3 (freebase), 2469350-88-5 (hydrochloride)[2][4]
Molecular Formula C12H16FNO[2]
Molecular Weight 209.26 g/mol (freebase), 245.72 g/mol (hydrochloride)[2][3]
Appearance White powder[3]

Pharmacological Profile

Mechanism of Action

Synthetic cathinones, including 4-Fluoropentedrone, are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (DA), serotonin (5-HT), and norepinephrine (NE). The specific activity of 4-FPD on these transporters has not been extensively reported in the scientific literature. However, based on the structure-activity relationships of similar cathinones, it is predicted to be a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), with potentially weaker activity at the serotonin transporter (SERT).

Receptor Binding Affinities and Transporter Inhibition
CompoundTransporterIC50 (nM)
PentedroneDAT243
NET675
SERT3144

This data is for Pentedrone and is intended to be illustrative of the potential activity of a closely related compound. The actual values for 4-Fluoropentedrone may differ.

Expected Pharmacological Effects

Based on its presumed mechanism of action as a dopamine and norepinephrine reuptake inhibitor, the expected pharmacological effects of 4-Fluoropentedrone are typical of central nervous system stimulants. These may include:

  • Increased alertness and energy

  • Euphoria

  • Increased talkativeness and sociability

  • Decreased appetite

  • Increased heart rate and blood pressure

Metabolic Pathways

The metabolism of 4-Fluoropentedrone has not been specifically detailed in published studies. However, the metabolic fate of synthetic cathinones generally proceeds through a series of Phase I and Phase II reactions. Based on studies of structurally similar compounds like pentedrone and other cathinones, the following metabolic pathways are proposed for 4-FPD.

Phase I Metabolism

Phase I metabolism of 4-FPD is likely to involve the following reactions, primarily catalyzed by cytochrome P450 (CYP) enzymes:

  • β-Ketone Reduction: The carbonyl group is reduced to a secondary alcohol, forming the corresponding 4-fluoro-dihydro-pentedrone.

  • N-Demethylation: The methyl group is removed from the nitrogen atom to form the primary amine metabolite.

  • Hydroxylation: Hydroxylation of the alkyl chain or the aromatic ring may occur.

Phase II Metabolism

The metabolites formed during Phase I, particularly those with hydroxyl groups, can undergo Phase II conjugation reactions:

  • Glucuronidation: The hydroxylated metabolites can be conjugated with glucuronic acid to form more water-soluble glucuronides, which are more readily excreted.

The following diagram illustrates the proposed metabolic pathway for 4-Fluoropentedrone.

Metabolic Pathway of 4-Fluoropentedrone Proposed Metabolic Pathway of 4-Fluoropentedrone 4-Fluoropentedrone 4-Fluoropentedrone beta-Ketone Reduction beta-Ketone Reduction 4-Fluoropentedrone->beta-Ketone Reduction CYP450 N-Demethylation N-Demethylation 4-Fluoropentedrone->N-Demethylation CYP450 Hydroxylation Hydroxylation 4-Fluoropentedrone->Hydroxylation CYP450 4-Fluoro-dihydro-pentedrone 4-Fluoro-dihydro-pentedrone beta-Ketone Reduction->4-Fluoro-dihydro-pentedrone 4-Fluoro-nor-pentedrone 4-Fluoro-nor-pentedrone N-Demethylation->4-Fluoro-nor-pentedrone Hydroxylated Metabolites Hydroxylated Metabolites Hydroxylation->Hydroxylated Metabolites Glucuronidation Glucuronidation 4-Fluoro-dihydro-pentedrone->Glucuronidation UGT Hydroxylated Metabolites->Glucuronidation UGT Excreted Glucuronides Excreted Glucuronides Glucuronidation->Excreted Glucuronides

Caption: Proposed metabolic pathway for 4-Fluoropentedrone.

Toxicology

There is a lack of specific toxicological data, such as LD50 values, for 4-Fluoropentedrone in the scientific literature. The adverse effects associated with the use of synthetic cathinones are generally dose-dependent and can include:

  • Cardiovascular: Tachycardia, hypertension, palpitations, and in severe cases, myocardial infarction.

  • Neurological: Agitation, anxiety, paranoia, hallucinations, seizures, and hyperthermia.

  • Psychiatric: Psychosis, aggression, and suicidal ideation.

Given the limited information, the toxicity profile of 4-FPD is presumed to be similar to other potent synthetic cathinones.

Analytical Methodology

The detection and quantification of 4-Fluoropentedrone in biological and non-biological samples are crucial for forensic and clinical purposes. Several analytical techniques have been employed for the identification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of synthetic cathinones. 4-FPD can be identified based on its retention time and the fragmentation pattern of its mass spectrum.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL and perform a base extraction into chloroform.[3]

  • Instrument: Agilent gas chromatograph with a mass selective detector.[3]

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.[3]

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[3]

  • Injector Temperature: 280°C.[3]

  • Oven Program: Initial temperature of 100°C for 1.0 min, ramp to 280°C at 12°C/min, and hold for 9.0 min.[3]

  • MS Parameters: Mass scan range of 30-550 amu.[3]

The following diagram illustrates a general workflow for the GC-MS analysis of 4-FPD.

GC-MS Analysis Workflow General Workflow for GC-MS Analysis of 4-FPD cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Dilution Dilution Sample->Dilution Base Extraction Base Extraction Dilution->Base Extraction Injection Injection Base Extraction->Injection Separation Separation Injection->Separation Ionization Ionization Separation->Ionization Mass Analysis Mass Analysis Ionization->Mass Analysis Detection Detection Mass Analysis->Detection Identification Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General workflow for GC-MS analysis of 4-FPD.

Other Analytical Techniques
  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the detection of 4-FPD and its metabolites in biological fluids.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the structural elucidation and confirmation of the compound.[3]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.[3]

Conclusion

4-Fluoropentedrone is a synthetic cathinone whose presence in the illicit drug market necessitates a thorough understanding by the scientific and medical communities. While specific data on its pharmacology and toxicology are sparse, its structural similarity to other potent cathinones suggests a significant potential for abuse and adverse health effects. Further research is imperative to fully characterize its pharmacological profile, metabolic fate, and long-term consequences of use. The analytical methods outlined in this document provide a foundation for the accurate identification and quantification of 4-FPD in forensic and clinical settings.

References

A Technical Guide to 4-Fluoropentedrone Hydrochloride: Solubility, Analytical Methods, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties of 4-Fluoropentedrone hydrochloride (4-FPD HCl), with a focus on its solubility characteristics. The information herein is intended to support research, analytical development, and drug formulation efforts. This document compiles available quantitative data, details relevant experimental protocols, and illustrates associated biological pathways and experimental workflows.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a clear comparison of its solubility profile.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)15[1]
Dimethyl sulfoxide (DMSO)15[1]
Ethanol20[1]
Phosphate-Buffered Saline (PBS) pH 7.210[1]

Experimental Protocols

While specific experimental details for the solubility data presented above are not publicly available, this section outlines standard methodologies for solubility determination and analytical characterization of this compound.

General Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.[2][3][4] A generalized protocol is as follows:

  • Preparation: An excess amount of the solid compound (in this case, this compound) is added to a known volume of the solvent in a sealed flask or vial.[2][5]

  • Equilibration: The flask is agitated, typically by shaking or stirring, in a temperature-controlled environment for a sufficient period (often 24 to 48 hours) to ensure equilibrium is reached between the undissolved solid and the saturated solution.[3][4][5]

  • Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is commonly achieved by centrifugation or filtration, ensuring that the temperature is maintained to prevent any change in solubility.[2]

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[3]

G General Workflow for Solubility Determination (Shake-Flask Method) cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess 4-FPD HCl to solvent B Agitate at constant temperature (e.g., 24-48h) A->B Establish Equilibrium C Centrifuge or filter to remove solid B->C Isolate Saturated Solution D Analyze supernatant/ filtrate (e.g., HPLC, UV-Vis) C->D Measure Concentration

Caption: A generalized workflow for determining compound solubility using the shake-flask method.

Analytical Characterization Protocols

The following are established methods for the analytical characterization of this compound.

GC-MS is a confirmatory technique used for the identification of synthetic cathinones.[6][7][8]

  • Sample Preparation: A representative sample is accurately weighed and dissolved in a suitable solvent, such as methanol, to a concentration of 1 mg/mL. An internal standard may be included for quantitative analysis.[6]

  • GC Conditions:

    • Column: HP-5MS (or equivalent) capillary column.[7][8]

    • Injector Temperature: 260-280°C.[7]

    • Oven Program: A temperature gradient is typically employed, for example, starting at 90°C, holding for 1 minute, and then ramping up to 300°C.[6]

    • Carrier Gas: Helium.[7]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • MS Source Temperature: 230°C.[7]

    • MS Quadrupole Temperature: 150°C.[7]

    • Scan Mode: Selective Ion Monitoring (SIM) can be used for enhanced sensitivity.[7][8]

NMR spectroscopy is used to elucidate the chemical structure of the compound.

  • Sample Preparation: Approximately 10 mg of the substance is weighed and dissolved in about 1 mL of a suitable deuterated solvent (e.g., DMSO-d6). If the sample does not fully dissolve, vortexing, sonication, and centrifugation can be employed. An internal standard is added for quantitative NMR (qNMR).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹⁹F NMR spectra are particularly useful for fluorine-containing compounds like 4-Fluoropentedrone.[9] Key parameters such as the number of scans, relaxation delay, and pulse angle are optimized to ensure accurate integration for quantitative analysis.

Signaling Pathway: Mechanism of Action

4-Fluoropentedrone is a synthetic cathinone. The primary mechanism of action for this class of compounds involves the modulation of monoamine transporters in the brain.[10][11] Synthetic cathinones can act as either reuptake inhibitors or releasing agents for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[10][11] This leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in their psychostimulant effects.

G Mechanism of Action of Synthetic Cathinones cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron substance 4-Fluoropentedrone transporter Monoamine Transporter (DAT, NET, SERT) substance->transporter Inhibits reuptake or induces efflux monoamines_in Dopamine, Norepinephrine, Serotonin (intracellular) transporter->monoamines_in Reuptake Blocked monoamines_out Increased extracellular monoamines transporter->monoamines_out Efflux Induced receptors Postsynaptic Receptors monoamines_out->receptors Binds to receptors signal Signal Transduction receptors->signal Activates

Caption: The interaction of synthetic cathinones with monoamine transporters in the synaptic cleft.

References

Molecular structure of 4-Fluoropentedrone hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Molecular Structure of 4-Fluoropentedrone Hydrochloride

Introduction

This compound (also known as 4-FPD) is a synthetic stimulant compound belonging to the cathinone class.[1][2] As a designer drug, its emergence on the new psychoactive substances (NPS) market has necessitated comprehensive analytical and structural characterization for forensic and research purposes.[3] This document provides a detailed technical overview of the molecular structure, physicochemical properties, and analytical characterization of this compound, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

4-Fluoropentedrone is structurally related to pentedrone, featuring a fluorine atom substituted at the para-position of the phenyl ring. The hydrochloride salt is the common form in which this compound is distributed.[3][4] Key identifying and physical properties are summarized below.

PropertyValueSource
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride[4][5]
Synonyms 4-FPD, 4-fluoro-α-methylamino-Valerophenone[1][4]
CAS Number 2469350-88-5 (for hydrochloride salt)[1]
Chemical Formula C₁₂H₁₆FNO • HCl[1][4]
Molecular Weight 245.72 g/mol (Hydrochloride Salt) 209.26 g/mol (Free Base)[1][4]
Appearance White powder[4]
Melting Point 243–245 °C (with decomposition)[3]
Purity ≥98% (for analytical reference standards)[1]

Molecular Structure

The core structure of 4-Fluoropentedrone consists of a pentanone backbone. A phenyl ring is attached to the carbonyl carbon, and this ring is substituted with a fluorine atom at the para (4-position). An amino group, which is N-methylated, is located at the alpha-carbon relative to the carbonyl group. The presence of a chiral center at this alpha-carbon means the molecule can exist as enantiomers.

Caption: 2D structure of this compound.

Spectroscopic and Analytical Characterization

Unequivocal identification of this compound is achieved through a combination of modern analytical techniques.

Analytical_Workflow cluster_techniques Analytical Techniques substance Sample (4-FPD HCl) analysis Instrumental Analysis substance->analysis gcms GC-MS analysis->gcms nmr NMR analysis->nmr ftir FTIR analysis->ftir raman Raman analysis->raman interpretation Data Interpretation gcms->interpretation nmr->interpretation ftir->interpretation raman->interpretation elucidation Structural Elucidation interpretation->elucidation

Caption: General analytical workflow for the characterization of 4-FPD HCl.

Mass Spectrometry (MS)

Mass spectrometry is critical for determining the molecular weight and fragmentation pattern, aiding in identification.

Quantitative Data

Technique Ion/Fragment (m/z) Description
ESI-MS 210 Protonated molecule [M+H]⁺ of the free base.[3]
EI-MS 86 Main fragment ion.[3][4]
EI-MS 123 Fragment ion.[3][4]

| EI-MS | 95 | Fragment ion.[3][4] |

Experimental Protocol (GC-MS)

  • Sample Preparation: The analyte is diluted to approximately 4 mg/mL and base extracted in chloroform.[4]

  • Instrumentation: An Agilent gas chromatograph with an MS detector is used.[4]

  • Column: HP-5 MS (30m x 0.25 mm x 0.25μm) or equivalent.[4]

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.[4]

  • Temperatures: Injector at 280°C, MSD transfer line at 280°C, MS Source at 230°C, and MS Quad at 150°C.[4]

  • Oven Program: Initial temperature of 100°C for 1.0 min, ramped to 280°C at 12°C/min, and held for 9.0 min.[4]

  • Injection: 1 μL injection with a split ratio of 25:1.[4]

  • MS Parameters: Mass scan range from 30-550 amu.[4]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule.

Quantitative Data

Technique Wavenumber (cm⁻¹) Assignment
IR 1688 Strong carbonyl (C=O) stretch.[3]
Raman 1690 Strong carbonyl (C=O) stretch.[3]
IR 1598 C-C vibration in the aromatic ring.[3]

| IR | 2700-3000 | Aliphatic and aromatic C-H stretching.[3] |

Experimental Protocol (FTIR)

  • Instrumentation: FTIR spectrometer equipped with a Golden Gate diamond ATR attachment (1 bounce).[4]

  • Scan Parameters: 16 scans for both the sample and the background.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol (¹H NMR)

  • Sample Preparation: The analyte is diluted to approximately 4 mg/mL in D₂O containing TSP as a 0 ppm reference and maleic acid as a quantitative internal standard.[4]

  • Instrumentation: 400 MHz NMR spectrometer.[4]

  • Parameters: A spectral width covering at least -2.9 ppm to 13.1 ppm, a 90° pulse angle, and a 45-second delay between pulses.[4]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily related to the aromatic system.

Quantitative Data

Technique λmax (nm)

| UV-VIS | 253 |[3] |

Potential Metabolic Pathways

While specific metabolic studies on 4-Fluoropentedrone are not extensively detailed in the provided literature, its metabolic fate can be hypothesized based on the known pathways of structurally similar cathinones like mephedrone and pentedrone.[6][7] The primary metabolic routes are expected to involve N-demethylation, reduction of the beta-keto group, and hydroxylation of the alkyl chain or aromatic ring.

Metabolic_Pathway cluster_metabolites Potential Phase I Metabolites parent 4-Fluoropentedrone met_demethyl N-demethyl-4-fluoropentedrone (Norpentedrone analog) parent->met_demethyl N-demethylation (CYP450) met_reduced 4-fluoropentedrone-diol (Alcohol metabolite) parent->met_reduced β-Keto Reduction met_hydroxy Hydroxylated-4-fluoropentedrone parent->met_hydroxy Hydroxylation (CYP450)

Caption: Hypothetical Phase I metabolic pathways of 4-Fluoropentedrone.

Key proposed metabolic transformations include:

  • N-demethylation: The methyl group on the nitrogen is removed, a common pathway for many cathinones mediated by cytochrome P450 (CYP450) enzymes.[6]

  • β-Keto Reduction: The carbonyl group is reduced to a hydroxyl group, forming an alcohol metabolite. This is a preferential pathway for pentedrone.[7]

  • Hydroxylation: A hydroxyl group is added, likely to the aromatic ring or the pentyl side chain, facilitated by CYP450 enzymes.

Conclusion

This compound is a synthetic cathinone whose molecular structure has been comprehensively elucidated through various analytical techniques. Its chemical formula is C₁₂H₁₆FNO • HCl with a molecular weight of 245.72 g/mol . Spectroscopic data from MS, IR, and NMR provide a distinct fingerprint for its identification. While its metabolism is not fully characterized, it is predicted to follow pathways common to other cathinones, including N-demethylation and β-keto reduction. The data and protocols presented in this guide serve as a critical resource for the accurate identification and further study of this compound by the scientific and forensic communities.

References

4-FPD: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. 4-FPD (4-Fluoropentedrone) is a research chemical, and its pharmacological and toxicological properties in humans are not well understood. This guide summarizes the available scientific data and should not be interpreted as an endorsement or promotion of its use.

Introduction

4-Fluoropentedrone (4-FPD), systematically named 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, is a synthetic cathinone.[1][2][3] Synthetic cathinones are a class of novel psychoactive substances (NPS) that are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant. These substances typically act as central nervous system stimulants.[1][4] While the physicochemical properties of 4-FPD have been characterized in a detailed study, there is a significant lack of published research on its pharmacology, toxicology, and mechanism of action.[1][3] This guide provides a comprehensive overview of the existing technical data on 4-FPD and outlines the experimental protocols used for its characterization.

Physicochemical Properties

The primary source of physicochemical data for 4-FPD hydrochloride comes from a 2018 study by Rojkiewicz et al.[1][3]

PropertyValueReference
Chemical Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride[1][3]
Synonyms 4-Fluoropentedrone, 4-FPD[2]
Molecular Formula C₁₂H₁₆FNO · HCl[1][3]
Molecular Weight 245.72 g/mol [1][3]
Appearance White crystalline solid[1][3]
Melting Point 186.5 °C (determined by DSC)[1][3]

Analytical Data

The following tables summarize the key analytical data for the characterization of 4-FPD hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-d₆

¹H-NMR (ppm) ¹³C-NMR (ppm) Assignment
9.61 (br s, 2H)195.4C=O
8.16 (m, 2H)165.2 (d, J=251.3 Hz)C-F
7.46 (t, J=8.8 Hz, 2H)132.0 (d, J=9.6 Hz)CH (aromatic)
5.17 (m, 1H)129.9 (d, J=3.0 Hz)CH (aromatic)
2.65 (s, 3H)116.3 (d, J=22.1 Hz)CH (aromatic)
1.83 (m, 1H)60.1CH-NH₂⁺
1.55 (m, 1H)30.1N-CH₃
1.25 (m, 2H)30.0CH₂
0.81 (t, J=7.3 Hz, 3H)17.8CH₂
13.5CH₃

Data sourced from Rojkiewicz et al., 2018.[1][3]

Mass Spectrometry (MS)
Technique Key Fragments (m/z) Interpretation
GC-MS (EI) 123, 95, 75, 58Fragmentation pattern characteristic of 4-FPD
ESI-MS 210.2[M+H]⁺
ESI-MS² (210.2) 123.1, 166.1, 192.1Product ions of the protonated molecule
ESI-MS³ (210.2 → 123.1) 95.1, 75.1Product ions of the m/z 123.1 fragment

Data sourced from Rojkiewicz et al., 2018.[1][3]

Vibrational Spectroscopy
Technique Key Bands (cm⁻¹) Assignment
Infrared (IR) 1690, 1598C=O stretching, C-C aromatic stretching
Raman 1690, 1598C=O stretching, C-C aromatic stretching

Data sourced from Rojkiewicz et al., 2018.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy
Solvent λmax (nm)
Methanol252

Data sourced from Rojkiewicz et al., 2018.[1][3]

X-ray Crystallography
Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.999(2)
b (Å) 17.159(3)
c (Å) 7.2130(14)
β (°) 106.84(3)
Volume (ų) 1301.6(4)
Z 4

Data sourced from Rojkiewicz et al., 2018.[1][3]

Experimental Protocols

The following methodologies are based on the procedures described by Rojkiewicz et al. (2018).[1][3]

Sample Preparation:

  • For Gas Chromatography studies: A 10 mg aliquot of the 4-FPD sample was dissolved in 1 mL of methanol by ultrasonication for 10 minutes. A 10 µL aliquot of this solution was then diluted 100-fold with methanol for analysis.

  • For NMR spectroscopic analysis: 10 mg of the powder sample was dissolved in 0.6 mL of DMSO-d₆.

  • For DSC, IR, Raman, and UV-Vis studies: 5 mg of the sample was used for each analysis.

Instrumentation:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An Agilent Technologies 7890A GC with a 5975C VL MSD was used. The column was an HP-5MS (30 m × 0.25 mm × 0.25 μm). The oven temperature program started at 50°C for 2.8 minutes, then ramped to 310°C at a rate of 25°C/min, and held for 10 minutes. Helium was the carrier gas at a flow rate of 1.2 mL/min.

  • Electrospray Ionization Ion Trap Mass Spectrometry (ESI-MS): A Bruker Daltonik HCT Ultra ion trap mass spectrometer was used. The sample was infused directly into the ion source.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A Bruker Avance III 600 MHz spectrometer was used.

  • Infrared (IR) Spectroscopy: A Bruker Tensor 27 FTIR spectrometer with an ATR accessory was used.

  • Raman Spectroscopy: A Bruker MultiRam FT-Raman spectrometer with a Nd:YAG laser (1064 nm) was used.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: A Jasco V-530 spectrophotometer was used.

  • X-ray Crystallography: A SuperNova (Dual) CCD diffractometer with CuKα radiation (λ = 1.54184 Å) was used for data collection.

  • Differential Scanning Calorimetry (DSC): A Mettler Toledo DSC 822e instrument was used. The sample was heated from 25°C to 300°C at a rate of 10°C/min under a nitrogen atmosphere.

Mandatory Visualizations

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample 4-FPD Sample Prep Sample Preparation (Dissolution/Dilution) Sample->Prep GCMS GC-MS Prep->GCMS ESIMS ESI-MSn Prep->ESIMS NMR NMR Prep->NMR IR_Raman IR & Raman Prep->IR_Raman UVVis UV-Vis Prep->UVVis XRay X-ray Crystallography Prep->XRay DSC DSC Prep->DSC Structure Structural Elucidation GCMS->Structure Purity Purity Assessment GCMS->Purity ESIMS->Structure NMR->Structure IR_Raman->Structure PhysChem Physicochemical Characterization IR_Raman->PhysChem UVVis->PhysChem XRay->Structure XRay->PhysChem DSC->Purity DSC->PhysChem Final_Report Comprehensive Characterization Report Structure->Final_Report Purity->Final_Report PhysChem->Final_Report

Caption: Analytical workflow for the characterization of 4-FPD.

Hypothetical_Metabolism Note: This is a hypothetical pathway based on general cathinone metabolism. No specific metabolic data for 4-FPD is currently available. cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-FPD N_demethylation N-demethylation Parent->N_demethylation CYP450 Carbonyl_reduction Carbonyl Reduction Parent->Carbonyl_reduction Reductases Hydroxylation Aromatic Hydroxylation Parent->Hydroxylation CYP450 Glucuronidation Glucuronide Conjugation N_demethylation->Glucuronidation Carbonyl_reduction->Glucuronidation Hydroxylation->Glucuronidation Excretion Excretion Glucuronidation->Excretion

Caption: Hypothetical metabolic pathway of 4-FPD.

Pharmacology and Toxicology

It is critical to note that there is a significant lack of published scientific literature on the pharmacology, pharmacokinetics, pharmacodynamics, and toxicology of 4-FPD. The information below is based on the general properties of synthetic cathinones and should be considered speculative in the absence of specific data for 4-FPD.

Mechanism of Action

Synthetic cathinones are typically monoamine transporter inhibitors and/or releasers. They are known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] By blocking the reuptake or promoting the release of these neurotransmitters, they increase their extracellular concentrations in the brain, leading to stimulant effects. The specific affinity and activity of 4-FPD at these transporters have not been determined.

Pharmacodynamics

The subjective effects of synthetic cathinones in humans are reported to be similar to those of classic psychostimulants like amphetamine, cocaine, and MDMA. These can include increased energy, euphoria, and sociability. The specific psychopharmacological profile of 4-FPD is unknown.

Pharmacokinetics

There is no published data on the absorption, distribution, metabolism, and excretion (ADME) of 4-FPD in any biological system. The hypothetical metabolic pathway diagram above illustrates potential routes of biotransformation based on studies of other synthetic cathinones, which often undergo N-dealkylation, reduction of the carbonyl group, and hydroxylation of the aromatic ring, followed by glucuronide conjugation.[6][7][8][9][10]

Toxicology

The toxicity profile of 4-FPD is unknown. There are no published animal studies or case reports detailing its adverse effects.

Conclusion

4-FPD is a synthetic cathinone that has been thoroughly characterized from a physicochemical and analytical perspective.[1][3] However, a significant knowledge gap exists regarding its biological properties. There is a complete absence of published data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology. This lack of information makes it impossible to predict its effects and safety profile with any certainty. Further research, including in vitro receptor binding and functional assays, metabolic stability studies, and in vivo animal studies, is necessary to understand the pharmacological and toxicological risks associated with this research chemical.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Spectroscopic Data of 4-Fluoropentedrone HCl

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone. The information presented herein is intended for research, forensic, and drug development applications and has been compiled from analytical studies of confirmed reference materials.

Chemical and Physical Data

4-Fluoropentedrone HCl is the hydrochloride salt of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one. It is classified as a synthetic cathinone, a class of psychoactive substances that are derivatives of the naturally occurring stimulant cathinone.[1]

PropertyValueReference
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride[2]
Synonyms 4-FPD, 4-Fluoro-α-methylamino-Valerophenone[2][3]
Chemical Formula C₁₂H₁₆FNO · HCl[2][3]
Molecular Weight 245.72 g/mol [2][3]
Appearance White powder[2]
Purity ≥98%[3]

Spectroscopic Data

The following sections present the key spectroscopic data for the unequivocal identification and characterization of 4-Fluoropentedrone HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of 4-Fluoropentedrone HCl. Due to the presence of the fluorine atom, splitting of signals for nearby protons and carbons is observed.[1]

¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityAssignment
8.10 - 8.00mAromatic Protons
7.40 - 7.30mAromatic Protons
5.15 - 5.05mCH
2.80 - 2.70sN-CH₃
2.10 - 1.90mCH₂
1.40 - 1.20mCH₂
0.875 - 0.825tCH₃

Data obtained in D₂O with TSP as the internal standard.[2]

¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
197.8C=O
166.2 (d, J=255.5 Hz)C-F
132.3 (d, J=9.5 Hz)Aromatic CH
130.8 (d, J=3.0 Hz)Aromatic C
116.2 (d, J=22.0 Hz)Aromatic CH
62.1CH-N
32.5N-CH₃
29.8CH₂
18.2CH₂
13.7CH₃

Note: 'd' denotes a doublet, and 'J' is the coupling constant in Hz.[1]

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of 4-Fluoropentedrone.

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum of 4-Fluoropentedrone reveals characteristic fragment ions.

m/zRelative IntensityAssignment
209Low[M]⁺ (Molecular Ion)
123High[C₇H₄FO]⁺ (Fluorobenzoyl cation)
86High[C₅H₁₂N]⁺
58High[C₃H₈N]⁺

Note: The molecular ion of the free base (4-Fluoropentedrone) is observed at m/z 209.[2]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~3000-2700N-H stretch (amine salt)
~1680C=O stretch (ketone)
~1600, ~1500C=C stretch (aromatic ring)
~1230C-F stretch (aromatic)

Characteristic absorption bands for 4-Fluoropentedrone HCl.[1][2]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol
  • Sample Preparation : Approximately 4 mg of 4-Fluoropentedrone HCl is dissolved in Deuterium Oxide (D₂O). Tetramethylsilane (TMS) or a suitable salt like TSP is added as an internal reference standard for chemical shifts (0 ppm).[2]

  • Instrumentation : A 400 MHz NMR spectrometer is utilized for data acquisition.[2]

  • ¹H NMR Parameters :

    • Pulse Angle : 90°

    • Delay between Pulses : 45 seconds[2]

  • ¹³C NMR Parameters : Standard acquisition parameters for ¹³C NMR are used.

GC-MS Protocol
  • Sample Preparation : The 4-Fluoropentedrone HCl sample is base-extracted and diluted to approximately 4 mg/mL in chloroform.[2]

  • Instrumentation : An Agilent gas chromatograph coupled with a mass spectrometer is used.[2]

  • Gas Chromatography Conditions :

    • Column : HP-5 MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

    • Carrier Gas : Helium at a flow rate of 1.5 mL/min.[2]

    • Injector Temperature : 280°C.[2]

    • Oven Program : Initial temperature of 100°C held for 1.0 min, then ramped to 280°C at 12°C/min, and held at the final temperature for 9.0 min.[2]

    • Injection : 1 µL injected with a split ratio of 25:1.[2]

  • Mass Spectrometry Conditions :

    • MSD Transfer Line Temperature : 280°C.[2]

    • MS Source Temperature : 230°C.[2]

    • MS Quadrupole Temperature : 150°C.[2]

    • Mass Scan Range : 30-550 amu.[2]

    • Ionization Mode : Electron Ionization (EI).

FTIR Spectroscopy Protocol
  • Instrumentation : An FTIR spectrometer equipped with a Golden Gate diamond Attenuated Total Reflectance (ATR) accessory is used.[2]

  • Sample Preparation : A small amount of the solid 4-Fluoropentedrone HCl powder is placed directly on the diamond ATR crystal.

  • Data Acquisition :

    • Number of Scans : 16 scans are co-added for both the sample and the background.[2]

    • Resolution : Typically 4 cm⁻¹.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analysis of 4-Fluoropentedrone HCl.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample 4-Fluoropentedrone HCl (Solid) Base_Extraction Base Extraction Sample->Base_Extraction Dilution Dilution in Chloroform (~4 mg/mL) Base_Extraction->Dilution Injection 1 µL Injection (Split 25:1) Dilution->Injection GC Gas Chromatography (HP-5 MS Column) Injection->GC MS Mass Spectrometry (EI, 30-550 amu) GC->MS Data Data Acquisition (Mass Spectrum) MS->Data NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample 4-Fluoropentedrone HCl (~4 mg) Dissolution Dissolution in D₂O Sample->Dissolution Standard Addition of TSP Standard Dissolution->Standard Acquisition Data Acquisition (400 MHz Spectrometer) Standard->Acquisition H1_NMR ¹H NMR Spectrum Acquisition->H1_NMR C13_NMR ¹³C NMR Spectrum Acquisition->C13_NMR

References

An In-Depth Technical Guide to 4-Fluoropentedrone Hydrochloride: A Cathinone Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone derivative. The document details its chemical and physical properties, analytical methodologies for its characterization, and available pharmacological data. While specific quantitative data for 4-FPD remains limited in publicly accessible literature, this guide synthesizes information from structurally related compounds to infer its likely mechanism of action, metabolic pathways, and toxicological profile. The guide also includes detailed experimental protocols for relevant analytical techniques and proposes a potential signaling pathway based on the pharmacology of similar cathinone derivatives. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study of novel psychoactive substances and the development of related analytical and therapeutic strategies.

Introduction

4-Fluoropentedrone (4-FPD), also known as 4-fluoro-α-methylamino-valerophenone, is a synthetic stimulant belonging to the cathinone class.[1][2][3] Synthetic cathinones are β-keto analogues of amphetamines and are known for their psychostimulant effects, primarily mediated through their interaction with monoamine transporters.[2] This guide provides a detailed technical overview of 4-FPD hydrochloride, compiling available scientific data to support research and development activities.

Chemical and Physical Properties

This compound is typically encountered as a white powder.[3] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference(s)
Formal Name 1-(4-fluorophenyl)-2-(methylamino)-1-pentanone, monohydrochloride[4]
Synonyms 4-FPD, 4-Fluoro-α-methylamino-Valerophenone[3]
Molecular Formula C₁₂H₁₆FNO · HCl[4]
Formula Weight 245.7 g/mol [4]
Purity ≥98% (as a reference standard)[4]
Melting Point 243–245 °C (with decomposition)[5]
Appearance White powder[3]
Solubility Soluble in DMF (15 mg/ml), DMSO (15 mg/ml), Ethanol (20 mg/ml), and PBS (pH 7.2, 10 mg/ml).[6]

Synthesis

A general workflow for the synthesis of a cathinone derivative like 4-FPD is depicted below.

Synthesis_Workflow General Synthetic Workflow for 4-FPD Start 4'-Fluorovalerophenone Step1 Bromination (e.g., with Br2) Start->Step1 Intermediate1 α-Bromo-4'-fluorovalerophenone Step1->Intermediate1 Step2 Amination with Methylamine (CH3NH2) Intermediate1->Step2 Intermediate2 4-Fluoropentedrone (freebase) Step2->Intermediate2 Step3 Salt Formation with HCl Intermediate2->Step3 End This compound Step3->End

A potential synthetic pathway for 4-FPD hydrochloride.

Analytical Methodologies

A variety of analytical techniques have been employed for the characterization and identification of 4-FPD.[5][3][7][8] These methods are crucial for forensic analysis, quality control of reference standards, and research purposes.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the identification of synthetic cathinones.

Experimental Protocol (based on SWGDRUG.org monograph): [3]

  • Sample Preparation: Dilute the analyte to approximately 4 mg/mL in a suitable solvent (e.g., chloroform for a base-extracted sample).

  • Instrumentation: Agilent gas chromatograph with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a flow rate of 1.5 mL/min.

  • Temperatures:

    • Injector: 280°C

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quadrupole: 150°C

  • Oven Program:

    • Initial temperature of 100°C for 1.0 min.

    • Ramp to 280°C at a rate of 12°C/min.

    • Hold at 280°C for 9.0 min.

  • Injection: 1 µL injection with a split ratio of 25:1.

  • MS Parameters:

    • Mass Scan Range: 30-550 amu

    • Acquisition Mode: Scan

GCMS_Workflow GC-MS Analysis Workflow for 4-FPD Sample Sample containing 4-FPD Preparation Dilution & Extraction Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (HP-5MS column) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection Analysis Data Analysis (Mass Spectrum) Detection->Analysis Signaling_Pathway Potential Signaling Pathway of 4-FPD cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FPD 4-FPD DAT Dopamine Transporter (DAT) FPD->DAT Inhibition Dopamine ↑ Extracellular Dopamine DAT->Dopamine Blocks Reuptake Dopamine_Receptor Dopamine Receptor Activation Dopamine->Dopamine_Receptor Binding G_Protein G-Protein Coupling Dopamine_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression

References

Initial Studies on 4-Fluoropentedrone Psychoactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial psychoactivity studies on 4-Fluoropentedrone (4-FPD), a synthetic cathinone. Due to a lack of direct research on 4-FPD, this document extrapolates its potential psychoactive profile based on the known pharmacology of its close structural analog, pentedrone, and established structure-activity relationships (SAR) for para-substituted cathinones. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of 4-FPD's likely mechanism of action and behavioral effects. All quantitative data is presented in structured tables, and key experimental protocols and conceptual frameworks are visualized using the DOT language.

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone characterized by a pentedrone core structure with a fluorine atom substituted at the para-position of the phenyl ring. As a member of the substituted cathinone class, 4-FPD is presumed to act as a monoamine transporter inhibitor, thereby increasing the synaptic concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT). The psychoactive effects of synthetic cathinones are largely dictated by their relative potencies at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This guide synthesizes the available information on the parent compound, pentedrone, and the known effects of para-fluorination on cathinone pharmacology to provide an in-depth analysis of the probable psychoactive characteristics of 4-FPD.

Predicted Pharmacological Profile of 4-Fluoropentedrone

The primary mechanism of action for synthetic cathinones involves the inhibition of monoamine transporters. Based on data from its non-fluorinated analog, pentedrone, 4-FPD is expected to be a potent inhibitor of DAT and NET, with weaker activity at SERT.

Monoamine Transporter Inhibition

Studies on pentedrone indicate that it functions as a norepinephrine-dopamine reuptake inhibitor. The addition of a fluorine atom at the para-position of the phenyl ring in cathinones has been shown to increase potency at the serotonin transporter.[1] Therefore, it is hypothesized that 4-FPD will exhibit a similar profile to pentedrone but with potentially enhanced serotonergic activity.

Table 1: Monoamine Transporter Inhibition Data for Pentedrone

CompoundTransporterIC50 (nM)
PentedronehDAT147.3 ± 15.6
hNET52.8 ± 3.8
hSERT2969 ± 255

Data from Eshleman et al., 2017.

Neurotransmitter Release

Pentedrone has been demonstrated to be a non-releasing agent, acting as a pure uptake inhibitor. It is anticipated that 4-FPD will share this characteristic.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacology of synthetic cathinones, which would be applicable to the study of 4-FPD.

In Vitro Monoamine Transporter Inhibition Assay

This protocol outlines the procedure for determining the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

experimental_workflow_inhibition start Start: Compound Preparation cell_culture HEK293 cells expressing hDAT, hNET, or hSERT start->cell_culture transfection Transient or stable transfection of transporter DNA cell_culture->transfection plating Plate cells in 96-well plates transfection->plating incubation Incubate with test compound (e.g., 4-FPD) at various concentrations plating->incubation radioligand Add radiolabeled substrate ([3H]DA, [3H]NE, or [3H]5-HT) incubation->radioligand termination Terminate uptake by rapid washing radioligand->termination scintillation Measure radioactivity using liquid scintillation counting termination->scintillation analysis Calculate IC50 values (concentration for 50% inhibition) scintillation->analysis end End: Data Analysis analysis->end

Figure 1: Workflow for Monoamine Transporter Inhibition Assay.
In Vivo Locomotor Activity Assay

This protocol describes a common method to assess the stimulant effects of a compound in rodents.

experimental_workflow_locomotor start Start: Animal Acclimation animal_prep Habituate rodents (e.g., mice) to locomotor activity chambers start->animal_prep drug_admin Administer test compound (e.g., 4-FPD) or vehicle control (e.g., saline) via i.p. injection animal_prep->drug_admin placement Immediately place animals in activity chambers drug_admin->placement data_collection Record locomotor activity (e.g., beam breaks) over a set time period (e.g., 120 minutes) placement->data_collection analysis Analyze data for dose-dependent and time-course effects data_collection->analysis end End: Statistical Analysis analysis->end

Figure 2: Workflow for Rodent Locomotor Activity Assay.

Predicted Psychoactive Effects

Based on its predicted pharmacological profile as a potent DAT and NET inhibitor, 4-FPD is expected to produce significant psychostimulant effects.

Table 2: Predicted Psychoactive Effects of 4-Fluoropentedrone

Effect CategoryPredicted EffectRationale
Stimulation Increased energy, alertness, and wakefulnessInhibition of DAT and NET
Euphoria Feelings of pleasure and well-beingPrimarily due to increased dopaminergic activity
Sociability Increased talkativeness and social interactionCombination of dopaminergic and potential serotonergic effects
Appetite Suppression of appetiteSympathomimetic effects mediated by NE
Cardiovascular Increased heart rate and blood pressureSympathomimetic effects mediated by NE

Signaling Pathway

The primary signaling pathway affected by 4-FPD is the monoaminergic system. By blocking the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin, 4-FPD increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging DA_synapse Dopamine DA_vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->MAO Transport to cytoplasm for metabolism DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors (D1-D5) DA_synapse->DA_receptor Binding downstream Downstream Signaling (e.g., cAMP pathway) DA_receptor->downstream Activation FPD 4-Fluoropentedrone FPD->DAT Inhibition

Figure 3: Proposed Mechanism of Action of 4-Fluoropentedrone at the Dopaminergic Synapse.

Conclusion

While direct experimental data on 4-Fluoropentedrone is currently unavailable, a comprehensive analysis of its structural analog, pentedrone, and established structure-activity relationships for para-fluorinated cathinones allows for a reasoned prediction of its psychoactive properties. 4-FPD is likely a potent norepinephrine-dopamine reuptake inhibitor with potentially enhanced serotonergic activity compared to pentedrone. This profile suggests significant psychostimulant effects. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacology and toxicology of 4-FPD. This guide serves as a foundational resource for researchers initiating studies on this novel psychoactive substance.

References

Navigating the Toxicological Landscape of 4-Fluoropentedrone Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone, has emerged as a compound of interest within the scientific and forensic communities. As a derivative of pentedrone, its toxicological profile warrants thorough investigation to understand its potential risks and mechanisms of action. This technical guide provides a comprehensive overview of the toxicological screening of 4-FPD, offering detailed experimental protocols, data presentation, and visualizations to aid researchers in their investigations. While specific quantitative toxicological data for 4-FPD remains limited in publicly available literature, this guide leverages data from structurally similar compounds and established toxicological methodologies to provide a robust framework for its evaluation.

Chemical and Physical Properties

This compound is a synthetic cathinone characterized by a fluorine atom substituted on the phenyl ring of the pentedrone structure.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride[1]
Synonyms 4-FPD, 4-Fluoro-α-methylamino-Valerophenone[1]
Molecular Formula C₁₂H₁₆FNO · HCl[2]
Formula Weight 245.7 g/mol [2]
Appearance White powder[1]
Purity ≥98% (as a reference standard)[2]
CAS Number 2469350-88-5[2]

Toxicological Data

Table 2: In Vitro Activity of Pentedrone at Monoamine Transporters

TransporterIC50 (nM)
Norepinephrine Transporter (NET) Potent inhibitor
Dopamine Transporter (DAT) Potent inhibitor
Serotonin Transporter (SERT) -
Data for pentedrone, a structurally similar cathinone, suggests it is a non-releasing norepinephrine and dopamine uptake inhibitor.[3]

Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the toxicological screening of 4-FPD. These protocols are based on established methods for the analysis of synthetic cathinones and related compounds.

In Vitro Cytotoxicity Assay: MTT Assay in SH-SY5Y Cells

This assay assesses the potential of 4-FPD to cause cell death. The SH-SY5Y human neuroblastoma cell line is a relevant model for neurotoxicity studies.[4]

  • Cell Culture:

    • Culture SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Assay Procedure:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of 4-FPD hydrochloride in sterile, deionized water or a suitable solvent.

    • Prepare serial dilutions of the 4-FPD stock solution in the cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of 4-FPD. Include a vehicle control (medium with solvent only) and a positive control (a known cytotoxic compound).

    • Incubate the cells for 24, 48, or 72 hours.

    • After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Solubilize the formazan crystals by adding 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the log of the 4-FPD concentration to determine the IC50 value.

In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423)

This study provides an initial assessment of the acute toxic effects of a single oral dose of 4-FPD in rodents.[5]

  • Animals:

    • Use healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often more sensitive).

  • Procedure (Acute Toxic Class Method):

    • Fast the animals overnight prior to dosing.

    • Administer a single oral dose of 4-FPD hydrochloride dissolved in a suitable vehicle (e.g., water or saline) via gavage.

    • Start with a predetermined dose level (e.g., 300 mg/kg).

    • Observe the animals closely for signs of toxicity and mortality for at least 14 days.

    • The outcome of the first animal determines the dose for the next animal (either a higher or lower dose).

    • Continue the procedure until a clear outcome is observed, allowing for classification of the substance into a toxicity class.

  • Observations:

    • Record clinical signs of toxicity, body weight changes, and any mortality.

    • Perform a gross necropsy on all animals at the end of the study.

Analytical Method for Quantification in Biological Samples (LC-MS/MS)

This method allows for the sensitive and specific quantification of 4-FPD in biological matrices like blood or urine.[6][7][8]

  • Sample Preparation (e.g., for blood):

    • To 1 mL of whole blood, add an internal standard (e.g., a deuterated analog of 4-FPD).

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge the sample.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for analysis.

  • LC-MS/MS Instrumentation and Conditions:

    • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.

    • Column: A suitable C18 analytical column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.

    • Ionization Source: Electrospray ionization (ESI) in positive mode.

    • MRM Transitions: Select specific precursor-to-product ion transitions for 4-FPD and the internal standard for quantification.

  • Method Validation:

    • Validate the method for linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and matrix effects according to established guidelines.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key conceptual frameworks for the toxicological screening of 4-FPD.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 4FPD 4-Fluoropentedrone DAT Dopamine Transporter 4FPD->DAT Inhibition NET Norepinephrine Transporter 4FPD->NET Inhibition SERT Serotonin Transporter 4FPD->SERT Potential Inhibition Vesicle Synaptic Vesicle (Dopamine, Norepinephrine) Dopamine Dopamine Vesicle->Dopamine Release Norepinephrine Norepinephrine Vesicle->Norepinephrine Release Dopamine->DAT Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Binding Norepinephrine->NET Reuptake Norepinephrine->Receptors Binding

Caption: Proposed mechanism of action of 4-Fluoropentedrone on monoamine transporters.

In_Vitro_Toxicology_Workflow cluster_workflow In Vitro Toxicological Screening Workflow start Test Compound (4-Fluoropentedrone HCl) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames test, Micronucleus assay) start->genotoxicity mechanistic Mechanistic Studies (e.g., Monoamine Transporter Uptake Assay) start->mechanistic metabolism Metabolism Studies (Human Liver Microsomes) start->metabolism data_analysis Data Analysis (IC50, Genotoxic Potential, Metabolite ID) cytotoxicity->data_analysis genotoxicity->data_analysis mechanistic->data_analysis metabolism->data_analysis risk_assessment Preliminary Risk Assessment data_analysis->risk_assessment

Caption: A generalized workflow for the in vitro toxicological screening of 4-FPD.

Biotransformation_Pathway cluster_metabolism Predicted Biotransformation of 4-Fluoropentedrone parent 4-Fluoropentedrone n_demethylation N-demethylation parent->n_demethylation reduction Keto Reduction parent->reduction hydroxylation Hydroxylation (Alkyl Chain) parent->hydroxylation metabolite1 N-desmethyl-4-fluoropentedrone n_demethylation->metabolite1 metabolite2 4-fluoropentedrone-diol reduction->metabolite2 metabolite3 Hydroxy-4-fluoropentedrone hydroxylation->metabolite3 conjugation Phase II Conjugation (Glucuronidation, Sulfation) metabolite1->conjugation metabolite2->conjugation metabolite3->conjugation excretion Excretion conjugation->excretion

Caption: Predicted metabolic pathways for 4-Fluoropentedrone based on related cathinones.

Conclusion

The toxicological screening of this compound is essential for understanding its potential risks to human health. While specific toxicological data for 4-FPD is currently scarce, this guide provides a comprehensive framework for its evaluation. By employing the detailed experimental protocols for in vitro and in vivo studies, and by understanding its likely mechanism of action on monoamine transporters and its predicted metabolic pathways, researchers can effectively assess the toxicological profile of this synthetic cathinone. The provided visualizations offer a clear conceptual understanding of the key processes involved in its toxicological evaluation. Further research is critically needed to generate specific quantitative data for 4-FPD to enable a more definitive risk assessment.

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 4-Fluoropentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the qualitative and quantitative analysis of 4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone. The protocols outlined below utilize standard analytical instrumentation and techniques relevant to forensic chemistry, toxicology, and pharmaceutical analysis.

Overview of Analytical Techniques

The analysis of this compound can be effectively achieved through a combination of chromatographic and spectroscopic techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation and identification of 4-FPD, particularly in seized drug samples. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it suitable for the detection and quantification of 4-FPD in biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of the molecule.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from the SWGDRUG monograph for 4-Fluoropentedrone and is suitable for the qualitative analysis of the compound in solid samples.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • Dilute the stock solution to approximately 4 mg/mL with the same solvent.

  • For analysis of the free base, perform a base extraction using a suitable organic solvent such as chloroform.

Instrumentation:

  • Gas Chromatograph: Agilent Gas Chromatograph or equivalent, operated in split mode.

  • Mass Spectrometer: Agilent Mass Selective Detector (MSD) or equivalent.

Chromatographic Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 25:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1.0 min.

    • Ramp to 280°C at 12°C/min.

    • Hold at 280°C for 9.0 min.

Mass Spectrometer Conditions:

  • MSD Transfer Line Temperature: 280°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 30-550 amu.

  • Acquisition Mode: Scan.

Expected Results:

Under these conditions, 4-Fluoropentedrone is expected to have a retention time of approximately 6.744 minutes.[1] The resulting mass spectrum can be compared to reference spectra for identification.

Diagram of GC-MS Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start prep1 Dissolve 4-FPD HCl in Methanol (1 mg/mL) start->prep1 prep2 Dilute to 4 mg/mL prep1->prep2 prep3 Optional: Base Extraction prep2->prep3 injection Inject 1 µL into GC prep3->injection separation Separation on HP-5MS column injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (30-550 amu) ionization->detection data_acq Data Acquisition detection->data_acq data_proc Chromatogram & Mass Spectrum Analysis data_acq->data_proc identification Compound Identification data_proc->identification LCMSMS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start prep1 Add Internal Standard to Urine Sample start->prep1 prep2 Solid-Phase Extraction (SPE) prep1->prep2 prep3 Elution prep2->prep3 prep4 Evaporation & Reconstitution prep3->prep4 injection Inject into LC prep4->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection data_acq Data Acquisition detection->data_acq data_proc Peak Integration & Quantification data_acq->data_proc reporting Report Results data_proc->reporting Logical_Pathway sample Sample Receipt presumptive Presumptive Testing (e.g., Color Tests) sample->presumptive screening Screening Analysis (e.g., GC-MS) presumptive->screening Positive Result confirmation Confirmatory Analysis (e.g., LC-MS/MS, NMR) screening->confirmation Tentative ID reporting Final Report screening->reporting Negative Result quantification Quantitative Analysis confirmation->quantification Confirmed ID quantification->reporting

References

Application Note: GC-MS Analysis of 4-Fluoropentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of 4-Fluoropentedrone hydrochloride, a synthetic cathinone, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are intended for researchers, scientists, and professionals in drug development and forensic chemistry. This document outlines sample preparation, instrument parameters, and data analysis, and includes representative quantitative data.

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic stimulant of the cathinone class.[1] As a designer drug, its detection and quantification are crucial for forensic and research purposes. Gas Chromatography-Mass Spectrometry is a robust and widely used technique for the identification and quantification of such compounds due to its high separation efficiency and sensitive detection capabilities. This application note presents a validated GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation

A standard solution of this compound is prepared for analysis.

Materials:

  • This compound reference standard

  • Methanol (HPLC grade)

  • Chloroform (for base extraction, if necessary)

  • Vortex mixer

  • Autosampler vials with inserts

Procedure:

  • Accurately weigh 1 mg of this compound reference standard.

  • Dissolve the standard in 1 mL of methanol to achieve a concentration of 1 mg/mL.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • For analysis, dilute the stock solution to a working concentration of approximately 4 µg/mL in a suitable solvent like chloroform or methanol.[2]

  • Transfer the final solution to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The analysis is performed on an Agilent gas chromatograph coupled with a mass spectrometer detector or an equivalent system.[2]

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnHP-5 MS (or equivalent), 30m x 0.25 mm x 0.25µm[2]
Carrier GasHelium at 1.5 mL/min[2]
Injector Temperature280°C[2]
Injection Volume1 µL[2]
Injection ModeSplit
Split Ratio25:1[2]
Oven Program
Initial Temperature100°C, hold for 1.0 min[2]
Temperature Ramp12°C/min to 280°C[2]
Final Temperature280°C, hold for 9.0 min[2]
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Transfer Line Temp.280°C[2]
MS Source Temperature230°C[2]
MS Quadrupole Temp.150°C[2]
Mass Scan Range30-550 amu[2]
Acquisition ModeScan[2]

Data Presentation

Under the specified GC-MS conditions, 4-Fluoropentedrone has a retention time of approximately 6.744 minutes.[2] The electron ionization mass spectrum shows characteristic fragmentation patterns.

Table 2: Quantitative Data for 4-Fluoropentedrone

ParameterValue
Retention Time (RT)6.744 min[2]
Molecular Ion (M+)Not observed
Key Fragment Ions (m/z)125, 72, 95
Base Peak (m/z)72

Table 3: Representative Quantitative Performance (based on similar synthetic cathinones)

ParameterRepresentative Value
Linearity (r²)> 0.99
Limit of Detection (LOD)1-5 ng/mL
Limit of Quantification (LOQ)5-20 ng/mL

Mandatory Visualizations

GCMS_Workflow GC-MS Analysis Workflow for 4-Fluoropentedrone HCl cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Start: 4-Fluoropentedrone HCl Standard weigh Weigh 1mg of Standard start->weigh dissolve Dissolve in 1mL Methanol weigh->dissolve dilute Dilute to 4 µg/mL dissolve->dilute vial Transfer to Autosampler Vial dilute->vial injection Inject 1µL into GC vial->injection separation Chromatographic Separation (HP-5 MS Column) injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (30-550 amu) ionization->detection chromatogram Generate Total Ion Chromatogram (TIC) detection->chromatogram spectrum Extract Mass Spectrum at RT 6.744 min chromatogram->spectrum identify Identify Characteristic Fragments (m/z 125, 95, 72) spectrum->identify quantify Quantify using Calibration Curve spectrum->quantify report Generate Report identify->report quantify->report

Caption: Experimental workflow for the GC-MS analysis of 4-Fluoropentedrone HCl.

Fragmentation_Pathway Proposed Fragmentation of 4-Fluoropentedrone cluster_fragments Key Fragments parent 4-Fluoropentedrone (m/z 209) frag1 m/z 125 [C7H4FO]+ parent->frag1 α-cleavage frag3 m/z 72 [C4H10N]+ (Base Peak) parent->frag3 α-cleavage frag2 m/z 95 [C6H4F]+ frag1->frag2 -CO

Caption: Logical relationship of key mass fragments from 4-Fluoropentedrone.

References

Application Notes and Protocols for the Identification of 4-Fluorophenmetrazine (4-FPD) using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and structural elucidation of 4-Fluorophenmetrazine (4-FPD), a substituted phenmetrazine derivative, using Nuclear Magnetic Resonance (NMR) spectroscopy. The protocol covers sample preparation, instrumentation, and data acquisition for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR experiments. Expected chemical shifts and coupling constants, derived from analysis of structurally related compounds, are presented to facilitate the interpretation of spectral data. This guide is intended to assist researchers in the unambiguous identification of 4-FPD in various samples.

Introduction

4-Fluorophenmetrazine (4-FPD) is a synthetic stimulant belonging to the phenylmorpholine class. As a structural analog of phenmetrazine, it is crucial for forensic laboratories, researchers, and pharmaceutical professionals to have reliable analytical methods for its unambiguous identification. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound, making it an invaluable tool for the identification of novel psychoactive substances and related compounds.

This application note outlines a comprehensive NMR spectroscopy protocol for the characterization of 4-FPD. While experimental spectral data for 4-FPD is not widely published, this protocol provides a robust methodology and predicted spectral data based on the analysis of closely related analogs such as 4-methylphenmetrazine (4-MPM) and 3-fluorophenmetrazine (3-FPM).

Predicted NMR Spectral Data for 4-Fluorophenmetrazine (4-FPD)

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 4-FPD. These predictions are based on published data for analogous compounds and take into account the expected electronic effects of the fluorine atom at the C4' position of the phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for 4-FPD

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Integration
H-2', H-6'7.35 - 7.45ddJ_ortho ≈ 8.5, J_meta ≈ 5.52H
H-3', H-5'7.10 - 7.20tJ_ortho ≈ 8.52H
H-24.50 - 4.60dJ ≈ 9.51H
H-6ax3.95 - 4.05ddJ_gem ≈ 11.5, J_vic ≈ 3.01H
H-6eq3.75 - 3.85tdJ_gem ≈ 11.5, J_vic ≈ 3.51H
H-33.15 - 3.25m-1H
H-5ax3.00 - 3.10m-1H
H-5eq2.90 - 3.00m-1H
CH₃0.90 - 1.00dJ ≈ 6.53H
NHVariablebr s-1H

Table 2: Predicted ¹³C NMR Spectral Data for 4-FPD

CarbonPredicted Chemical Shift (δ, ppm)
C-1'135.0 - 136.0
C-4'161.0 - 164.0 (d, ¹J_CF ≈ 245 Hz)
C-2', C-6'128.0 - 129.0 (d, ³J_CF ≈ 8 Hz)
C-3', C-5'115.0 - 116.0 (d, ²J_CF ≈ 21 Hz)
C-280.0 - 82.0
C-666.0 - 67.0
C-355.0 - 56.0
C-544.0 - 45.0
CH₃15.0 - 16.0

Experimental Protocol

This section details the methodology for acquiring high-quality NMR spectra for the identification of 4-FPD.

Sample Preparation
  • Solvent Selection : Deuterated solvents are essential for NMR analysis.[1] Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons like the N-H proton.[2]

  • Concentration : Dissolve approximately 5-10 mg of the 4-FPD sample in 0.6-0.7 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration : To ensure high-resolution spectra, it is critical to remove any particulate matter.[1] Filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.[1]

  • Internal Standard : For quantitative analysis (qNMR), a certified internal standard can be added. For qualitative identification, the residual solvent peak can be used for referencing the chemical shift scale (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz or higher field NMR spectrometer.

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay (d1): 1-5 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

¹³C NMR:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 220-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds.

  • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Temperature: 298 K.

2D NMR (COSY and HSQC):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks. Standard 'cosygpqf' or similar pulse programs can be used.

  • HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond ¹H-¹³C correlations. Standard 'hsqcedetgpsisp2.2' or similar pulse programs are recommended.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard.

  • Integrate the signals in the ¹H NMR spectrum.

  • Pick and label the peaks in all spectra.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the identification of 4-FPD using NMR spectroscopy.

FPD_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Identification Sample 4-FPD Sample Dissolve Dissolve Sample Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_Spec NMR Spectrometer (≥400 MHz) Filter->NMR_Spec Insert Sample H1_NMR ¹H NMR NMR_Spec->H1_NMR C13_NMR ¹³C NMR NMR_Spec->C13_NMR COSY 2D COSY NMR_Spec->COSY HSQC 2D HSQC NMR_Spec->HSQC Process Fourier Transform, Phasing, Baseline Correction H1_NMR->Process C13_NMR->Process COSY->Process HSQC->Process Reference Reference Spectrum Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Peak_Pick Peak Picking Integrate->Peak_Pick Analyze_1D Analyze ¹H & ¹³C Spectra (Chemical Shifts, Multiplicities) Peak_Pick->Analyze_1D Analyze_2D Analyze 2D Spectra (Correlations) Peak_Pick->Analyze_2D Compare Compare with Predicted Data & Reference Spectra Analyze_1D->Compare Analyze_2D->Compare Identify Structural Elucidation & Identification of 4-FPD Compare->Identify

Caption: Workflow for 4-FPD Identification by NMR.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of 4-Fluorophenmetrazine using NMR spectroscopy. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality NMR spectra. The provided tables of predicted ¹H and ¹³C NMR data serve as a valuable reference for the interpretation of experimental results, facilitating the accurate and confident structural elucidation of 4-FPD. The inclusion of 2D NMR experiments such as COSY and HSQC is highly recommended to confirm the assignment of protons and carbons, leading to an unambiguous identification of the molecule.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry of 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As a derivative of pentedrone, it shares structural similarities with other stimulants and presents a significant challenge for forensic and clinical laboratories. High-resolution mass spectrometry (HRMS) offers the necessary selectivity and sensitivity for the unambiguous identification and quantification of 4-FPD in complex matrices. These application notes provide detailed protocols for the analysis of 4-FPD using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS), along with a proposed fragmentation pathway and guidance for method validation.

The molecular formula of 4-Fluoropentedrone is C₁₂H₁₆FNO, with a monoisotopic mass of 209.1216 g/mol .[1] For analytical purposes, the protonated molecule [M+H]⁺ is often observed in electrospray ionization, with a theoretical exact mass of 210.1294 m/z.

Quantitative Data Summary

Quantitative performance characteristics are crucial for the validation of any analytical method. While specific validated data for 4-Fluoropentedrone is not widely published, the following tables present typical performance characteristics that should be established during in-house method validation for the analysis of synthetic cathinones.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative Performance (Hypothetical)

ParameterValueNotes
Limit of Detection (LOD)1 - 5 ng/mLDetermined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)5 - 15 ng/mLThe lowest concentration with acceptable precision and accuracy.
Linearity (r²)> 0.99Over a concentration range of 5 - 500 ng/mL.
Accuracy (% Bias)± 15%At low, medium, and high concentrations.
Precision (% RSD)< 15%Intra- and inter-day precision.
Recovery85 - 110%Extraction efficiency from the sample matrix.

Table 2: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) Quantitative Performance (Hypothetical)

ParameterValueNotes
Limit of Detection (LOD)0.1 - 1 ng/mLDetermined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)0.5 - 5 ng/mLThe lowest concentration with acceptable precision and accuracy.
Linearity (r²)> 0.995Over a concentration range of 0.5 - 200 ng/mL.
Accuracy (% Bias)± 15%At low, medium, and high concentrations.
Precision (% RSD)< 10%Intra- and inter-day precision.
Recovery90 - 105%Extraction efficiency from the sample matrix.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from the SWGDRUG monograph for 4-Fluoropentedrone.[2]

1. Sample Preparation:

  • Prepare a stock solution of 4-Fluoropentedrone in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to approximately 4 µg/mL in chloroform after a base extraction.[2]

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent gas chromatograph with a mass selective detector or equivalent.[2]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[2]

  • Injector Temperature: 280 °C.[2]

  • Injection Volume: 1 µL with a split ratio of 25:1.[2]

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 1 minute.[2]

    • Ramp to 280 °C at a rate of 12 °C/min.[2]

    • Hold at 280 °C for 9 minutes.[2]

  • MS Transfer Line Temperature: 280 °C.[2]

  • MS Source Temperature: 230 °C.[2]

  • MS Quadrupole Temperature: 150 °C.[2]

  • Mass Scan Range: 30 - 550 amu.[2]

  • Acquisition Mode: Scan.[2]

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) Protocol

This is a proposed protocol based on established methods for the analysis of synthetic cathinones.

1. Sample Preparation (for biological matrices):

  • To 1 mL of sample (e.g., urine, plasma), add an internal standard.

  • Perform a protein precipitation by adding 2 mL of cold acetonitrile, vortex, and centrifuge.

  • Alternatively, for cleaner extracts, a solid-phase extraction (SPE) can be employed.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-HRMS/MS Instrumentation and Conditions:

  • Instrument: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Injection Volume: 5 µL.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Capillary Voltage: 3500 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Spectrometer Mode: Full scan with data-dependent MS/MS or targeted MS/MS.

  • Mass Resolution: > 20,000 FWHM.

  • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain informative fragment spectra.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Sample Collection (e.g., Seized Material, Biological Fluid) Extraction Extraction (e.g., LLE, SPE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Chromatography Chromatographic Separation (GC or LC) Concentration->Chromatography Ionization Ionization (EI or ESI) Chromatography->Ionization MS High-Resolution Mass Spectrometry Ionization->MS Identification Identification (Accurate Mass, Fragmentation) MS->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of 4-Fluoropentedrone.

Proposed Fragmentation Pathway of 4-Fluoropentedrone

The following is a proposed fragmentation pathway for 4-Fluoropentedrone based on common fragmentation patterns of synthetic cathinones and the electron ionization mass spectrum. The exact masses are calculated for the protonated molecule and its fragments.

fragmentation_pathway parent 4-Fluoropentedrone [M+H]⁺ m/z = 210.1294 frag1 Loss of C₃H₇• (Propyl radical) m/z = 166.0821 parent->frag1 - C₃H₇• frag2 Loss of H₂O m/z = 192.1189 parent->frag2 - H₂O frag3 α-cleavage (Loss of C₄H₈N•) m/z = 123.0140 parent->frag3 - C₄H₈N• frag4 Loss of C₃H₇N• m/z = 86.0602 parent->frag4 - C₈H₇FO frag5 Fluorotropylium ion m/z = 95.0348 frag3->frag5 - CO

Caption: Proposed fragmentation pathway of protonated 4-Fluoropentedrone.

References

Preparation of 4-Fluoropentedrone Hydrochloride Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preparation of a 4-Fluoropentedrone hydrochloride (4-FPD HCl) reference standard. 4-Fluoropentedrone is a synthetic cathinone, and the availability of a well-characterized reference standard is crucial for forensic analysis, toxicological studies, and quality control in drug development. This application note details a robust synthetic protocol, purification methods, and comprehensive analytical characterization to ensure the identity, purity, and stability of the prepared reference standard. All quantitative data is presented in tabular format for clarity, and experimental workflows are visualized using diagrams.

Introduction

4-Fluoropentedrone, chemically known as 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, is a psychoactive substance belonging to the substituted cathinone class. As with many novel psychoactive substances, the accurate identification and quantification in various matrices rely on the availability of a high-purity, well-characterized reference standard. This document outlines a detailed methodology for the synthesis and qualification of 4-Fluoropentedrone HCl, ensuring its suitability for use as a reference material in research and forensic applications.

Chemical and Physical Data

A summary of the key chemical and physical properties of 4-Fluoropentedrone and its hydrochloride salt is provided in the table below.

Property4-Fluoropentedrone (Base)This compound (HCl Salt)
IUPAC Name 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one[1]1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride
Synonyms 4-FPD, 4-Fluoro-α-methylamino-Valerophenone[1]4-FPD HCl
Chemical Formula C₁₂H₁₆FNO[1]C₁₂H₁₆FNO·HCl[1]
Molecular Weight 209.26 g/mol [1]245.72 g/mol [1]
Appearance -White powder[1]
Purity (Typical) -≥98%
Storage --20°C for long-term storage

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from 4'-fluorovalerophenone. The first step involves the α-bromination of the ketone, followed by amination with methylamine to yield the free base, which is then converted to its hydrochloride salt.

Step 1: Synthesis of 2-bromo-1-(4-fluorophenyl)pentan-1-one

  • In a well-ventilated fume hood, dissolve 4'-fluorovalerophenone (1 equivalent) in glacial acetic acid.

  • Slowly add bromine (1 equivalent) dropwise to the solution while stirring at room temperature. The reaction mixture will turn from reddish-brown to colorless upon completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-bromo-1-(4-fluorophenyl)pentan-1-one.

Step 2: Synthesis of 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one (4-Fluoropentedrone)

  • Dissolve the crude 2-bromo-1-(4-fluorophenyl)pentan-1-one from the previous step in a suitable organic solvent such as acetonitrile.

  • Add an excess of methylamine solution (40% in water) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 4-Fluoropentedrone free base.

Step 3: Formation of this compound

  • Dissolve the crude 4-Fluoropentedrone free base in a minimal amount of diethyl ether.

  • Slowly add a solution of hydrochloric acid in isopropanol dropwise while stirring.

  • A white precipitate of this compound will form.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to achieve high purity.

Analytical Characterization

The identity and purity of the synthesized reference standard must be confirmed using a battery of analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the reference standard in methanol.

  • Instrumentation: An Agilent gas chromatograph coupled with a mass spectrometer or equivalent.[1]

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Injector Temperature: 280 °C.[1]

  • Oven Program: A suitable temperature gradient to ensure separation (e.g., initial temperature of 100°C, ramped to 280°C).

  • MS Parameters: Scan range of 40-550 amu.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: A 400 MHz NMR spectrometer or higher.[1]

  • Experiments: ¹H NMR, ¹³C NMR, and correlation spectroscopy (e.g., COSY, HSQC) for unambiguous structure elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer.

  • Analysis: The resulting spectrum should be compared with known spectra or used to identify characteristic functional group absorptions.

Data Presentation

The following table summarizes the expected analytical data for a successfully prepared this compound reference standard.

Analytical TechniqueParameterExpected Result
GC-MS Retention TimeCompound-specific under defined chromatographic conditions.
Mass Spectrum (EI+)Characteristic fragmentation pattern with a molecular ion peak (or M+H) corresponding to the free base (m/z 210.1).
¹H NMR Chemical Shifts (δ)Resonances corresponding to aromatic, methine, methylene, and methyl protons.
IntegrationProportional to the number of protons in each environment.
¹³C NMR Chemical Shifts (δ)Resonances corresponding to all unique carbon atoms in the molecule.
FTIR Key Absorptions (cm⁻¹)Peaks corresponding to C=O (ketone), C-N, C-F, aromatic C-H, and aliphatic C-H stretching and bending vibrations.
Purity (HPLC) Area %≥98%

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical characterization process.

Synthesis_Workflow cluster_synthesis Synthesis Start 4'-Fluorovalerophenone Bromination α-Bromination Start->Bromination Intermediate 2-bromo-1-(4-fluorophenyl) pentan-1-one Bromination->Intermediate Amination Amination with Methylamine Intermediate->Amination FreeBase 4-Fluoropentedrone (Free Base) Amination->FreeBase HCl_Formation HCl Salt Formation FreeBase->HCl_Formation Crude_Product Crude 4-FPD HCl HCl_Formation->Crude_Product Purification Recrystallization Crude_Product->Purification Final_Product Pure 4-FPD HCl Reference Standard Purification->Final_Product

Caption: Synthetic workflow for 4-Fluoropentedrone HCl.

Analytical_Workflow cluster_characterization Analytical Characterization Reference_Standard Prepared 4-FPD HCl Reference Standard Identity Identity Confirmation Reference_Standard->Identity Purity Purity Assessment Reference_Standard->Purity Stability Stability Assessment Reference_Standard->Stability GCMS GC-MS Identity->GCMS NMR NMR (¹H, ¹³C) Identity->NMR FTIR FTIR Identity->FTIR HPLC HPLC-UV Purity->HPLC Storage Long-term Storage (-20°C) Stability->Storage

Caption: Analytical characterization workflow.

Conclusion

The protocol described in this application note provides a reliable method for the preparation of a this compound reference standard. Adherence to the synthetic and analytical procedures outlined will ensure the production of a high-purity material suitable for demanding research and forensic applications. Proper characterization is paramount for the validity of any subsequent analytical results obtained using this reference standard.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Fluorophenethylamine (4-FPD) in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluorophenethylamine (4-FPD) is a substituted phenethylamine compound with stimulant properties. As with other psychoactive substances, its detection and quantification in biological matrices are crucial for clinical and forensic toxicology, as well as for pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of 4-FPD in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. The methodologies described are based on established procedures for amphetamine-type stimulants and can be adapted and validated for the specific analysis of 4-FPD.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the method of choice for the quantification of drugs in biological fluids due to its high selectivity and sensitivity.[1][2] The method involves chromatographic separation of the analyte from matrix components followed by mass spectrometric detection and quantification.

Experimental Workflow

The general workflow for the quantitative analysis of 4-FPD in biological samples is outlined below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection (Plasma, Urine) InternalStandard Addition of Internal Standard (e.g., 4-FPD-d4) SampleCollection->InternalStandard Extraction Extraction (Protein Precipitation or LLE) InternalStandard->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (Reversed-Phase C18) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM Mode) Ionization->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Validation Method Validation Quantification->Validation Reporting Reporting of Results Validation->Reporting

Figure 1: General experimental workflow for 4-FPD analysis.

Experimental Protocols

Sample Preparation

The goal of sample preparation is to extract 4-FPD from the biological matrix and remove interfering substances. Two common methods are protein precipitation and liquid-liquid extraction (LLE).

a) Protein Precipitation (for Plasma/Serum)

This method is rapid and suitable for high-throughput analysis.

  • Reagents:

    • Acetonitrile (ACN) or Methanol (MeOH), HPLC grade.

    • Internal Standard (IS) solution (e.g., 4-FPD-d4 in MeOH).

  • Protocol:

    • Pipette 100 µL of plasma or serum sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile or methanol to precipitate proteins.[3]

    • Vortex the mixture for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

b) Liquid-Liquid Extraction (for Urine and Plasma/Serum)

LLE provides a cleaner extract compared to protein precipitation.

  • Reagents:

    • Sodium Borate buffer (pH 9.0).

    • n-butyl chloride or other suitable organic solvent.

    • Internal Standard (IS) solution.

    • 0.1 M Hydrochloric acid (HCl).

  • Protocol:

    • Pipette 500 µL of the biological sample into a glass tube.

    • Add 50 µL of the internal standard working solution.

    • Add 500 µL of sodium borate buffer and vortex.

    • Add 3 mL of n-butyl chloride.

    • Cap and mix on a rotary mixer for 15 minutes.

    • Centrifuge at 3000 x g for 10 minutes to separate the layers.

    • Transfer the upper organic layer to a clean tube.

    • Add 100 µL of 0.1 M HCl to the organic extract and vortex to back-extract the analyte into the acidic aqueous phase.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Transfer the remaining aqueous solution to an autosampler vial.

LC-MS/MS Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

a) Liquid Chromatography

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for good separation.[4]

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% B over 5-7 minutes is a good starting point.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

b) Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for 4-FPD and its internal standard must be determined by infusing a standard solution into the mass spectrometer. For 4-FPD (C8H10FN), the protonated molecule [M+H]+ would be m/z 140.1. Product ions would be generated by fragmentation of the parent ion.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-FPD140.1To be determinedTo be determined
4-FPD-d4 (IS)144.1To be determinedTo be determined
Table 1: Suggested MRM transitions for 4-FPD and its internal standard.

Method Validation

A comprehensive method validation should be performed according to regulatory guidelines to ensure the reliability of the results. Key validation parameters are summarized below.

ParameterAcceptance Criteria
Linearity R² ≥ 0.99 over a defined concentration range (e.g., 1-1000 ng/mL).
Accuracy Within ±15% of the nominal concentration (±20% at the LLOQ).
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Minimal ion suppression or enhancement from the biological matrix.
Stability Analyte stability under various storage and processing conditions (freeze-thaw, bench-top, long-term).
Table 2: Key method validation parameters and typical acceptance criteria.

Quantitative Data Summary (Hypothetical Data Based on Similar Analytes)

The following table presents expected quantitative performance data for a validated LC-MS/MS method for 4-FPD in human plasma, based on published data for similar amphetamine-type stimulants.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (R²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 12%
Accuracy (% Bias) -8% to +10%
Extraction Recovery > 85%
Matrix Effect < 15%
Table 3: Expected quantitative performance of the 4-FPD assay.

Metabolism of 4-FPD

Understanding the metabolism of 4-FPD is important for interpreting analytical results, as metabolites can also be targets for analysis. Based on the metabolism of the closely related 4-fluoroamphetamine (4-FA), the primary metabolic pathways for 4-FPD are expected to be hydroxylation and N-dealkylation (if applicable to secondary or tertiary amines, though 4-FPD is a primary amine), followed by conjugation.[5][6]

Metabolic Pathway of 4-FPD cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism FPD 4-Fluorophenethylamine (4-FPD) Hydroxylated Ring-Hydroxylated 4-FPD FPD->Hydroxylated Hydroxylation (CYP450 enzymes) Propanolamine 4-Fluorophenylpropanolamine FPD->Propanolamine Beta-Hydroxylation Conjugated Conjugated Metabolites (e.g., Glucuronide, Sulfate) Hydroxylated->Conjugated Conjugation

Figure 2: Proposed metabolic pathway for 4-FPD.

Conclusion

The protocols and information provided in this application note serve as a comprehensive guide for the development and validation of a robust and reliable LC-MS/MS method for the quantitative analysis of 4-FPD in biological samples. Adherence to these guidelines and thorough method validation will ensure the generation of high-quality data for research, clinical, and forensic applications.

References

Application Notes and Protocols for the Forensic Toxicological Testing of 4-Fluoropentedrone Hydrochloride (4-FPD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the detection and quantification of 4-Fluoropentedrone hydrochloride (4-FPD) in biological matrices. The protocols are intended for forensic toxicology laboratories and researchers involved in the analysis of novel psychoactive substances (NPS).

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone that has emerged on the illicit drug market. As a derivative of pentedrone, it is crucial for forensic toxicology laboratories to have validated and reliable methods for its identification and quantification in biological specimens to aid in clinical and forensic investigations. This document outlines detailed protocols for sample preparation, gas chromatography-mass spectrometry (GC-MS), and a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of 4-FPD.

Toxicological Information

  • Mechanism of Action : Synthetic cathinones, including 4-FPD, are known to act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine, serotonin, and norepinephrine.[1][2] This mechanism is responsible for their stimulant and psychoactive effects.

  • Metabolism : The metabolism of 4-FPD has not been fully elucidated in published literature. However, based on the metabolism of structurally similar synthetic cathinones, the primary metabolic pathways are expected to involve Phase I and Phase II reactions.[3]

    • Phase I Metabolism : Key reactions include N-dealkylation to form the corresponding primary amine, reduction of the β-keto group to the corresponding alcohol, and hydroxylation of the alkyl chain or the aromatic ring.

    • Phase II Metabolism : The hydroxylated metabolites are likely to undergo glucuronidation to form more water-soluble conjugates for excretion.

  • Toxicokinetics : Specific toxicokinetic parameters for 4-FPD, such as half-life, volume of distribution, and clearance, are not well-established. Data from related compounds suggest a relatively short half-life.[4][5]

  • Toxicity : The toxicity profile of 4-FPD has not been extensively studied. However, based on its classification as a synthetic cathinone, adverse effects may include agitation, tachycardia, hypertension, psychosis, and in severe cases, multi-organ failure. There are reports of fatal intoxications involving other synthetic cathinones, highlighting the potential danger of this class of compounds.

Analytical Methods

The detection and quantification of 4-FPD in biological samples are primarily achieved using chromatographic techniques coupled with mass spectrometry.

Sample Preparation

Effective sample preparation is critical for removing interferences from the biological matrix and concentrating the analyte of interest. The choice of method depends on the matrix (e.g., blood, urine) and the analytical technique.

3.1.1. Liquid-Liquid Extraction (LLE) for Blood and Urine

This protocol is a general procedure and may require optimization.

Reagents and Materials:

  • Whole blood or urine sample

  • Internal Standard (IS) working solution (e.g., Pentedrone-d5)

  • Saturated sodium borate buffer (pH 9.2)

  • Extraction solvent (e.g., n-butyl chloride, ethyl acetate)

  • 0.1 M Hydrochloric acid

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Vortex mixer

Protocol:

  • Pipette 1 mL of the biological sample (blood or urine) into a 15 mL centrifuge tube.

  • Add the internal standard and vortex briefly.

  • Add 1 mL of saturated sodium borate buffer (pH 9.2) and vortex.

  • Add 5 mL of the extraction solvent.

  • Cap the tube and vortex for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS).

3.1.2. Solid-Phase Extraction (SPE) for Blood and Urine

This is a general protocol using a mixed-mode cation exchange cartridge and may require optimization.

Reagents and Materials:

  • Whole blood or urine sample

  • Internal Standard (IS) working solution (e.g., Pentedrone-d5)

  • Phosphate buffer (pH 6.0)

  • Methanol

  • Dichloromethane

  • Isopropanol

  • Ammonium hydroxide

  • Mixed-mode cation exchange SPE cartridges (e.g., 100 mg, 3 mL)

  • SPE manifold

  • Centrifuge tubes (15 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen stream)

  • Vortex mixer

Protocol:

  • Pre-treat the sample: Mix 1 mL of the biological sample with the internal standard and 2 mL of phosphate buffer (pH 6.0). Vortex and centrifuge if necessary.

  • Condition the SPE cartridge: Wash with 2 mL of methanol, followed by 2 mL of deionized water, and then 2 mL of phosphate buffer (pH 6.0). Do not allow the cartridge to dry.

  • Load the sample: Apply the pre-treated sample to the cartridge.

  • Wash the cartridge: Wash with 2 mL of deionized water, followed by 2 mL of 0.1 M acetic acid, and then 2 mL of methanol. Dry the cartridge thoroughly under vacuum.

  • Elute the analyte: Elute with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2, v/v/v).

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS)

The following GC-MS method is based on a validated protocol for the analysis of 4-FPD.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

GC-MS Parameters:

ParameterValue
GC
Injection Volume1 µL
Inlet Temperature280°C
Split Ratio25:1
Carrier GasHelium
Flow Rate1.5 mL/min
Oven Program
Initial Temperature100°C, hold for 1.0 min
Ramp12°C/min to 280°C
Final Hold9.0 min at 280°C
MS
Transfer Line Temp.280°C
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Scan Range30-550 amu

Expected Results:

  • Retention Time: Approximately 6.74 minutes.

  • Mass Spectrum: The EI mass spectrum of 4-FPD is characterized by a base peak at m/z 72 and other significant fragments.

Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific validated LC-MS/MS method for 4-FPD was not found in the reviewed literature, the following protocol is proposed based on methods for other synthetic cathinones.[6][7][8] This method will require in-house validation.

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer (LC-MS/MS)

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

Proposed LC-MS/MS Parameters:

ParameterValue
LC
Injection Volume5 µL
Column Temperature40°C
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
Flow Rate0.4 mL/min
GradientStart with 5% B, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions
MS/MS
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temp.400°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
Collision GasArgon

Proposed Multiple Reaction Monitoring (MRM) Transitions:

The following MRM transitions are proposed for 4-FPD and its potential metabolites. The precursor ion ([M+H]⁺) for 4-FPD is m/z 210.1. Collision energies (CE) and fragmentor voltages will need to be optimized.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
4-Fluoropentedrone210.1To be determined experimentallyTo be determined experimentally
Hydroxy-4-FPD226.1To be determined experimentallyTo be determined experimentally
Nor-4-FPD196.1To be determined experimentallyTo be determined experimentally
Dihydro-4-FPD212.1To be determined experimentallyTo be determined experimentally

Note: The product ions should be determined by infusing a standard of 4-FPD and its potential metabolites (if available) into the mass spectrometer and performing a product ion scan.

Data Presentation

Table 1: GC-MS and Proposed LC-MS/MS Parameters for 4-Fluoropentedrone (4-FPD)

ParameterGC-MSProposed LC-MS/MS
Chromatography
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)C18 (e.g., 100 mm x 2.1 mm, 1.8 µm)
Injection Volume1 µL5 µL
Flow Rate1.5 mL/min (Helium)0.4 mL/min
Oven/Column Temp.See section 3.240°C
Mobile Phase-A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile
Mass Spectrometry
IonizationEIESI (+)
Precursor Ion (Q1)-210.1
Product Ions (Q3)Full Scan (30-550 amu)To be determined

Table 2: Summary of Expected Metabolites of 4-Fluoropentedrone

Metabolic ReactionProposed Metabolite
Phase I
N-dealkylationNor-4-fluoropentedrone
β-keto reductionDihydro-4-fluoropentedrone
Alkyl hydroxylationHydroxy-4-fluoropentedrone
Phase II
GlucuronidationHydroxy-4-fluoropentedrone-glucuronide

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Biological_Sample Biological Sample (Blood/Urine) Fortification Fortification with Internal Standard Biological_Sample->Fortification Extraction Extraction (LLE or SPE) Fortification->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution GC_MS GC-MS Analysis Reconstitution->GC_MS GC-MS Path LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS LC-MS/MS Path Data_Acquisition Data Acquisition GC_MS->Data_Acquisition LC_MSMS->Data_Acquisition Quantification Quantification and Confirmation Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism 4_FPD 4-Fluoropentedrone Nor_FPD Nor-4-fluoropentedrone 4_FPD->Nor_FPD N-dealkylation Dihydro_FPD Dihydro-4-fluoropentedrone 4_FPD->Dihydro_FPD β-keto reduction Hydroxy_FPD Hydroxy-4-fluoropentedrone 4_FPD->Hydroxy_FPD Hydroxylation Glucuronide Hydroxy-4-fluoropentedrone-glucuronide Hydroxy_FPD->Glucuronide Glucuronidation

References

Application Notes and Protocols for In-Vitro Experimental Design Using 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the in-vitro characterization of 4-Fluoropentedrone (4-FPD), a synthetic cathinone.[1][2] The provided protocols are foundational and can be adapted based on specific research questions and laboratory capabilities.

Introduction to 4-Fluoropentedrone (4-FPD)

4-Fluoropentedrone (4-FPD) is a psychoactive substance belonging to the synthetic cathinone class. Structurally similar to other cathinones, it is presumed to exert its effects by interacting with monoamine transporters, including those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[3][4] In-vitro studies are crucial to elucidate its pharmacological and toxicological profile.

Key In-Vitro Assays for 4-FPD Characterization

A comprehensive in-vitro evaluation of 4-FPD should include assessments of its cytotoxicity, its affinity for and interaction with monoamine transporters, and its metabolic stability and profile.

Cytotoxicity Assays

Cytotoxicity assays are fundamental to determining the concentration range of 4-FPD that is non-lethal to cells, which is essential for interpreting data from other in-vitro experiments. A common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[5][6]

Table 1: Representative Cytotoxicity Data for a Synthetic Cathinone in SH-SY5Y Neuroblastoma Cells

Concentration (µM)Cell Viability (%)
198 ± 4
1095 ± 5
5085 ± 7
10060 ± 9
25035 ± 6
50015 ± 4

Note: This data is representative of a typical synthetic cathinone and should be experimentally determined for 4-FPD.

Monoamine Transporter Interaction Assays

The primary mechanism of action of most synthetic cathinones involves the inhibition of monoamine transporters.[3] This can be investigated through neurotransmitter uptake inhibition assays and receptor binding assays.

Protocol 1: Neurotransmitter Uptake Inhibition Assay

This protocol is designed to determine the potency of 4-FPD in inhibiting the uptake of dopamine, norepinephrine, and serotonin into cells expressing the respective transporters.[7][8][9]

Materials:

  • HEK-293 cells stably transfected with human DAT, NET, or SERT

  • 4-Fluoropentedrone (4-FPD)

  • Radiolabeled neurotransmitters ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) or a fluorescent substrate analog

  • Appropriate cell culture medium and buffers

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Seed the transfected HEK-293 cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of 4-FPD in the assay buffer.

  • Pre-incubate the cells with varying concentrations of 4-FPD or vehicle control for 10-20 minutes.

  • Initiate the uptake by adding the radiolabeled or fluorescent neurotransmitter substrate.

  • Incubate for a predetermined time (e.g., 10 minutes) at 37°C.

  • Terminate the uptake by washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter or fluorescence using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of 4-FPD that inhibits 50% of the neurotransmitter uptake.

Table 2: Representative Monoamine Transporter Inhibition Data for a Synthetic Cathinone

TransporterIC₅₀ (nM)
DAT50
NET75
SERT250

Note: This data is representative and needs to be experimentally determined for 4-FPD.

Protocol 2: Receptor Binding Assay

This protocol determines the binding affinity of 4-FPD to monoamine transporters using a competitive binding assay.[10][11][12]

Materials:

  • Cell membranes prepared from HEK-293 cells expressing DAT, NET, or SERT

  • 4-Fluoropentedrone (4-FPD)

  • A radioligand with known high affinity for the target transporter (e.g., [³H]WIN 35,428 for DAT)

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of 4-FPD or vehicle.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the Ki (inhibition constant) for 4-FPD from the IC₅₀ value using the Cheng-Prusoff equation.

In-Vitro Metabolism Studies

Understanding the metabolic fate of 4-FPD is crucial for predicting its duration of action and potential for drug-drug interactions. In-vitro metabolism studies are typically conducted using human liver microsomes (HLM) or S9 fractions.[13][14][15][16][17][18][19]

Protocol 3: Metabolic Stability Assay in Human Liver Microsomes

Materials:

  • 4-Fluoropentedrone (4-FPD)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-warm a mixture of HLM and buffer to 37°C.

  • Add 4-FPD to the mixture.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with ice-cold acetonitrile.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the remaining concentration of 4-FPD using a validated LC-MS/MS method.

  • Determine the in-vitro half-life (t½) and intrinsic clearance (Clint) of 4-FPD.

Table 3: Representative Metabolic Stability Data for a Synthetic Cathinone

ParameterValue
In-vitro half-life (t½)25 minutes
Intrinsic Clearance (Clint)80 µL/min/mg protein

Note: This data is representative and needs to be experimentally determined for 4-FPD.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Experimental Workflow for 4-FPD In-Vitro Characterization Start Start Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Determine_Non-Toxic_Concentrations Determine Non-Toxic Concentration Range Cytotoxicity_Assay->Determine_Non-Toxic_Concentrations Monoamine_Transporter_Assays Monoamine Transporter Assays Determine_Non-Toxic_Concentrations->Monoamine_Transporter_Assays Metabolism_Assays Metabolism Assays Determine_Non-Toxic_Concentrations->Metabolism_Assays Data_Analysis Data Analysis and Interpretation Monoamine_Transporter_Assays->Data_Analysis Metabolism_Assays->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in-vitro characterization of 4-FPD.

cluster_1 Presumed Signaling Pathway of 4-FPD at the Synapse FPD 4-FPD DAT Dopamine Transporter (DAT) FPD->DAT Inhibition NET Norepinephrine Transporter (NET) FPD->NET Inhibition SERT Serotonin Transporter (SERT) FPD->SERT Inhibition Synaptic_Cleft Synaptic Cleft (Increased Neurotransmitter Concentration) DAT->Synaptic_Cleft NET->Synaptic_Cleft SERT->Synaptic_Cleft Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activation Neuronal_Signaling Altered Neuronal Signaling Postsynaptic_Receptors->Neuronal_Signaling

Caption: Presumed mechanism of 4-FPD at the synapse.

cluster_2 In-Vitro Metabolism Workflow FPD_HLM Incubate 4-FPD with Human Liver Microsomes (HLM) + NADPH Time_Points Collect Samples at Various Time Points FPD_HLM->Time_Points Quench_Reaction Quench Reaction (e.g., with Acetonitrile) Time_Points->Quench_Reaction Protein_Precipitation Protein Precipitation (Centrifugation) Quench_Reaction->Protein_Precipitation LCMS_Analysis LC-MS/MS Analysis Protein_Precipitation->LCMS_Analysis Determine_Metabolites Identify Metabolites and Determine Metabolic Rate LCMS_Analysis->Determine_Metabolites

References

Application Notes and Protocols for Dopamine Transporter Binding Assay with 4-Fluorophenyl Tropane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dopamine transporter (DAT) is a critical membrane protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders. Consequently, DAT is a key target for therapeutic drug development and neuropharmacological research.

This document provides detailed application notes and protocols for conducting a dopamine transporter binding assay using 4-fluorophenyl-containing tropane derivatives. While the specific radioligand "4-FPD" was not explicitly found in the literature, extensive information is available for the structurally similar and widely used radioligand, [³H]WIN 35,428 (2-beta-carbomethoxy-3-beta-(4-fluorophenyl)tropane), also known as β-CFT. The protocols and data presented herein are based on assays using [³H]WIN 35,428 and can be readily adapted for other 4-fluorophenyl tropane derivatives.

These assays are essential for determining the binding affinity of novel compounds for DAT, which is a crucial step in the drug discovery process for identifying potential therapeutic agents.

Dopamine Signaling Pathway

The following diagram illustrates the key components of the dopamine signaling pathway, highlighting the role of the dopamine transporter (DAT) in clearing dopamine from the synapse.

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Exocytosis DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Synapse->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

Caption: Dopamine signaling pathway at the synapse.

Experimental Workflow: Dopamine Transporter Binding Assay

The following diagram outlines the typical experimental workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.

DAT_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Binding Assay cluster_detection Detection & Analysis Tissue_Prep Tissue Homogenization (e.g., rat striatum) Membrane_Prep Membrane Preparation (Centrifugation) Tissue_Prep->Membrane_Prep Protein_Assay Protein Concentration Determination (BCA Assay) Membrane_Prep->Protein_Assay Incubation Incubation: - Membranes - [3H]WIN 35,428 (Radioligand) - Test Compound (Competitor) Protein_Assay->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Scintillation Scintillation Counting (measure radioactivity) Washing->Scintillation Data_Analysis Data Analysis (IC50 and Ki determination) Scintillation->Data_Analysis

Caption: Experimental workflow for a DAT binding assay.

Experimental Protocols

This section provides a detailed methodology for a competitive dopamine transporter binding assay using [³H]WIN 35,428 as the radioligand. This protocol can be adapted for other 4-fluorophenyl tropane derivatives.

Materials and Reagents
  • Tissue: Rat striatum (a brain region with high DAT density)

  • Radioligand: [³H]WIN 35,428 (specific activity ~84.5 Ci/mmol)

  • Test Compounds: Stock solutions of unlabeled competitor compounds

  • Buffers:

    • Homogenization Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.4 at 4°C

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4 at 4°C

  • Reagents for Protein Assay: Bicinchoninic acid (BCA) protein assay kit

  • Filtration: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethylenimine (PEI)

  • Scintillation Cocktail

  • Equipment:

    • Homogenizer (e.g., Potter-Elvehjem)

    • Refrigerated centrifuge

    • Incubator or water bath

    • Filtration manifold

    • Scintillation counter

Tissue Preparation
  • Dissect rat striata on ice and place them in ice-cold homogenization buffer.

  • Homogenize the tissue using a Potter-Elvehjem homogenizer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Resuspend the pellet in fresh, ice-cold homogenization buffer and repeat the centrifugation step.

  • Resuspend the final pellet in a known volume of assay buffer.

  • Determine the protein concentration of the membrane preparation using a BCA protein assay.

  • Store the membrane preparation in aliquots at -80°C until use.

Competitive Binding Assay Protocol
  • Prepare serial dilutions of the unlabeled test compounds in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer (for total binding) or 50 µL of a high concentration of a known DAT inhibitor like cocaine (10 µM) or unlabeled WIN 35,428 (1 µM) (for non-specific binding).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of [³H]WIN 35,428 diluted in assay buffer to a final concentration of approximately 1.5-5 nM.[2]

    • 100 µL of the membrane preparation (containing 50-100 µg of protein).

  • The final assay volume should be 250 µL.

  • Incubate the plate for 1-2 hours at 4°C with gentle agitation.[2]

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in 0.5% PEI using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to sit for at least 4 hours in the dark.

  • Measure the radioactivity in a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competitor).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC₅₀ / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the equilibrium dissociation constant of the radioligand for the transporter. The Kd for [³H]WIN 35,428 is typically in the range of 16 nM.[3]

Data Presentation

The following table summarizes the binding affinities (Ki and IC₅₀) of several compounds for the dopamine transporter, as determined in various studies. This data can be used as a reference for comparison with newly synthesized compounds.

CompoundRadioligandPreparationKi (nM)IC₅₀ (nM)Reference
WIN 35,428 (β-CFT) [³H]WIN 35,428Dog Caudate Membranes16 (Kd)-[3]
Cocaine [³H]WIN 35,428Rat Striatal Synaptosomes-~200-300[4]
GBR 12909 [³H]WIN 35,428Dog Caudate MembranesStrong Inhibition-[3]
Mazindol [³H]WIN 35,428Dog Caudate MembranesStrong Inhibition-[3]
Paroxetine [³H]WIN 35,428Human Putamen-~200-300[4]
Dopamine [³H]WIN 35,428Human Putamen-Inhibits binding[4]
Various Tropane Analogs [³H]WIN 35,428Rat Caudate Putamen1.8 - 82.2-[5]

Note: Specific binding data for a compound explicitly named "4-FPD" was not found in the reviewed literature. The data presented is for the structurally similar and well-characterized compound WIN 35,428 and other relevant DAT ligands. Researchers should determine the Kd of their specific radioligand under their experimental conditions for accurate Ki calculations.

References

Application Notes and Protocols: Serotonin Transporter Activity of 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoropentedrone (4-FPD) is a synthetic cathinone, a class of compounds known for their psychostimulant effects, which are primarily mediated through interactions with monoamine transporters. This document provides detailed application notes and experimental protocols to investigate the activity of 4-Fluoropentedrone at the human serotonin transporter (SERT). Understanding the interaction of novel psychoactive substances with SERT is crucial for elucidating their pharmacological profile, potential for therapeutic applications, and abuse liability.

These notes provide the necessary protocols to empirically determine the binding affinity (Ki) and inhibitory concentration (IC50) of 4-Fluoropentedrone at the human serotonin transporter.

Data Presentation

The following table summarizes the known transporter interaction data for pentedrone and provides an estimated activity for 4-Fluoropentedrone based on structure-activity relationships of synthetic cathinones. The provided protocols are designed to experimentally validate these estimations.

CompoundTransporterAssay TypeValueReference / Estimation
PentedroneSERTUptake Inhibition (IC50)135,000 nM[1]
4-Fluoropentedrone SERT Uptake Inhibition (IC50) Estimated: < 10,000 nM SAR-Based Estimation
4-Fluoropentedrone SERT Binding Affinity (Ki) To be determined Experimental Goal

Mandatory Visualizations

Serotonin Transporter Signaling Pathway

Caption: Serotonin Transporter (SERT) Signaling and Modulation.

Experimental Workflow for Determining SERT Activity

Experimental_Workflow cluster_preparation Preparation cluster_binding_assay Radioligand Binding Assay (Ki) cluster_uptake_assay Synaptosomal Uptake Assay (IC50) NodeA Prepare Cell Membranes (HEK293-hSERT) or Synaptosomes NodeB Incubate membranes with [3H]citalopram and varying concentrations of 4-FPD NodeA->NodeB NodeF Pre-incubate synaptosomes with varying concentrations of 4-FPD NodeA->NodeF NodeC Filter and wash to separate bound and free radioligand NodeB->NodeC NodeD Quantify radioactivity using liquid scintillation counting NodeC->NodeD NodeE Calculate Ki from IC50 values NodeD->NodeE Data Analysis & Conclusion Data Analysis & Conclusion NodeE->Data Analysis & Conclusion NodeG Add [3H]serotonin to initiate uptake NodeF->NodeG NodeH Terminate uptake by rapid filtration and washing NodeG->NodeH NodeI Quantify radioactivity in synaptosomes NodeH->NodeI NodeJ Calculate IC50 NodeI->NodeJ NodeJ->Data Analysis & Conclusion

Caption: Workflow for SERT Binding and Uptake Assays.

Experimental Protocols

Radioligand Binding Assay for Human SERT

Objective: To determine the binding affinity (Ki) of 4-Fluoropentedrone for the human serotonin transporter (hSERT) using a competitive radioligand binding assay with [3H]citalopram.

Materials:

  • HEK293 cells stably expressing hSERT

  • Cell culture reagents

  • Homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • [3H]citalopram (specific activity ~70-87 Ci/mmol)

  • Paroxetine (for non-specific binding determination)

  • 4-Fluoropentedrone hydrochloride

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

  • Plate shaker

  • Filtration manifold

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hSERT cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cell pellet in ice-cold homogenization buffer and homogenize using a Polytron homogenizer.

    • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the pellet in fresh homogenization buffer.

    • Repeat the centrifugation step.

    • Resuspend the final pellet in assay buffer and determine the protein concentration using a BCA or Bradford assay.

    • Store membrane preparations at -80°C until use.

  • Binding Assay:

    • Thaw the membrane preparation on ice.

    • Prepare serial dilutions of 4-Fluoropentedrone in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer or competing ligand (4-Fluoropentedrone or paroxetine for non-specific binding at a final concentration of 10 µM).

      • 50 µL of [3H]citalopram (final concentration ~1 nM).

      • 100 µL of membrane preparation (final protein concentration ~10-20 µ g/well ).

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration and Counting:

    • Pre-soak the glass fiber filters in 0.5% polyethyleneimine for at least 30 minutes.

    • Rapidly filter the contents of each well through the pre-soaked filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate.

    • Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (counts in the presence of 10 µM paroxetine) from total binding (counts in the absence of competing ligand).

    • Plot the percentage of specific binding against the logarithm of the 4-Fluoropentedrone concentration.

    • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of [3H]citalopram and Kd is its dissociation constant for hSERT.

Synaptosomal [3H]Serotonin Uptake Assay

Objective: To determine the potency (IC50) of 4-Fluoropentedrone to inhibit serotonin uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., striatum or whole brain minus cerebellum)

  • Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)

  • Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.3 mM CaCl2, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, 0.1 mM pargyline, 0.1 mM ascorbic acid, pH 7.4)

  • [3H]serotonin (specific activity ~20-30 Ci/mmol)

  • Fluoxetine (for non-specific uptake determination)

  • This compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh or frozen rat brain tissue in ice-cold sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction (P2).

    • Resuspend the P2 pellet in KRH buffer and determine the protein concentration.

  • Uptake Assay:

    • In a 96-well plate, add 50 µL of KRH buffer or varying concentrations of 4-Fluoropentedrone.

    • For non-specific uptake, use a final concentration of 10 µM fluoxetine.

    • Add 50 µL of the synaptosomal preparation (final protein concentration ~50-100 µ g/well ).

    • Pre-incubate for 10 minutes at 37°C.

    • Initiate the uptake by adding 50 µL of [3H]serotonin (final concentration ~10 nM).

    • Incubate for 5 minutes at 37°C.

  • Termination and Counting:

    • Terminate the uptake by rapid filtration through glass fiber filters followed by three washes with 3 mL of ice-cold KRH buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity.

  • Data Analysis:

    • Calculate specific uptake by subtracting non-specific uptake (in the presence of fluoxetine) from total uptake.

    • Plot the percentage of specific uptake against the logarithm of the 4-Fluoropentedrone concentration.

    • Determine the IC50 value using non-linear regression analysis.

Disclaimer

This document is intended for research purposes only. 4-Fluoropentedrone is a substance with unknown toxicological and pharmacological properties in humans and should be handled with appropriate safety precautions in a laboratory setting. All experiments should be conducted in accordance with institutional guidelines and regulations.

References

Animal Models for Elucidating the Effects of 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Disclaimer: The following application notes and protocols are synthesized from existing research on synthetic cathinones and related psychoactive substances. Due to a lack of specific published animal models exclusively for 4-Fluoropentedrone (4-FPD), these methodologies are proposed based on established paradigms for assessing the neurobiological and behavioral effects of analogous compounds. Researchers should adapt these protocols based on pilot studies and institutional guidelines.

Introduction

4-Fluoropentedrone (4-FPD), a synthetic cathinone, has emerged as a novel psychoactive substance (NPS) with stimulant properties. Understanding its pharmacological and toxicological profile is crucial for public health and the development of potential therapeutic interventions for addiction and overdose. This document provides a comprehensive overview of relevant animal models and detailed experimental protocols to investigate the multifaceted effects of 4-FPD. The primary animal models discussed include rodents (mice and rats) for behavioral and neurochemical assessments, and zebrafish embryos for developmental neurotoxicity screening.

Rodent Models for Behavioral and Neuropharmacological Assessment

Rodent models are instrumental in evaluating the abuse potential, stimulant effects, and neurochemical alterations induced by synthetic cathinones. Mice and rats are the most commonly utilized species due to their well-characterized neurobiology and behavioral repertoires that can model aspects of human drug use.

Assessment of Psychostimulant Effects and Abuse Liability

1.1.1. Locomotor Activity Assay

This assay is a primary screening tool to determine the stimulant or depressant effects of a compound and to establish a dose-response curve.

Experimental Protocol:

  • Animals: Male Swiss-Webster mice are commonly used.[1]

  • Apparatus: An open-field arena equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the experiment.

    • Administer 4-FPD or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses should be tested (e.g., 1, 3, 10, 30 mg/kg) based on pilot studies.

    • Immediately place the mouse in the open-field arena and record locomotor activity for a predefined period, typically 60-120 minutes.[2]

    • Data is typically binned in 5- or 10-minute intervals to analyze the time course of the drug's effect.

  • Data Analysis: Analyze total distance traveled, horizontal activity, and vertical activity (rearing) using a two-way ANOVA (Dose x Time) followed by post-hoc tests.

1.1.2. Drug Discrimination Paradigm

This "gold standard" behavioral assay assesses the interoceptive (subjective) effects of a drug by training animals to recognize and respond to a specific drug stimulus.

Experimental Protocol:

  • Animals: Male Sprague-Dawley rats are frequently used.[1][2]

  • Apparatus: Standard operant conditioning chambers equipped with two response levers and a cue light.

  • Training Phase:

    • Train rats to press one lever after administration of a known psychostimulant (e.g., methamphetamine or cocaine) and the other lever after vehicle administration to receive a food reward.

    • Training continues until a high level of accuracy (e.g., >80% correct responses) is achieved.

  • Substitution Test:

    • Once trained, administer various doses of 4-FPD and assess which lever the rats press.

    • Full substitution occurs when rats predominantly press the drug-appropriate lever, indicating that 4-FPD produces subjective effects similar to the training drug.

  • Data Analysis: Calculate the percentage of responses on the drug-appropriate lever for each dose of 4-FPD. An ED₅₀ value (the dose at which 50% of responses are on the drug-appropriate lever) can be determined.[2]

1.1.3. Conditioned Place Preference (CPP)

CPP is used to evaluate the rewarding or aversive properties of a drug by pairing its effects with a specific environment.

Experimental Protocol:

  • Animals: Male C57BL/6J mice are a common choice.[2]

  • Apparatus: A two-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning (Day 1): Allow mice to freely explore both chambers to determine any initial preference.

    • Conditioning (Days 2-5): On alternating days, administer 4-FPD and confine the mouse to one chamber, and administer vehicle and confine it to the other chamber.

    • Post-conditioning (Day 6): Allow the drug-free mouse to freely explore both chambers again.

  • Data Analysis: An increase in the time spent in the drug-paired chamber during the post-conditioning phase compared to the pre-conditioning phase indicates a rewarding effect.

1.1.4. Intravenous Self-Administration (IVSA)

The IVSA model is a direct measure of the reinforcing properties of a drug, where animals learn to perform a response (e.g., lever press) to receive an intravenous infusion of the drug.

Experimental Protocol:

  • Animals: Rats are typically used due to their larger size, which facilitates intravenous catheterization.

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein.

  • Apparatus: Operant conditioning chambers equipped for intravenous drug delivery.

  • Acquisition Phase:

    • Allow rats to acquire self-administration behavior, where a lever press results in an infusion of 4-FPD. A fixed-ratio (FR) 1 schedule (one press for one infusion) is often used initially.[2]

  • Dose-Response and Progressive-Ratio Schedules:

    • Once stable responding is achieved, different doses of 4-FPD can be tested to generate a dose-response curve.

    • A progressive-ratio schedule, where the number of responses required for each subsequent infusion increases, can be used to assess the motivation to obtain the drug.

  • Data Analysis: The primary dependent measures are the number of infusions earned and the breakpoint (the highest number of responses an animal will make for a single infusion) on a progressive-ratio schedule.

Neurochemical and Neurotoxicological Assessment

1.2.1. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Experimental Protocol:

  • Animals: Rats are typically used.

  • Surgical Preparation: Stereotaxically implant a microdialysis guide cannula into a brain region of interest (e.g., nucleus accumbens, striatum).

  • Procedure:

    • After recovery, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid.

    • Collect baseline dialysate samples.

    • Administer 4-FPD and continue to collect samples at regular intervals.

  • Analysis: Analyze dialysate samples for monoamine neurotransmitters (dopamine, serotonin, norepinephrine) using high-performance liquid chromatography (HPLC).

  • Data Analysis: Express neurotransmitter levels as a percentage of the baseline average.

1.2.2. Post-mortem Neurochemical and Histological Analysis

These studies are conducted after acute or chronic drug administration to assess long-term neuroadaptations or neurotoxicity.

Experimental Protocol:

  • Drug Administration: Administer 4-FPD according to a specific dosing regimen (e.g., acute high dose, chronic intermittent).

  • Tissue Collection: At a designated time point after the final dose, euthanize the animals and dissect specific brain regions.

  • Neurotransmitter Content: Homogenize brain tissue and measure total tissue content of monoamines and their metabolites using HPLC.

  • Receptor Binding Assays: Use radioligand binding assays to determine changes in the density of dopamine transporters (DAT), serotonin transporters (SERT), and other relevant receptors.

  • Immunohistochemistry: Use antibodies to visualize markers of neuronal damage (e.g., Fluoro-Jade), glial activation (e.g., GFAP for astrocytes, Iba1 for microglia), or apoptosis (e.g., cleaved caspase-3).

Zebrafish Embryo Model for Developmental Neurotoxicity (DNT) Screening

The zebrafish (Danio rerio) embryo is a valuable in vivo model for rapid screening of the potential developmental neurotoxicity of novel compounds.[3][4] Its rapid external development, transparent body, and well-conserved nervous system make it suitable for high-throughput assays.[3]

Experimental Protocol:

  • Animals: Wild-type zebrafish embryos.

  • Exposure:

    • Collect newly fertilized embryos and place them in multi-well plates.

    • Expose embryos to a range of 4-FPD concentrations starting from a few hours post-fertilization.

  • Behavioral Assessment (Photomotor Response Assay):

    • At specific developmental stages (e.g., 96-120 hours post-fertilization), assess locomotor activity in response to light-dark transitions.

    • Record movement using an automated tracking system.

  • Morphological Assessment:

    • Examine embryos under a microscope for developmental abnormalities, such as body axis malformations, edema, and craniofacial defects.

  • Gene Expression Analysis:

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes involved in neurodevelopment, such as dlg4, gabra6a, and grin1a.[3]

  • Data Analysis: Analyze locomotor data for hyperactivity or hypoactivity compared to controls. Quantify the incidence of morphological defects and changes in gene expression.

Quantitative Data Summary

The following tables summarize quantitative data from studies on analogous synthetic cathinones, which can serve as a reference for designing experiments with 4-FPD.

Table 1: Locomotor Stimulant Effects of Synthetic Cathinones in Mice

CompoundDose Range (mg/kg, i.p.)Peak Effect Dose (mg/kg)Duration of Peak Effect (hours)Reference
Dipentylone10-100562-3[1]
N-ethylhexedrone10-100564[1]
4-CEC10-100322-3[1]
MPHP3.2-56326[1]
4F-EPH0.01-4010>1[2]

Table 2: Discriminative Stimulus Effects of Synthetic Cathinones in Rats

CompoundTraining DrugFull SubstitutionED₅₀ (mg/kg)Reference
4F-EPHMethamphetamine (0.5 mg/kg)Yes1.655[2]
4F-EPHCocaine (5.6 mg/kg)Yes2.043[2]
DipentyloneMethamphetamineYes-[1]
N-ethylhexedroneMethamphetamineYes-[1]
4-CECMethamphetamineYes-[1]
MPHPMethamphetamineYes-[1]

Visualizations

Experimental_Workflow_for_4FPD_Abuse_Liability cluster_0 Initial Screening cluster_1 Behavioral Pharmacology cluster_2 Neurobiological Mechanisms Locomotor Locomotor Activity Assay (Mice) Dose_Response Establish Dose-Response Curve Locomotor->Dose_Response CPP Conditioned Place Preference (Rewarding Effects) Dose_Response->CPP Drug_Discrimination Drug Discrimination (Subjective Effects) Dose_Response->Drug_Discrimination IVSA Intravenous Self-Administration (Reinforcing Effects) Dose_Response->IVSA Microdialysis In Vivo Microdialysis (Neurotransmitter Release) IVSA->Microdialysis Post_Mortem Post-mortem Analysis (Neurotoxicity/Neuroadaptations) IVSA->Post_Mortem

Caption: Workflow for assessing the abuse liability of 4-FPD.

DNT_Screening_Workflow Start Zebrafish Embryo Exposure to 4-FPD Morphology Morphological Assessment (Malformations, Edema) Start->Morphology Behavior Photomotor Response Assay (Locomotor Activity) Start->Behavior Gen_Expression Gene Expression Analysis (qRT-PCR for DNT Markers) Start->Gen_Expression Endpoint Developmental Neurotoxicity Profile Morphology->Endpoint Behavior->Endpoint Gen_Expression->Endpoint

Caption: Workflow for DNT screening of 4-FPD in zebrafish.

Putative_Signaling_Pathway cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal FPD 4-FPD DAT Dopamine Transporter (DAT) FPD->DAT Inhibition/Reversal VMAT2 VMAT2 FPD->VMAT2 Possible Interaction DA_Cleft Dopamine DAT->DA_Cleft Blockade of Reuptake DA_Vesicle Dopamine Vesicle DA_Vesicle->DA_Cleft Increased Release DA_Receptor Dopamine Receptors DA_Cleft->DA_Receptor Signal Postsynaptic Signaling (Reward, Locomotion) DA_Receptor->Signal

Caption: Putative mechanism of 4-FPD at the dopamine synapse.

References

Application Notes and Protocols for Locomotor Activity Studies of 4-Fluoropentedrone (4-FPD) in Rodents

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature search, no specific studies on the locomotor effects of 4-Fluoropentedrone (4-FPD) in rodents have been published. The following application notes and protocols are based on established methodologies for assessing the locomotor activity of structurally similar synthetic cathinones, such as pentedrone and its analogs. The provided data are representative and intended to serve as a guideline for researchers, scientists, and drug development professionals.

Introduction

Synthetic cathinones are a class of novel psychoactive substances (NPS) that have become prevalent worldwide. 4-Fluoropentedrone (4-FPD) is a synthetic cathinone that is structurally related to pentedrone. Preclinical assessment of the abuse liability and psychostimulant effects of such compounds is crucial for public health and drug development. Locomotor activity studies in rodents are a fundamental and widely used behavioral assay to characterize the stimulant or depressant effects of psychoactive substances. These studies provide valuable insights into the dose-dependent effects, time course of action, and potential for behavioral sensitization.

This document provides a detailed protocol for conducting locomotor activity studies with 4-FPD in both mice and rats, based on methodologies used for similar compounds.

Data Presentation: Representative Locomotor Activity Data for Synthetic Cathinones

The following tables present representative quantitative data from locomotor activity studies of synthetic cathinones structurally related to 4-FPD. This data illustrates the typical dose-dependent effects on locomotor activity observed in rodents.

Table 1: Representative Dose-Response Effects of a Pentedrone Analog on Locomotor Activity in Mice

Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Mean ± SEM)
Vehicle (Saline)-1500 ± 15030 ± 5
Pentedrone Analog12500 ± 20045 ± 7
Pentedrone Analog34500 ± 35070 ± 10
Pentedrone Analog106000 ± 50090 ± 12
Pentedrone Analog303000 ± 25050 ± 8

Data is hypothetical and based on typical results for synthetic cathinones.

Table 2: Representative Time Course of Locomotor Activity Induced by a Pentedrone Analog (10 mg/kg, i.p.) in Rats

Time Interval (minutes)Horizontal Activity (Beam Breaks) (Mean ± SEM)
0-10450 ± 40
10-20800 ± 75
20-30950 ± 90
30-60700 ± 65
60-90400 ± 35
90-120200 ± 20

Data is hypothetical and based on typical results for synthetic cathinones.

Experimental Protocols

This section details the methodologies for conducting locomotor activity experiments to assess the effects of 4-FPD.

  • Species and Strain: Male Swiss-Webster mice or male Sprague-Dawley rats are commonly used for these studies.[1]

  • Age and Weight: Animals should be adults at the start of the experiment (e.g., 8-12 weeks old).

  • Housing: Animals should be housed in groups in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle.[2] Food and water should be available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week before the start of the experiment and handled daily for several days prior to testing to minimize stress.

  • Open-Field Arena: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm for rats; 25 cm x 25 cm x 25 cm for mice) made of a non-porous material for easy cleaning. The arena is typically equipped with a grid of infrared beams to automatically record locomotor activity.[3][4]

  • Video Tracking System (Optional): A video camera mounted above the arena can be used in conjunction with tracking software to provide more detailed analysis of locomotor patterns.[5]

  • Environmental Conditions: The testing room should be dimly lit and have a consistent background noise level to minimize environmental distractions.

  • Compound: 4-Fluoropentedrone (hydrochloride salt is preferred for solubility).

  • Vehicle: The vehicle will depend on the solubility of the test compound. Sterile saline (0.9% NaCl) is commonly used.

  • Dose Range: Based on studies with similar compounds, a starting dose range of 1, 3, 10, and 30 mg/kg could be explored.[6][7] A dose-response curve should be generated to determine the optimal doses for further studies.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic administration in these studies.[6][7]

  • Habituation: On the day of the experiment, transport the animals to the testing room and allow them to acclimate for at least 60 minutes.

  • Arena Habituation: Place each animal individually into the center of the open-field arena and allow it to explore freely for a 30-60 minute habituation period. This allows for the assessment of baseline locomotor activity.

  • Drug Administration: After the habituation period, remove the animal from the arena, administer the appropriate dose of 4-FPD or vehicle via i.p. injection, and immediately return it to the arena.

  • Data Recording: Record locomotor activity for a period of 60-120 minutes post-injection.[8][9] Data is typically collected in 5- or 10-minute bins to allow for time-course analysis.

  • Parameters Measured:

    • Horizontal Activity: Total distance traveled, number of beam breaks in the horizontal plane.[3]

    • Vertical Activity (Rearing): Number of beam breaks in the vertical plane.

    • Stereotypic Behaviors: Time spent in repetitive, non-locomotor movements (can be scored manually or with specialized software).

    • Thigmotaxis (Anxiety-like behavior): Time spent in the center of the arena versus the periphery.

  • Statistical Software: Use appropriate statistical software (e.g., GraphPad Prism, SPSS) for data analysis.

  • Analysis of Variance (ANOVA): A two-way ANOVA with dose and time as factors is appropriate for analyzing the time-course data. A one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's) can be used to compare the total locomotor activity across different dose groups.

  • Significance Level: A p-value of less than 0.05 is typically considered statistically significant.

Mandatory Visualizations

G cluster_pre_experiment Pre-Experiment cluster_experiment Experimental Procedure cluster_post_experiment Post-Experiment animal_housing Animal Acclimation & Housing habituation Habituation to Testing Room animal_housing->habituation drug_prep Drug Preparation (4-FPD & Vehicle) injection Drug/Vehicle Administration (i.p.) drug_prep->injection arena_habituation Arena Habituation (Baseline Activity) habituation->arena_habituation arena_habituation->injection data_collection Locomotor Activity Recording injection->data_collection data_analysis Data Analysis (ANOVA) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron fpd 4-FPD dat Dopamine Transporter (DAT) fpd->dat Blocks Reuptake da_vesicle Dopamine Vesicles dat->da_vesicle Reuptake (Inhibited) da_cleft Dopamine da_vesicle->da_cleft Release da_receptor Dopamine Receptors da_cleft->da_receptor Binds downstream Downstream Signaling & Increased Locomotion da_receptor->downstream

References

Application Notes and Protocols for the Dissolution of 4-Fluoropentedrone HCl

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the dissolution of 4-Fluoropentedrone hydrochloride (4-FPD HCl) for use in various experimental settings. The following information is intended to ensure accurate and reproducible results while maintaining the integrity and stability of the compound.

Introduction

4-Fluoropentedrone HCl is a synthetic cathinone derivative that is of interest in neuropharmacological and toxicological research. Proper preparation of solutions is critical for obtaining reliable data in both in vitro and in vivo studies. This document outlines the recommended solvents, procedures for preparing stock and working solutions, and best practices for storage and handling.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 4-Fluoropentedrone HCl is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₆FNO・HCl[1][2]
Molecular Weight 245.7 g/mol [1][2]
Appearance Neat solid[2]
Purity ≥98%[2]

Solubility Data

The solubility of 4-Fluoropentedrone HCl in various common laboratory solvents is summarized in the table below. This data is essential for the preparation of stock solutions.

SolventSolubility
Dimethylformamide (DMF) 15 mg/mL[1][3]
Dimethyl sulfoxide (DMSO) 15 mg/mL[1][3]
Ethanol 20 mg/mL[1][3]
Phosphate-Buffered Saline (PBS, pH 7.2) 10 mg/mL[1][3]

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of 4-Fluoropentedrone HCl in DMSO.

Materials:

  • 4-Fluoropentedrone HCl powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of 4-Fluoropentedrone HCl powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the compound.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary.[1]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions for In Vitro Cell-Based Assays

This protocol outlines the dilution of the DMSO stock solution into an aqueous buffer or cell culture medium for use in cell-based experiments.

Materials:

  • 10 mg/mL 4-Fluoropentedrone HCl stock solution in DMSO

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

  • Sterile syringe filter (0.22 µm pore size)

Procedure:

  • Dilution Calculation: Determine the required final concentration of 4-Fluoropentedrone HCl for your experiment. Calculate the volume of the stock solution needed to achieve this concentration in your final volume of buffer or medium.

  • Serial Dilution (Recommended): To minimize the concentration of DMSO in the final working solution (typically kept below 0.5% to avoid solvent-induced cytotoxicity), perform serial dilutions.

  • Aqueous Dilution: Add the calculated volume of the stock solution to the appropriate volume of sterile PBS or cell culture medium. Mix thoroughly by gentle pipetting or inversion.

  • Sterile Filtration: For applications requiring sterility, filter the final working solution through a 0.22 µm sterile syringe filter into a sterile tube.

  • Immediate Use: It is recommended to prepare fresh working solutions for each experiment and use them immediately to ensure stability and prevent degradation.

Preparation of Working Solutions for Non-Cell-Based Assays

For experiments that do not require sterility, such as analytical chemistry applications, the preparation of working solutions is more straightforward.

Materials:

  • 10 mg/mL 4-Fluoropentedrone HCl stock solution (in a suitable solvent like DMSO or Ethanol)

  • Appropriate assay buffer

Procedure:

  • Dilution: Dilute the stock solution to the desired final concentration using the appropriate assay buffer.

  • Mixing: Ensure the solution is homogenous by vortexing or gentle mixing.

  • Storage: If not for immediate use, store the working solution at 4°C for short periods, though fresh preparation is always recommended.

Stability and Storage Recommendations

  • Solid Form: 4-Fluoropentedrone HCl as a neat solid is stable for at least 7 years when stored at -20°C.[2]

  • Stock Solutions: Stock solutions in anhydrous DMSO or ethanol should be stored in tightly sealed containers at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When stored at -80°C, the stock solution should be used within 6 months; at -20°C, it should be used within 1 month.[1]

  • Aqueous Solutions: Synthetic cathinones in aqueous solutions, especially in biological matrices, can be unstable. Stability is influenced by pH and temperature, with greater stability observed at acidic pH and lower temperatures. It is strongly recommended to prepare fresh aqueous working solutions for each experiment.

Workflow Diagram

The following diagram illustrates the general workflow for the dissolution and preparation of 4-Fluoropentedrone HCl solutions.

Dissolution_Protocol cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh 4-FPD HCl Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Gentle Warming add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw Thaw Stock Aliquot store_stock->thaw dilute Dilute with Aqueous Buffer / Medium thaw->dilute sterile_filter Sterile Filter (0.22 µm) (for cell-based assays) dilute->sterile_filter If sterile use_now Use Immediately dilute->use_now If not sterile sterile_filter->use_now

Caption: Workflow for preparing 4-Fluoropentedrone HCl solutions.

Safety Precautions

  • 4-Fluoropentedrone HCl is intended for research purposes only and is not for human or veterinary use.[2]

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for this product for complete safety and handling information.

References

Troubleshooting & Optimization

Overcoming solubility issues with 4-Fluoropentedrone hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 4-Fluoropentedrone Hydrochloride

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with this compound (4F-PD HCl).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 4-Fluoropentedrone HCl in common laboratory solvents?

4-Fluoropentedrone HCl is an analytical reference material categorized as a cathinone.[1] Its solubility can vary based on the solvent, temperature, and purity of the compound. The hydrochloride salt form is generally employed to improve aqueous solubility over the free base.[2][3] Below is a summary of reported solubility data in common solvents.

Data Presentation: Solubility of 4-Fluoropentedrone HCl

SolventConcentrationNotes
Ethanol20 mg/mL[4]A common solvent for organic compounds.
DMSO (Dimethyl Sulfoxide)15 mg/mL[4]A polar aprotic solvent that dissolves a wide range of compounds.[5]
DMF (Dimethylformamide)15 mg/mL[4]-
PBS (pH 7.2)10 mg/mL[4]Solubility in aqueous buffers is critical for many biological assays.

Note: The molecular weight of 4-Fluoropentedrone HCl is approximately 245.7 g/mol .[1][4]

Q2: My 4-Fluoropentedrone HCl is not dissolving completely in my chosen solvent. What are the potential causes and solutions?

Several factors can contribute to poor dissolution. Use the following troubleshooting guide to identify and resolve the issue.

Mandatory Visualization: Troubleshooting Workflow

G start Compound Not Dissolving check_solvent Is the solvent appropriate? start->check_solvent check_conc Is concentration too high? check_solvent->check_conc Yes solution_solvent Solution: Consult solubility table. Try Ethanol, DMSO, or DMF. check_solvent->solution_solvent No check_temp Has temperature been increased? check_conc->check_temp No solution_conc Solution: Decrease concentration or add more solvent. check_conc->solution_conc Yes check_agitation Is agitation sufficient? check_temp->check_agitation Yes solution_temp Solution: Gently warm to 37°C. Use a water bath. check_temp->solution_temp No check_purity Is the compound pure? check_agitation->check_purity Yes solution_agitation Solution: Vortex or use an ultrasonic bath. check_agitation->solution_agitation No solution_purity Solution: Verify purity via CoA. Consider purification. check_purity->solution_purity No end_node Dissolution Achieved check_purity->end_node Yes solution_solvent->end_node solution_conc->end_node solution_temp->end_node solution_agitation->end_node solution_purity->end_node G center Solution Stability temp Temperature center->temp solvent Solvent Choice center->solvent storage Storage Method center->storage ph pH of Medium center->ph temp_desc Low Temp (-20°C / -80°C) = Higher Stability temp->temp_desc solvent_desc Aprotic solvents (DMSO) often more stable than aqueous buffers solvent->solvent_desc storage_desc Aliquoting prevents freeze-thaw degradation storage->storage_desc ph_desc Extreme pH can cause hydrolysis or degradation ph->ph_desc

References

Technical Support Center: 4-Fluoropentedrone Hydrochloride Analysis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sample preparation and analysis of 4-Fluoropentedrone hydrochloride (4-FPD) using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why am I seeing no peaks or very small peaks for my 4-Fluoropentedrone sample?

A1: This issue can stem from several sources:

  • Sample Concentration: The sample concentration may be too low. For GC-MS, a typical concentration is around 10 µg/mL to achieve a column loading of approximately 10 ng with a 1 µL injection.[1]

  • Inlet Activity: 4-Fluoropentedrone, being a secondary amine, is an active compound. It can adsorb to active sites in the injector liner or the front of the column, leading to poor peak intensity.[2][3] Consider using a deactivated or ultra-inert inlet liner.[3]

  • Improper Derivatization: As a hydrochloride salt and a secondary amine, 4-FPD is not ideal for direct GC-MS analysis.[1] Derivatization is highly recommended to improve volatility and reduce activity. If derivatization was performed, ensure the reagents were fresh and the reaction went to completion.

  • System Leaks: Leaks in the injector or column connections can prevent the sample from reaching the detector.[2][4] Perform a leak check.[4]

  • Detector Issues: Ensure the mass spectrometer is tuned correctly and the detector is functioning properly.[4]

Q2: My 4-Fluoropentedrone peak is tailing significantly. What is the cause and how can I fix it?

A2: Peak tailing for active compounds like 4-FPD is a common problem.

  • Active Sites: The primary cause is often interaction with active sites (silanol groups) in the GC pathway. This can occur in the inlet liner, on glass wool, or at the head of the analytical column.[2][5]

    • Solution: Use a properly deactivated liner and column.[4] Regularly replace the inlet liner and septum.[2] Trimming a small portion (e.g., 10-20 cm) from the inlet end of the column can also help remove accumulated non-volatile residues and active sites.[4]

  • Lack of Derivatization: The secondary amine group in 4-FPD is prone to hydrogen bonding, which causes tailing.

    • Solution: Derivatize the sample to block the active amine group. Acylation with reagents like Pentafluoropropionic Anhydride (PFPA) is effective for cathinones.[6][7]

  • Column Contamination: Buildup of contaminants on the column can create active sites.[5]

    • Solution: Bake out the column at a high temperature (within its specified limit) to remove contaminants.[5]

Q3: I am observing peak fronting for my analyte. What should I do?

A3: Peak fronting is typically caused by one of two issues:

  • Column Overload: Injecting too much sample can saturate the stationary phase at the front of the column.[2]

    • Solution: Reduce the injection volume or dilute the sample.[2] Alternatively, you can increase the split ratio if you are using a split injection.[2]

  • Improper Temperature: If the initial oven temperature is too high, or the injector temperature is too low, it can cause the sample to condense improperly on the column.[2]

    • Solution: Lower the initial column temperature to allow for better focusing of the analyte band at the head of the column.[2] Ensure the injector temperature is sufficient to volatilize the sample rapidly.

Q4: My retention times are shifting between injections. Why is this happening?

A4: Retention time variability can compromise data quality and compound identification.

  • Leaks: Small leaks in the system can cause fluctuations in the carrier gas flow rate, leading to shifting retention times.[4]

    • Solution: Thoroughly check for leaks at all fittings and connections, especially at the injector and column connections.[4]

  • Carrier Gas Flow: Inconsistent flow from the gas source (e.g., a nearly empty cylinder) or a faulty electronic pressure control (EPC) module can cause drift.[5]

    • Solution: Ensure the carrier gas cylinder has adequate pressure and that the gas controllers are functioning correctly.[5]

  • Column Issues: Changes to the column, such as trimming the front end or degradation of the stationary phase over time, will alter retention times.[4]

    • Solution: After any column maintenance, inject a standard to confirm the new retention time. If the column is old and heavily used, it may need to be replaced.[2][5]

Q5: Is derivatization necessary for this compound analysis?

A5: Yes, derivatization is strongly recommended. The hydrochloride salt form is non-volatile and unsuitable for GC.[1] While converting it to the free base is an option, the resulting secondary amine is still a polar and active compound prone to peak tailing and adsorption. Acylation of the amine group with a reagent like PFPA improves chromatographic performance by increasing volatility and reducing interactions with active sites in the system.[7]

Detailed Experimental Protocol: Sample Preparation and Derivatization

This protocol describes a standard procedure for the preparation of a 4-Fluoropentedrone sample for GC-MS analysis, including a derivatization step.

1. Materials and Reagents:

  • This compound standard

  • Methanol (HPLC grade)

  • Ethyl Acetate (GC grade)

  • Pentafluoropropionic Anhydride (PFPA)

  • Sodium Bicarbonate (Saturated solution)

  • Anhydrous Sodium Sulfate

  • 2 mL GC autosampler vials with inserts

  • Vortex mixer

  • Centrifuge

2. Standard Solution Preparation:

  • Prepare a stock solution of 4-Fluoropentedrone HCl in methanol at a concentration of 1 mg/mL.

  • Create a working solution by diluting the stock solution with methanol to a concentration of 100 µg/mL.

3. Sample Preparation (Free Base Extraction and Derivatization):

  • Pipette 100 µL of the 100 µg/mL working solution into a clean glass tube.

  • Add 200 µL of saturated sodium bicarbonate solution to neutralize the hydrochloride and convert the analyte to its free base form. Vortex for 30 seconds.

  • Add 1 mL of ethyl acetate and vortex vigorously for 1 minute to extract the 4-Fluoropentedrone free base into the organic layer.

  • Centrifuge for 5 minutes at 3000 rpm to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

  • Add 50 µL of PFPA to the ethyl acetate extract.[6]

  • Cap the tube tightly and heat at 70°C for 30 minutes to form the PFP-derivative.[7]

  • Allow the sample to cool to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 1 mL of ethyl acetate. This final concentration will be approximately 10 µg/mL.

  • Transfer the final solution to a 2 mL GC autosampler vial for analysis.

Quantitative Data: GC-MS Parameters

The following table summarizes a typical set of parameters for the GC-MS analysis of derivatized 4-Fluoropentedrone. These may require optimization for your specific instrument.

Parameter Value Notes
GC System Agilent, Shimadzu, or equivalent
Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane)A common, robust, and relatively non-polar column suitable for general drug screening.[8]
30 m x 0.25 mm ID, 0.25 µm film thicknessStandard column dimensions providing good resolution.[8]
Injector Split/Splitless
Injection Mode SplitlessRecommended for trace analysis to ensure maximum transfer of analyte to the column.[1]
Injector Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Injection Volume 1 µL
Carrier Gas HeliumHigh purity (99.999%) is required.[9]
Flow Rate 1.0 mL/min (Constant Flow)A typical flow rate for this column dimension.
Oven Program
Initial Temp. 70 °C, hold for 2 min
Ramp Rate 15 °C/min to 300 °CA moderate ramp rate to ensure separation from other potential compounds.
Final Hold Hold at 300 °C for 5 minEnsures elution of all compounds and cleans the column.
MS System Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI)Standard ionization mode for GC-MS.
Ionization Energy 70 eVStandard energy for EI.
Transfer Line Temp. 280 °CMust be hot enough to prevent condensation of the analyte.
Ion Source Temp. 230 °CA standard source temperature.[8]
Acquisition Mode Full ScanFor identification and screening.
Scan Range 40 - 500 amuCovers the expected mass range of the derivatized compound and its fragments.
Solvent Delay 3 minPrevents the solvent peak from damaging the detector filament.

Experimental Workflow Diagram

G Workflow for 4-FPD Sample Preparation for GC-MS cluster_prep Solution Preparation cluster_extract Extraction & Derivatization cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution (4-FPD HCl in Methanol) work Dilute to 100 µg/mL Working Solution stock->work aliquot Take 100 µL of Working Solution work->aliquot basify Add NaHCO3 Solution (Convert to Free Base) aliquot->basify extract Extract with Ethyl Acetate basify->extract derivatize Add PFPA to Extract (Heat at 70°C for 30 min) extract->derivatize dry Evaporate to Dryness (Nitrogen Stream) derivatize->dry reconstitute Reconstitute in 1 mL Ethyl Acetate dry->reconstitute vial Transfer to GC Vial reconstitute->vial gcms Inject into GC-MS vial->gcms

Caption: Workflow for 4-FPD Sample Preparation for GC-MS.

References

Technical Support Center: Optimizing Chromatographic Separation of 4-FPD Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the chromatographic separation of 4-fluorophenmetrazine (4-FPD) isomers. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the main types of isomers of 4-FPD that require chromatographic separation?

A1: 4-FPD has two main categories of isomers that are critical to separate for accurate analysis:

  • Positional Isomers: These isomers differ in the position of the fluorine atom on the phenyl ring. The common positional isomers are 2-FPD, 3-FPD, and 4-FPD.

  • Stereoisomers: Due to two chiral centers in the morpholine ring, 4-FPD can exist as four stereoisomers, which can be grouped into two pairs of enantiomers (cis and trans diastereomers).

Q2: Which chromatographic techniques are most suitable for separating 4-FPD isomers?

A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques for the separation of 4-FPD and its isomers. HPLC is often preferred for its versatility in column chemistries and mobile phases, especially for chiral separations. GC-MS is also effective, particularly for positional isomer separation, and often requires derivatization to improve peak shape and resolution.

Q3: Why is the separation of these isomers important?

A3: The different isomers of 4-FPD can exhibit distinct pharmacological and toxicological profiles. Therefore, it is crucial to separate and accurately quantify each isomer to understand the properties of a sample, ensure the purity of a substance, and comply with regulatory requirements in pharmaceutical development and forensic analysis.

Troubleshooting Guides

HPLC Separation of Positional Isomers

Issue 1: Poor resolution between 4-FPD and its positional isomers (2-FPD and 3-FPD).

  • Possible Cause 1: Inappropriate Stationary Phase. The selectivity of the column is insufficient to differentiate the subtle structural differences between the isomers.

    • Solution: Employ a phenyl-hexyl stationary phase, which can provide alternative selectivity to standard C18 columns through π-π interactions with the aromatic ring of the analytes.

  • Possible Cause 2: Mobile Phase Composition is Not Optimal. The mobile phase composition may not provide adequate selectivity.

    • Solution:

      • Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.

      • Modify the pH of the mobile phase. For basic compounds like 4-FPD, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape and resolution.

  • Possible Cause 3: Inadequate Method Parameters. The current method parameters are not optimized for this specific separation.

    • Solution:

      • Decrease the flow rate to increase the interaction time with the stationary phase.

      • Optimize the column temperature.

      • Consider switching from an isocratic to a gradient elution to improve the separation of closely eluting peaks.

Issue 2: Peak tailing for all isomer peaks.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. Residual silanol groups on the silica support can interact with the basic amine group of 4-FPD, causing peak tailing.

    • Solution:

      • Use an end-capped column to minimize silanol interactions.

      • Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).

      • As mentioned previously, operating at a low pH can protonate the amine, which can also reduce tailing.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Chiral HPLC Separation of Stereoisomers

Issue 3: No separation of enantiomers.

  • Possible Cause 1: Achiral Stationary Phase Used. Enantiomers have identical physical and chemical properties in an achiral environment and will not be separated on a standard (achiral) column.

    • Solution: A chiral stationary phase (CSP) is mandatory for the separation of enantiomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of amphetamine-like compounds.

  • Possible Cause 2: Inappropriate Mobile Phase for the Chiral Column. The mobile phase composition is critical for achieving chiral recognition on a CSP.

    • Solution:

      • For polysaccharide-based CSPs, normal-phase (e.g., hexane/ethanol) or polar organic modes are often successful.

      • For some applications with amphetamine-like compounds, reversed-phase conditions at a high pH (>9) can enhance enantioselectivity.[1]

Issue 4: Inconsistent retention times and poor reproducibility in chiral separations.

  • Possible Cause: "Memory Effects" of Mobile Phase Additives. Chiral stationary phases can be sensitive to mobile phase additives (acids or bases), which can adsorb to the stationary phase and alter its selectivity over time.

    • Solution:

      • Dedicate a specific chiral column to a particular method and mobile phase system.

      • Thoroughly flush the column with an appropriate solvent (e.g., isopropanol) after use.

      • If a new column of the same type shows different selectivity, it may need to be conditioned with the mobile phase for an extended period.

GC-MS Analysis of Positional Isomers

Issue 5: Co-elution of 2-FPD and 3-FPD isomers.

  • Possible Cause: Insufficient Separation of Underivatized Isomers. The volatility and polarity of the underivatized positional isomers are too similar for effective separation on common GC columns.

    • Solution: Derivatize the 4-FPD isomers to enhance their volatility and chromatographic differences. Acylation with reagents like trifluoroacetic anhydride (TFAA) has been shown to significantly improve the separation of phenmetrazine analogs.[2]

Issue 6: Poor peak shape and tailing.

  • Possible Cause: Interaction with Active Sites in the GC System. The basic amine group of 4-FPD can interact with active sites in the injector liner or the column.

    • Solution:

      • Use a deactivated injector liner.

      • Derivatization of the amine group will also mitigate this issue.

Experimental Protocols

HPLC Method for the Separation of 4-FPD Positional Isomers

This method is adapted from a validated procedure for the separation of closely related methylphenmetrazine (MPM) isomers.

ParameterValue
Instrumentation Agilent 1100 HPLC system or equivalent
Column Kinetex Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm)
Mobile Phase Isocratic: 95% Water (with 0.1% Formic Acid) / 5% Acetonitrile (with 0.1% Formic Acid)
Flow Rate 0.3 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection UV at 254 nm or Mass Spectrometry (MS)
Sample Preparation Dissolve sample in mobile phase to a concentration of 10 µg/mL.
GC-MS Method for the Separation of 4-FPD Positional Isomers with Derivatization

This protocol includes a derivatization step to improve the chromatographic separation.

ParameterValue
Instrumentation Agilent 6890/5973 GC-MS or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow of 1 mL/min
Injector Temperature 250°C
Oven Program Initial temperature 80°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 amu

Derivatization Procedure:

  • Evaporate a solution containing the 4-FPD isomers to dryness under a stream of nitrogen.

  • Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

  • Cap the vial and heat at 70°C for 20 minutes.

  • Cool to room temperature and evaporate the solvent and excess reagent under nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for injection.

Data Presentation

Table 1: Representative Chromatographic Data for Positional Isomer Separation

IsomerHPLC Retention Time (min)GC-MS Retention Time (min) - Derivatized
2-FPDData not availableData not available
3-FPDData not availableData not available
4-FPDData not availableData not available

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Analysis cluster_data_analysis Data Analysis sample 4-FPD Isomer Sample dissolve Dissolve in Mobile Phase (HPLC) or Solvent (GC) sample->dissolve derivatize Derivatize with TFAA (for GC-MS) dissolve->derivatize GC-MS Path hplc HPLC Separation (Positional/Chiral) dissolve->hplc HPLC Path gcms GC-MS Separation (Positional) derivatize->gcms detect Detection (UV/MS) hplc->detect gcms->detect quantify Quantification and Isomer Identification detect->quantify

Caption: Experimental workflow for the separation of 4-FPD isomers.

troubleshooting_logic cluster_hplc HPLC Issues cluster_gcms GC-MS Issues cluster_solutions Potential Solutions start Poor Isomer Separation resolution Poor Resolution start->resolution tailing Peak Tailing start->tailing no_chiral_sep No Enantiomer Separation start->no_chiral_sep coelution Co-elution of Positional Isomers start->coelution change_column Change Column (e.g., Phenyl-Hexyl or Chiral) resolution->change_column optimize_mobile_phase Optimize Mobile Phase (pH, Organic %) resolution->optimize_mobile_phase tailing->optimize_mobile_phase reduce_load Reduce Sample Load tailing->reduce_load no_chiral_sep->change_column Use Chiral Column derivatization Derivatize Sample (e.g., with TFAA) coelution->derivatization

Caption: Troubleshooting logic for 4-FPD isomer separation.

References

Technical Support Center: 4-Fluoropentedrone Hydrochloride (4-FPD) Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 4-Fluoropentedrone hydrochloride (4-FPD) in research and drug development settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound (4-FPD)?

A1: The most common analytical techniques for the quantification of 4-FPD are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of technique depends on the required sensitivity, selectivity, and the nature of the sample matrix.

Q2: What are the key chemical properties of 4-FPD to consider during analysis?

A2: this compound is a synthetic cathinone.[1] Its chemical name is 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one.[2] Key properties include its basic nature due to the secondary amine, which influences extraction and chromatographic behavior. It is a thermally labile compound, which is a critical consideration for GC-MS analysis.[3]

Q3: How should I prepare my samples for 4-FPD quantification?

A3: Sample preparation is crucial for accurate quantification and depends on the sample matrix (e.g., biological fluids, powders). Common techniques include:

  • Dilution: For simple matrices or high concentration samples, dilution with a suitable solvent (e.g., methanol, chloroform) may be sufficient.[2]

  • Protein Precipitation: For plasma or serum samples, protein precipitation with a solvent like acetonitrile is a common first step.[3]

  • Liquid-Liquid Extraction (LLE): LLE is used to isolate the analyte from more complex matrices.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract compared to protein precipitation and can be optimized for cathinones.[3]

Q4: What are the typical storage conditions to ensure the stability of 4-FPD in biological samples?

A4: Synthetic cathinones can be unstable in biological matrices, with stability being dependent on temperature and pH. For long-term storage, it is recommended to keep samples at -20°C or lower. Acidic conditions tend to improve the stability of cathinones. It is advisable to minimize freeze-thaw cycles.

Troubleshooting Guides

GC-MS Analysis

Issue: Peak Tailing for the 4-FPD Peak

  • Possible Causes & Solutions:

    • Active Sites in the GC System: The secondary amine in 4-FPD can interact with active sites (silanols) in the inlet liner, column, or detector, causing peak tailing.

      • Solution: Use a deactivated inlet liner and a high-quality, inert GC column. Perform regular inlet maintenance, including changing the septum and liner.[4][5][6]

    • Column Contamination: Buildup of non-volatile matrix components at the head of the column can lead to peak tailing.

      • Solution: Trim the first few centimeters of the analytical column.[5]

    • Improper Column Installation: An improperly cut or installed column can cause peak distortion.

      • Solution: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector.[4][5]

Issue: Poor Reproducibility of 4-FPD Quantification

  • Possible Causes & Solutions:

    • Thermal Degradation: 4-FPD, like other cathinones, can degrade in the hot GC inlet, leading to variable results.[3]

      • Solution: Optimize the inlet temperature to minimize degradation while ensuring efficient volatilization. A lower inlet temperature might be beneficial.

    • Inconsistent Sample Injection: Variability in injection volume or technique can lead to poor reproducibility.

      • Solution: Use an autosampler for consistent injections. Ensure the syringe is clean and functioning correctly.

    • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of 4-FPD in the mass spectrometer.

      • Solution: Improve sample cleanup to remove interfering matrix components. Use a matrix-matched calibration curve or a suitable internal standard.

LC-MS/MS Analysis

Issue: Ion Suppression or Enhancement (Matrix Effects)

  • Possible Causes & Solutions:

    • Co-eluting Matrix Components: Compounds from the biological matrix can co-elute with 4-FPD and affect its ionization efficiency in the MS source.[3][7][8][9][10]

      • Solution 1: Chromatographic Separation: Modify the HPLC gradient to better separate 4-FPD from interfering compounds.

      • Solution 2: Sample Preparation: Employ a more effective sample cleanup method, such as SPE, to remove matrix components.[3]

      • Solution 3: Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS) for 4-FPD if available. This is the most effective way to compensate for matrix effects.[7]

      • Solution 4: Dilution: Diluting the sample can reduce the concentration of interfering compounds, but may compromise the limit of quantification.[7]

Issue: Low Sensitivity for 4-FPD

  • Possible Causes & Solutions:

    • Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for 4-FPD.

      • Solution: Perform a tuning and optimization of the MS parameters (e.g., collision energy, cone voltage) by infusing a standard solution of 4-FPD.

    • Inefficient Ionization: The choice of ionization source and mobile phase pH can significantly impact ionization efficiency.

      • Solution: For basic compounds like 4-FPD, electrospray ionization (ESI) in positive mode is typically used. Acidifying the mobile phase (e.g., with formic acid) can improve protonation and enhance the signal.

    • Poor Sample Recovery: The extraction method may not be efficiently recovering 4-FPD from the sample matrix.

      • Solution: Evaluate and optimize the sample preparation procedure to maximize recovery.

Quantitative Data

Due to the limited availability of specific quantitative validation data for this compound in the public domain, the following tables provide representative data for the quantification of other synthetic cathinones using GC-MS and LC-MS/MS. These values can serve as a general guideline for what to expect in a validated assay for 4-FPD.

Table 1: Representative GC-MS Validation Parameters for Synthetic Cathinones in Oral Fluid

ParameterN-ethyl Pentedrone (NEP)N-ethyl Hexedrone (NEH)
Linearity Range (ng/mL) 1.75 - 501.75 - 50
Correlation Coefficient (r²) >0.990>0.990
LOD (ng/mL) Not specifiedNot specified
LOQ (ng/mL) 1.751.75
Accuracy (% Bias) < 20%< 20%
Precision (% CV) < 20%< 20%
Recovery (%) Not specifiedNot specified
Data adapted from a study on synthetic cathinones in oral fluid.[11]

Table 2: Representative LC-MS/MS Validation Parameters for Synthetic Cathinones in Postmortem Blood

ParameterValue
Linearity Range (ng/mL) 1 - 500
Correlation Coefficient (r²) > 0.99
LOD (ng/mL) 1
LOQ (ng/mL) 1
Accuracy (% Bias) < 20%
Precision (% CV) < 20%
Matrix Effect (%) -5.1 to 13.3
Extraction Efficiency (%) 84.9 - 91.5
Data adapted from a study on 30 synthetic cathinones in postmortem blood.

Experimental Protocols

GC-MS Method for this compound

This protocol is based on the SWGDRUG monograph for 4-Fluoropentedrone.[2]

1. Sample Preparation:

  • Dilute the analyte to approximately 4 mg/mL in chloroform after base extraction.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Agilent gas chromatograph with a mass selective detector.

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Inlet: Split mode, 25:1 split ratio.

  • Injection Volume: 1 µL.

  • Temperatures:

    • Inlet: 280°C

    • MSD Transfer Line: 280°C

    • MS Source: 230°C

    • MS Quad: 150°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 1.0 min.

    • Ramp: 12°C/min to 280°C.

    • Hold: 9.0 min at 280°C.

  • MS Parameters:

    • Acquisition Mode: Scan.

    • Mass Scan Range: 30-550 amu.

General LC-MS/MS Method for Synthetic Cathinones

This is a general protocol adaptable for 4-FPD, based on common practices for synthetic cathinone analysis.

1. Sample Preparation (e.g., for plasma):

  • To 100 µL of plasma, add an internal standard.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Evaporate the supernatant to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic phase to elute 4-FPD and separate it from matrix components.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Injection Volume: 5-10 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for 4-FPD would need to be determined by direct infusion.

General HPLC-UV Method for this compound

This is a general protocol that would require optimization for 4-FPD.

1. Sample Preparation:

  • Prepare a stock solution of 4-FPD in methanol or acetonitrile.

  • Prepare calibration standards by serial dilution.

  • For formulated products, dissolve and dilute the product to an appropriate concentration.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of maximum absorbance for 4-FPD (to be determined by UV scan).

Visualizations

GC_MS_Troubleshooting_Peak_Tailing start Peak Tailing Observed for 4-FPD check_system Check for System-Wide Tailing start->check_system all_peaks_tail Do all peaks tail? check_system->all_peaks_tail inlet_issue Potential Inlet Issue all_peaks_tail->inlet_issue Yes analyte_specific_issue Potential Analyte-Specific Issue all_peaks_tail->analyte_specific_issue No inlet_maintenance Perform Inlet Maintenance: - Replace Septum - Replace Liner - Check for Leaks inlet_issue->inlet_maintenance column_install_issue Check Column Installation inlet_maintenance->column_install_issue end Problem Resolved column_install_issue->end active_sites Suspect Active Sites analyte_specific_issue->active_sites column_contamination Suspect Column Contamination analyte_specific_issue->column_contamination use_deactivated Use Deactivated Liner and Column active_sites->use_deactivated use_deactivated->end trim_column Trim Analytical Column column_contamination->trim_column trim_column->end

Caption: Troubleshooting workflow for peak tailing in GC-MS analysis of 4-FPD.

LC_MS_Matrix_Effect_Troubleshooting start Inconsistent Quantification in LC-MS/MS (Suspect Matrix Effects) strategy Select a Strategy to Mitigate Matrix Effects start->strategy chromatography Optimize Chromatography strategy->chromatography sample_prep Improve Sample Preparation strategy->sample_prep internal_standard Use an Internal Standard strategy->internal_standard dilution Dilute the Sample strategy->dilution modify_gradient Modify HPLC Gradient to separate 4-FPD from interferences chromatography->modify_gradient evaluate Re-evaluate Assay Performance modify_gradient->evaluate use_spe Switch to Solid-Phase Extraction (SPE) sample_prep->use_spe use_spe->evaluate use_sil_is Use a Stable Isotope-Labeled IS (if available) internal_standard->use_sil_is use_sil_is->evaluate dilute_and_reinject Dilute sample extract and re-inject dilution->dilute_and_reinject dilute_and_reinject->evaluate resolved Problem Resolved evaluate->resolved Acceptable not_resolved Problem Not Resolved evaluate->not_resolved Not Acceptable not_resolved->strategy

Caption: Decision tree for troubleshooting matrix effects in LC-MS/MS quantification.

Experimental_Workflow_4FPD_Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sample_collection Sample Collection (e.g., Blood, Urine) extraction Extraction (LLE, SPE, or PPT) sample_collection->extraction concentration Concentration/Reconstitution extraction->concentration injection Injection into GC-MS or LC-MS/MS concentration->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of 4-FPD calibration->quantification end Final Report quantification->end start Start start->sample_collection

Caption: General experimental workflow for the quantification of 4-FPD.

References

Technical Support Center: 4-FPD Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 4-fluoro Pentedrone (4-FPD).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 4-FPD?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as 4-FPD, by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which adversely affects the accuracy, precision, and sensitivity of the quantitative results.[2][3] For example, endogenous components like phospholipids in plasma are a major cause of ion suppression in ESI (Electrospray Ionization) mode.[4]

Q2: How can I determine if my 4-FPD analysis is affected by matrix effects?

A2: There are two primary methods to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This experiment involves infusing a constant flow of 4-FPD solution into the mass spectrometer after the analytical column while a blank, extracted matrix sample is injected.[2] Dips or peaks in the baseline signal indicate regions where co-eluting matrix components are causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is considered the "gold standard" for quantifying matrix effects.[2] It involves comparing the peak area of 4-FPD in a "neat" solution (pure solvent) to the peak area of 4-FPD spiked into a blank matrix extract after the extraction process. The ratio of these peak areas is used to calculate the Matrix Factor (MF).[2][5]

Q3: How is the Matrix Factor (MF) calculated and interpreted?

A3: The Matrix Factor is calculated using the following formula:

MF = (Peak Area of Analyte in Post-Spiked Matrix Extract) / (Peak Area of Analyte in Neat Solution)

  • MF < 1: Indicates ion suppression.

  • MF > 1: Indicates ion enhancement.

  • MF = 1: Indicates no matrix effect.

For regulatory purposes, the coefficient of variation (CV) of the internal standard-normalized MF from at least six different lots of matrix should not be greater than 15%.[2]

Q4: Which sample preparation technique is most effective at minimizing matrix effects for 4-FPD in plasma?

A4: The choice of sample preparation is critical for reducing matrix effects. The effectiveness of common techniques generally follows this trend:

  • Solid-Phase Extraction (SPE): Typically provides the cleanest extracts by selectively isolating the analyte from matrix components, resulting in the lowest matrix effects.[6][7]

  • Liquid-Liquid Extraction (LLE): Offers good cleanup and can significantly reduce matrix effects compared to protein precipitation.[4][6]

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the most significant matrix effects because many interfering components, like phospholipids, remain in the supernatant.[6][8]

Troubleshooting Guide

Issue: Poor reproducibility and inconsistent peak areas for 4-FPD across different samples.

  • Possible Cause: Variable matrix effects between individual samples. Endogenous components can differ from sample to sample, causing inconsistent ion suppression or enhancement.[2]

  • Troubleshooting Steps:

    • Assess Matrix Effect: Perform a quantitative post-extraction spike experiment using at least six different lots of blank matrix to determine the variability of the matrix effect.

    • Improve Sample Cleanup: If matrix effect variability is high (>15% CV), switch to a more rigorous sample preparation method. If using PPT, consider moving to LLE or, ideally, SPE.[4]

    • Optimize Chromatography: Modify the LC gradient to better separate 4-FPD from the regions of ion suppression identified by a post-column infusion experiment.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 4-FPD is the most effective way to compensate for matrix effects, as it will be affected by suppression or enhancement in the same way as the analyte.

Issue: Low signal intensity or failure to meet required sensitivity for 4-FPD.

  • Possible Cause: Significant ion suppression. This is common in complex matrices like plasma, especially when using simpler extraction methods like protein precipitation.[9]

  • Troubleshooting Steps:

    • Diagnose Ion Suppression: Conduct a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of 4-FPD.

    • Enhance Sample Preparation: Protein precipitation is known to have poor recovery for certain compounds and leaves many phospholipids in the extract.[8] Employing an SPE method, particularly one designed for phospholipid removal, can drastically improve signal intensity by providing a cleaner extract.[4]

    • Check LC Conditions: Ensure the mobile phase composition is optimal for 4-FPD ionization. Sometimes, adjusting the pH or organic content can improve the signal.

    • Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening ion suppression. However, this will also reduce the analyte concentration, so this approach is only viable if there is sufficient sensitivity.[3]

Quantitative Data on Matrix Effects

While specific data for 4-FPD is limited, the following table presents representative matrix effect data for other synthetic cathinones in biological fluids, comparing different sample preparation techniques. The values represent the calculated matrix effect percentage (%ME), where negative values indicate ion suppression and positive values indicate ion enhancement.

AnalyteMatrixSample PreparationMatrix Effect (%)Reference(s)
MephedroneUrineSPE-6.2% to -65.1%[9]
CathinonePlasmaStandard Addition+33.7% to +110.9% (Enhancement)[10]
FlephedroneUrineSPE+12% (Enhancement)[11]
3,4-DMMCUrineSPE+10% (Enhancement)[11]
Various PeptidesPlasmaProtein Precipitation (ACN)Generally higher than SPE[7]
Various PeptidesPlasmaSolid-Phase ExtractionGenerally lower than PPT[7]

This table summarizes data from multiple sources for compounds structurally related to 4-FPD to illustrate the impact of different extraction methods. Actual results for 4-FPD may vary.

Experimental Protocols

Protocol: Qualitative Assessment of Matrix Effects using Post-Column Infusion

This protocol describes a method to identify regions in a chromatogram where co-eluting matrix components cause ion suppression or enhancement.

1. Materials and Equipment:

  • LC-MS/MS System with a T-junction

  • Syringe pump

  • 4-FPD analytical standard

  • Blank matrix (e.g., drug-free plasma)

  • Validated sample preparation method (e.g., PPT, LLE, or SPE)

  • LC Column and mobile phases for the 4-FPD method

2. Procedure:

  • Prepare Infusion Solution: Create a dilute solution of 4-FPD in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

  • System Setup:

    • Install the analytical column in the LC system.

    • Connect the outlet of the column to one inlet of a T-junction.

    • Connect the syringe pump containing the 4-FPD infusion solution to the second inlet of the T-junction.

    • Connect the outlet of the T-junction to the MS ion source.

  • Establish Baseline:

    • Begin the LC mobile phase flow using the initial gradient conditions.

    • Start the syringe pump at a low, constant flow rate (e.g., 10 µL/min) to infuse the 4-FPD solution.

    • Monitor the 4-FPD signal on the mass spectrometer. Once stabilized, this represents the 100% (no effect) baseline.

  • Analysis:

    • Inject a blank solvent sample onto the column and run the full LC gradient. The baseline should remain stable.

    • Prepare a blank matrix sample using your established extraction procedure.

    • Inject the extracted blank matrix sample onto the column and acquire data across the full LC gradient, continuing to infuse the 4-FPD solution.

  • Data Interpretation:

    • Examine the chromatogram of the infused 4-FPD signal from the extracted blank matrix injection.

    • A decrease or dip in the baseline indicates a region of ion suppression .

    • An increase or peak in the baseline indicates a region of ion enhancement .

    • Compare the retention time of these regions to the known retention time of 4-FPD to determine if matrix effects are likely to impact its quantification.

Visualizations

Troubleshooting_Workflow cluster_symptom Symptom cluster_diagnosis Diagnosis cluster_results Interpret Results cluster_solutions Solutions Symptom Poor Reproducibility / Low Sensitivity for 4-FPD PCI Qualitative Check: Run Post-Column Infusion Symptom->PCI PES Quantitative Check: Calculate Matrix Factor (Post-Extraction Spike) Symptom->PES Suppression Ion Suppression Zone Co-elutes with 4-FPD? PCI->Suppression HighCV High Variability in MF (CV > 15%)? PES->HighCV OptimizeLC Optimize Chromatography (Shift Analyte RT) Suppression->OptimizeLC Yes ImproveCleanup Improve Sample Cleanup (PPT -> LLE -> SPE) Suppression->ImproveCleanup Yes HighCV->ImproveCleanup Yes UseSILIS Implement Stable Isotope-Labeled Internal Standard (SIL-IS) OptimizeLC->UseSILIS ImproveCleanup->UseSILIS

Caption: Troubleshooting workflow for matrix effect issues.

Ion_Suppression_Pathway cluster_cause Cause cluster_mechanism Mechanism in ESI Source cluster_effect Effect Matrix Co-eluting Matrix Components (e.g., Phospholipids, Salts) Competition Competition for Droplet Surface/Charge Matrix->Competition Droplet Changes in Droplet Properties (Viscosity, Surface Tension) Matrix->Droplet Suppression Reduced Ionization Efficiency of 4-FPD Competition->Suppression Droplet->Suppression Result Inaccurate Quantification (Lower Signal) Suppression->Result

Caption: Causes and effects of ion suppression in LC-MS/MS.

References

Technical Support Center: Storage and Handling of 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals for investigational purposes only. 4-Fluoropentedrone (4-FPD) is a research chemical and should be handled by qualified personnel in a controlled laboratory setting. This document is for informational purposes and does not constitute an endorsement or recommendation for its use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for 4-Fluoropentedrone (4-FPD)?

A1: For long-term storage, it is recommended to store 4-Fluoropentedrone as a neat solid at -20°C.[1][2] Some suppliers indicate that at this temperature, the compound can be stable for at least seven years.[1] Short-term storage at room temperature is generally acceptable for shipping purposes in the continental US.[1] Once in solution, stock solutions should also be stored at -20°C or, for extended periods (months), at -80°C.[2]

Q2: How does the choice of solvent affect the stability of 4-FPD in solution?

A2: While specific data for 4-FPD is limited, studies on related synthetic cathinones show that the choice of solvent is critical. For instance, some synthetic cathinones exhibit greater stability in acetonitrile (ACN) compared to methanol (MeOH).[3] When preparing solutions, it is advisable to use aprotic solvents if possible and to prepare fresh solutions for immediate use. If storing solutions, they should be kept at low temperatures (-20°C or below).[4][5]

Q3: What is the impact of pH on the stability of 4-FPD?

A3: General studies on synthetic cathinones indicate a high dependency of stability on pH.[6][7] Cathinones are considerably more stable in acidic conditions (pH 4) and are least stable in alkaline conditions (pH 8), where significant degradation can occur within hours at elevated temperatures.[6][7] Therefore, it is crucial to control the pH of any aqueous buffers or solutions containing 4-FPD, aiming for acidic to neutral pH if possible.

Q4: Should I be concerned about light exposure during storage and handling?

Q5: Are there any known degradation pathways for 4-FPD?

A5: Specific degradation pathways for 4-Fluoropentedrone are not well-documented in publicly available literature. However, for the broader class of fluoroquinolone-like structures and other pharmaceuticals, degradation can occur through oxidation, hydrolysis, and photolysis.[8][9] Potential degradation could involve modifications to the piperazine ring, defluorination, or hydroxylation.[9]

Troubleshooting Guide

This guide addresses common issues that may arise during the storage and use of 4-Fluoropentedrone.

Issue 1: I am seeing unexpected peaks in my analytical results (e.g., HPLC, GC-MS).

  • Possible Cause: Degradation of the 4-FPD sample.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature (-20°C) and protected from light.

    • Check Solution Age: If using a stock solution, consider its age and storage conditions. It is advisable to use freshly prepared solutions or solutions that have been stored at -80°C for no longer than a month.[2]

    • Solvent and pH: Ensure the solvent used is appropriate and that the pH of aqueous solutions is controlled (ideally acidic).[6][7]

    • Run a Fresh Standard: Prepare a new solution from a fresh vial of 4-FPD and re-analyze to compare with the suspect data.

Issue 2: My experimental results are inconsistent or show a loss of compound activity.

  • Possible Cause: Loss of 4-FPD concentration due to degradation.

  • Troubleshooting Steps:

    • Quantitative Analysis: Perform a quantitative analysis (e.g., using HPLC-UV or LC-MS) to determine the actual concentration of your 4-FPD solution against a freshly prepared standard.

    • Review Handling Procedures: Ensure that the compound is not exposed to high temperatures, extreme pH, or prolonged light during experimental procedures.

    • Storage of Aliquots: When a solution is prepared, it is best to store it in smaller, single-use aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2]

Issue 3: The physical appearance of my solid 4-FPD has changed (e.g., color change, clumping).

  • Possible Cause: Contamination with moisture or degradation.

  • Troubleshooting Steps:

    • Proper Handling: Always handle the solid compound in a dry, inert atmosphere (e.g., in a glovebox) if possible, to prevent moisture absorption.

    • Check Purity: If you suspect degradation, the purity of the compound should be re-assessed using appropriate analytical methods like HPLC, GC-MS, or NMR.[10][11][12]

    • Discard if Necessary: If significant degradation is confirmed, it is best to discard the material and use a fresh, unopened vial.

Data on Stability of Related Compounds

While specific quantitative stability data for 4-Fluoropentedrone is not widely published, the following table summarizes stability data for other synthetic cathinones, which can provide general guidance.

Compound ClassMatrix/SolventStorage TemperaturepHStability ObservationsReference
Synthetic CathinonesUrine-20°C4Stable for the duration of the study.[6]
Synthetic CathinonesUrine32°C8Significant losses (>20%) observed within hours.[6]
MephedroneMethanolRoom TemperatureN/A32.3% loss after 3 days; 87.6% loss after 30 days.[13]
NaphyroneMethanolRoom TemperatureN/A23.3% loss after 30 days.[13]
Synthetic CathinonesBlood-20°CN/AGenerally stable, with some exceptions showing moderate loss.[4]
Synthetic CathinonesBlood32°CN/ASignificant loss (>20%) within hours to a week.[7]

Experimental Protocols

General Protocol for Assessing the Stability of 4-Fluoropentedrone

This protocol outlines a general method for determining the stability of 4-FPD under various conditions.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 4-FPD in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[3]

    • For aqueous stability studies, prepare solutions in buffers of different pH values (e.g., pH 4, 7, and 9).

  • Storage Conditions:

    • Aliquot the prepared solutions into separate, sealed vials for each time point and storage condition to be tested.

    • Store the vials under a range of conditions, for example:

      • -80°C (ultra-low freezer)

      • -20°C (standard freezer)

      • 4°C (refrigerator)

      • 25°C (room temperature)

      • 40°C (accelerated stability)

    • Protect a subset of samples at each temperature from light using amber vials or by wrapping them in aluminum foil.

  • Time Points:

    • Define the time points for analysis, for example: 0, 24 hours, 7 days, 14 days, 30 days, and 90 days.

  • Analytical Method:

    • Use a validated stability-indicating analytical method, typically HPLC with UV or MS detection, to quantify the concentration of 4-FPD.[11][12]

    • The method should be able to separate the parent compound from any potential degradation products.

    • A suitable method could involve a C18 column with a mobile phase consisting of an acetonitrile and water gradient with a modifier like formic acid.

  • Data Analysis:

    • At each time point, analyze the samples from each storage condition.

    • Calculate the percentage of the initial concentration of 4-FPD remaining.

    • Plot the concentration versus time for each condition to determine the degradation kinetics.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for 4-FPD Stability Issues Start Start: Experimental Inconsistency Observed CheckPurity Is the purity of the solid material verified? Start->CheckPurity CheckStorage Were storage conditions (-20°C, dark) met? CheckPurity->CheckStorage Yes NewVial Use a new, unopened vial of 4-FPD. CheckPurity->NewVial No CheckSolution Is the stock solution freshly prepared? CheckStorage->CheckSolution Yes HandlingProcedure Review handling procedures (temp, pH, light exposure). CheckStorage->HandlingProcedure No Reanalyze Prepare fresh standard and re-analyze sample. CheckSolution->Reanalyze No End End: Issue Resolved CheckSolution->End Yes HandlingProcedure->Reanalyze Reanalyze->End Success EndFail End: Consider alternative source or synthesis. Reanalyze->EndFail Failure NewVial->Reanalyze

Caption: A flowchart for troubleshooting stability issues with 4-Fluoropentedrone.

DegradationPathways Generalized Degradation Pathways for Cathinones Parent 4-Fluoropentedrone (Parent Compound) Oxidation Oxidation (e.g., N-dealkylation, hydroxylation) Parent->Oxidation Hydrolysis Hydrolysis (cleavage of amide bond if present) Parent->Hydrolysis Photolysis Photolysis (UV light exposure) Parent->Photolysis Degradant1 Degradation Product A (e.g., N-demethylated metabolite) Oxidation->Degradant1 Degradant2 Degradation Product B (e.g., Ring-hydroxylated) Oxidation->Degradant2 Degradant3 Degradation Product C (e.g., Photolytic product) Photolysis->Degradant3

Caption: Potential degradation pathways for synthetic cathinones like 4-FPD.

References

Technical Support Center: 4-Fluoropentedrone HCl Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of 4-Fluoropentedrone HCl.

Frequently Asked Questions (FAQs)

1. What are the primary analytical techniques for assessing the purity of 4-Fluoropentedrone HCl?

The primary analytical techniques for purity assessment of 4-Fluoropentedrone HCl are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or MS detection, and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers unique advantages and is susceptible to specific challenges.

2. What is the expected purity of a 4-Fluoropentedrone HCl reference standard?

High-quality analytical reference standards of 4-Fluoropentedrone HCl typically have a purity of ≥98%.[1] It is crucial to use a certified reference material for accurate quantification of impurities.

3. How should 4-Fluoropentedrone HCl be stored to maintain its purity?

For long-term stability, 4-Fluoropentedrone HCl should be stored at -20°C.[1] At this temperature, it has been shown to be stable for at least seven years.[1] Synthetic cathinones are generally more stable in their hydrochloride salt form and under acidic conditions. They are known to be unstable in alkaline solutions (pH 8), especially at room temperature or higher.[2][3]

4. What are the common degradation pathways for synthetic cathinones like 4-Fluoropentedrone HCl?

Synthetic cathinones can degrade under various stress conditions. Forced degradation studies, as recommended by ICH guidelines, help to identify potential degradation products.[4][5][6] The common degradation pathways include:

  • Hydrolysis: Degradation in acidic and basic conditions. Cathinones are particularly susceptible to degradation in alkaline environments.[2][3]

  • Oxidation: The β-keto group and the amine can be susceptible to oxidation.

  • Thermal Degradation: This is a significant issue, especially during GC-MS analysis, and can lead to the formation of specific degradation products.[7]

  • Photodegradation: Exposure to light can induce degradation.

5. What are potential synthesis-related impurities in 4-Fluoropentedrone HCl?

  • Unreacted starting materials (e.g., 4-fluorobenzene, valeryl chloride).

  • Byproducts of the acylation reaction.

  • Reagents and catalysts used in the synthesis.

  • Products of incomplete reaction or side reactions.

Troubleshooting Guides

GC-MS Analysis Challenges

Issue: Appearance of an unknown peak with a mass-to-charge ratio (m/z) 2 Da lower than the parent compound.

  • Probable Cause: This is a classic indicator of thermal degradation of a synthetic cathinone in the hot GC inlet.[7] The β-keto group can lead to the formation of an enamine, resulting in the loss of two hydrogen atoms.[7]

  • Troubleshooting Steps:

    • Lower the Injector Temperature: Reduce the inlet temperature to the lowest possible value that still allows for efficient volatilization of the analyte.

    • Decrease Residence Time: Use a faster injection speed and a higher split ratio to minimize the time the analyte spends in the hot injector.

    • Use an Inert Liner: Ensure the GC inlet liner is clean and inert to prevent catalytic degradation.

    • Consider Derivatization: While not ideal for purity analysis, derivatization of the amine group can sometimes improve thermal stability.

    • Alternative Technique: If thermal degradation cannot be sufficiently minimized, switch to HPLC analysis, which is performed at or near room temperature.[10][11]

Issue: Poor peak shape (tailing) for 4-Fluoropentedrone HCl.

  • Probable Cause: The amine group in 4-Fluoropentedrone HCl can interact with active sites in the GC system (liner, column), leading to peak tailing.

  • Troubleshooting Steps:

    • System Maintenance: Ensure the GC system is clean. Bake out the column and replace the septum and liner if necessary.

    • Inert Flow Path: Use deactivated liners and columns to minimize active sites.

    • Column Choice: A column with a phase that shields active sites, such as a "wax" or a specifically deactivated phase, may improve peak shape.

    • Sample Preparation: Ensure the sample is completely dissolved and free of particulates.

HPLC Analysis Challenges

Issue: Co-elution of impurities with the main 4-Fluoropentedrone HCl peak.

  • Probable Cause: The chromatographic conditions are not optimized for separating all related substances.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the gradient slope and duration to improve the separation of closely eluting peaks.

    • Mobile Phase pH: The pH of the aqueous mobile phase can significantly impact the retention and selectivity of ionizable compounds like 4-Fluoropentedrone HCl. Experiment with different pH values (e.g., in the acidic range where the compound is more stable).

    • Organic Modifier: Switch the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter the selectivity of the separation.

    • Column Chemistry: Try a different column with a different stationary phase chemistry (e.g., C8, phenyl-hexyl) to achieve a different separation mechanism.

    • Temperature: Adjusting the column temperature can also affect selectivity.

Issue: Inconsistent retention times.

  • Probable Cause: Issues with the HPLC system or mobile phase preparation.

  • Troubleshooting Steps:

    • System Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Inconsistent mobile phase composition can lead to retention time shifts.

    • Pump Performance: Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

    • Column Temperature Control: Use a column oven to maintain a stable column temperature.

Data Presentation

Table 1: GC-MS Parameters for 4-Fluoropentedrone HCl Analysis [12]

ParameterValue
Instrument Agilent gas chromatograph with MS detector
Column HP-5 MS (or equivalent), 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1.5 mL/min
Injector Temperature 280°C (Note: Lowering may reduce thermal degradation)
Injection Volume 1 µL
Split Ratio 25:1
Oven Program 100°C (1 min), then ramp to 280°C at 12°C/min, hold for 9 min
MSD Transfer Line 280°C
MS Source Temp. 230°C
MS Quad Temp. 150°C
Mass Scan Range 30-550 amu
Retention Time ~6.744 min

Table 2: General HPLC Parameters for Synthetic Cathinone Purity Analysis

ParameterRecommended Starting Conditions
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, ≤ 5 µm particle size
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage to elute all components, then return to initial conditions and equilibrate.
Flow Rate 0.2 - 1.0 mL/min (depending on column ID)
Column Temperature 25 - 40°C
Detection UV at a suitable wavelength (e.g., 254 nm) or MS
Injection Volume 1 - 10 µL

Experimental Protocols

Protocol 1: GC-MS Purity Assessment of 4-Fluoropentedrone HCl
  • Sample Preparation: Accurately weigh and dissolve 4-Fluoropentedrone HCl in a suitable solvent (e.g., methanol or chloroform) to a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the instrument.

  • Instrument Setup: Set up the GC-MS system according to the parameters in Table 1. It is advisable to start with a lower injector temperature (e.g., 250°C) to assess the extent of thermal degradation.

  • Analysis: Inject the sample onto the GC-MS system.

  • Data Processing: Integrate all peaks in the chromatogram. Identify the 4-Fluoropentedrone peak based on its retention time and mass spectrum.

  • Purity Calculation: Calculate the area percent purity by dividing the peak area of 4-Fluoropentedrone by the total area of all peaks. Note that this method assumes that all compounds have the same response factor. For more accurate quantification, a reference standard for each impurity is required.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for several hours.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH at room temperature for a short period.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heat the solid sample at a temperature below its melting point.

    • Photodegradation: Expose a solution of the sample to UV light.

    • Neutralize the acidic and basic samples before injection.

  • Method Development:

    • Select a C18 column and a mobile phase system (e.g., water with 0.1% formic acid and acetonitrile).

    • Inject a mixture of the stressed samples and the unstressed sample.

    • Develop a gradient elution method that separates the main peak from all degradation product peaks. Adjust mobile phase composition, pH, and gradient slope to achieve baseline resolution.

  • Method Validation (as per ICH Q2(R2) guidelines): [13]

    • Specificity: Demonstrate that the method can resolve the analyte from all degradation products and impurities.

    • Linearity: Analyze a series of dilutions of the reference standard to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte.

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Intentionally make small variations to the method parameters (e.g., pH, flow rate, temperature) and assess the impact on the results.

Visualizations

Purity_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Analytical Technique Selection cluster_2 Data Analysis and Purity Calculation Sample 4-Fluoropentedrone HCl Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Choice Choose Analytical Method Dissolution->Choice HPLC HPLC-UV/MS Choice->HPLC Non-volatile/ Thermally labile GCMS GC-MS Choice->GCMS Volatile/ Thermally stable NMR NMR Choice->NMR Structural Elucidation Data Acquire Chromatogram/ Spectrum HPLC->Data GCMS->Data NMR->Data Integration Peak Integration Data->Integration Identification Identify Main Peak and Impurities Integration->Identification Calculation Calculate % Purity Identification->Calculation Result Final Purity Report Calculation->Result

Caption: Workflow for Purity Assessment of 4-Fluoropentedrone HCl.

GCMS_Troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_degradation Troubleshooting Thermal Degradation Start GC-MS Analysis Issue Detected Issue What is the issue? Start->Issue PeakTailing Poor Peak Shape (Tailing) Issue->PeakTailing Peak Shape UnknownPeak Unknown Peak at M-2 Da Issue->UnknownPeak Unexpected Peak CheckSystem Check for active sites (liner, column, septum) PeakTailing->CheckSystem LowerTemp Lower Injector Temperature UnknownPeak->LowerTemp UseInert Use inert liner and column CheckSystem->UseInert ReduceTime Decrease Inlet Residence Time LowerTemp->ReduceTime SwitchMethod Consider HPLC as an alternative ReduceTime->SwitchMethod

Caption: Troubleshooting Common GC-MS Issues for Cathinone Analysis.

References

Technical Support Center: Refinement of 4-Fluoropentedrone Hydrochloride (4-FPD) Extraction from Urine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the successful extraction and analysis of 4-Fluoropentedrone hydrochloride (4-FPD) from urine samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting 4-FPD from urine? A1: The most common and effective methods for extracting synthetic cathinones like 4-FPD from urine are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] SPE, particularly using mixed-mode cation-exchange sorbents, often yields cleaner extracts and higher, more reproducible recoveries.[3] LLE is a simpler, cost-effective alternative but may be less efficient for complex matrices.[2]

Q2: What is the importance of sample pH during extraction and storage? A2: The pH of the urine sample is critical for both the stability and extraction efficiency of 4-FPD. Synthetic cathinones are significantly more stable in acidic conditions (pH 4).[4][5] In alkaline urine, especially at room or elevated temperatures, rapid degradation can occur, with significant losses observed within hours.[4][5] For extraction, pH adjustment is crucial to ensure the analyte is in the correct chemical form for optimal retention on an SPE sorbent or partitioning into an organic solvent during LLE.

Q3: How should urine samples for 4-FPD analysis be stored? A3: To prevent degradation, urine samples should be stored frozen (-20°C or lower) and preferably acidified to around pH 4.[4][5] Long-term storage at room temperature or even refrigeration (4°C) can lead to significant loss of the analyte, particularly for halogenated cathinones like 4-FPD.[6] Studies have shown that most synthetic cathinones are stable for at least one month when stored frozen.[6]

Q4: Which analytical technique is best for 4-FPD quantification, GC-MS or LC-MS/MS? A4: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of synthetic cathinones.[7][8]

  • LC-MS/MS is often preferred due to its high sensitivity, specificity, and simpler sample preparation (no derivatization required).[8][9]

  • GC-MS is also a robust technique but typically requires a derivatization step to improve the thermal stability and chromatographic properties of cathinones.[7][10] Thermal degradation in the GC inlet can be a challenge for quantitative analysis without derivatization.[3]

Q5: What is enzymatic hydrolysis, and is it necessary for 4-FPD analysis? A5: Enzymatic hydrolysis, typically using β-glucuronidase, is a sample pretreatment step used to cleave glucuronide conjugates from drug metabolites, converting them back to their parent forms.[11] This increases the detectable concentration of the parent drug. While it is a common procedure in comprehensive urine drug screening, its necessity for 4-FPD depends on the specific research goals and whether conjugated metabolites are of interest.[11][12]

Troubleshooting Guide

Issue 1: Low or Inconsistent Analyte Recovery

Q: My recovery of 4-FPD is significantly lower than expected or varies widely between samples. What are the potential causes and solutions?

A: Low and inconsistent recovery is a common issue. The causes can be traced to sample stability, the extraction procedure itself, or the analytical finish.

  • Analyte Instability: 4-FPD, as a halogenated cathinone, is prone to degradation, especially in non-acidified urine or at room temperature.[6]

    • Solution: Ensure urine samples are stored at -20°C immediately after collection and that the pH is adjusted to an acidic range (e.g., pH 4) if storage will be prolonged.[5] Process samples as quickly as possible.

  • Improper SPE Procedure:

    • Poor Analyte Binding: The analyte may not be retained on the SPE sorbent during the loading step. This can be caused by an incorrect sample pH, an excessively high flow rate, or a sample solvent that is too strong.

      • Solution: Adjust the sample pH to ensure 4-FPD is charged (basic compounds are best extracted under neutral to slightly basic conditions on cation-exchange sorbents). Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.[3]

    • Premature Elution: The analyte may be lost during the wash steps if the wash solvent is too strong.

      • Solution: Use a weaker wash solvent that is strong enough to remove interferences but not elute the analyte. Verify the composition and pH of the wash solution.

    • Incomplete Elution: The elution solvent may not be strong enough to release the analyte from the sorbent.

      • Solution: Ensure the elution solvent is sufficiently strong (e.g., a basic organic solvent for a cation-exchange mechanism). Increase the volume of the elution solvent or perform a second elution step.

  • Inefficient LLE Procedure:

    • Incorrect pH: The pH of the aqueous phase determines the charge state of 4-FPD. For extraction into an organic solvent, the analyte should be in its neutral, free base form.

      • Solution: Adjust the urine sample to an alkaline pH (e.g., pH 9-10) before adding the organic solvent.

    • Poor Phase Separation: Emulsions can form at the interface between the aqueous and organic layers, trapping the analyte and making separation difficult.

      • Solution: Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion.[13] Centrifugation can also aid in separating the layers.

    • Inappropriate Solvent: The chosen organic solvent may have poor partitioning for 4-FPD.

      • Solution: Select a water-immiscible organic solvent that is effective for basic drugs. Common choices include methyl tert-butyl ether (MTBE), dichloromethane, and mixtures containing ethyl acetate.[11][13]

Troubleshooting Workflow: Low Analyte Recovery

G cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting start Low or Inconsistent Recovery Detected check_stability Check Sample Stability: - Storage Temp (-20°C)? - Acidified (pH 4)? - Freeze-thaw cycles? start->check_stability stability_issue Instability Likely. Solution: Use fresh/properly stored samples. Minimize handling time. check_stability->stability_issue No check_spe Review SPE Protocol check_stability->check_spe Yes check_lle Review LLE Protocol check_stability->check_lle Yes binding Analyte Binding Issue? Check flow-through fraction. check_spe->binding ph_lle Incorrect pH for extraction? check_lle->ph_lle washing Premature Elution? Check wash fraction. binding->washing Binding OK binding_sol Solution: - Adjust sample pH. - Reduce load flow rate. - Dilute sample. binding->binding_sol Yes elution Incomplete Elution? Re-elute cartridge. washing->elution Wash OK washing_sol Solution: - Use weaker wash solvent. - Adjust wash pH. washing->washing_sol Yes elution_sol Solution: - Use stronger elution solvent. - Increase solvent volume. elution->elution_sol Yes emulsion Emulsion Formation? ph_lle->emulsion pH OK ph_lle_sol Solution: Adjust sample to alkaline pH (e.g., pH 9-10) before extraction. ph_lle->ph_lle_sol Yes emulsion_sol Solution: - Add NaCl (salting out). - Centrifuge sample. emulsion->emulsion_sol Yes

Caption: Troubleshooting decision tree for low analyte recovery.

Issue 2: Peak Tailing or Poor Shape in GC-MS Analysis

Q: I am observing significant peak tailing for 4-FPD during GC-MS analysis. What could be the cause?

A: Peak tailing for basic compounds like 4-FPD is often due to interactions with active sites in the GC system or incomplete derivatization.

  • Incomplete Derivatization: The secondary amine group in 4-FPD is polar and can interact with active sites. If not properly derivatized, this leads to poor peak shape.

    • Solution: Ensure the derivatization reaction (e.g., with trifluoroacetic anhydride or BSTFA) goes to completion.[7][10] Optimize the reaction time, temperature, and reagent volume. The presence of small amounts of moisture can quench the reaction; ensure samples and solvents are anhydrous.

  • Active Sites in GC System: Silanol groups in the GC inlet liner, column, or contamination can create active sites that interact with the analyte.

    • Solution: Use a deactivated inlet liner and consider changing it frequently. Condition the GC column according to the manufacturer's instructions. An solvent injection prior to the sample run can sometimes help passivate the system.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange

This protocol is adapted from established methods for synthetic cathinone extraction from urine.[3][14]

  • Sample Pre-treatment:

    • Thaw frozen urine samples and centrifuge at 3000 rpm for 5 minutes to pellet any precipitates.

    • To a 2 mL aliquot of urine supernatant, add an appropriate internal standard.

    • Add 2 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify, Oasis MCX).

    • Condition the cartridge by passing 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the sample buffer (e.g., 100 mM phosphate buffer, pH 6.0). Do not allow the sorbent to dry between steps.

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of 1 M acetic acid.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Wash the cartridge with 2 mL of methanol or another suitable organic solvent (e.g., hexane) to remove non-polar interferences. Dry again under vacuum for 2 minutes.

  • Elution:

    • Elute the analyte with 2 mL of a freshly prepared basic organic solvent. A common choice is ethyl acetate containing 2% ammonium hydroxide.

    • Collect the eluate in a clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the dry residue in a suitable solvent for the analytical instrument (e.g., 100 µL of mobile phase for LC-MS/MS or ethyl acetate for GC-MS derivatization).

SPE Workflow Diagram

G start Start: Urine Sample (2 mL) pretreat 1. Pre-treatment - Add Internal Standard - Add pH 6 Buffer (2 mL) - Vortex start->pretreat condition 2. Cartridge Conditioning - 2 mL Methanol - 2 mL DI Water - 2 mL pH 6 Buffer pretreat->condition load 3. Sample Loading (Flow rate: 1-2 mL/min) condition->load wash1 4. Wash 1 2 mL DI Water load->wash1 wash2 4. Wash 2 2 mL 1M Acetic Acid wash1->wash2 dry1 4. Dry Cartridge (5-10 min vacuum) wash2->dry1 wash3 4. Wash 3 2 mL Methanol dry1->wash3 dry2 4. Dry Cartridge (2 min vacuum) wash3->dry2 elute 5. Elution 2 mL Ethyl Acetate / 2% NH4OH dry2->elute evap 6. Evaporation (Nitrogen stream, 40°C) elute->evap reconstitute 7. Reconstitution (100 µL mobile phase/solvent) evap->reconstitute end Ready for Analysis (LC-MS/MS or GC-MS) reconstitute->end G start Start: Urine Sample (2 mL) pretreat 1. Pre-treatment - Add Internal Standard - Add Base to pH 9-10 - Vortex start->pretreat extract 2. Extraction - Add 4 mL Organic Solvent - Vortex for 2 min pretreat->extract centrifuge 3. Centrifugation (3000 rpm for 5 min) extract->centrifuge collect 4. Collect Organic Layer centrifuge->collect evap 5. Evaporation (Nitrogen stream, 40°C) collect->evap reconstitute 6. Reconstitution (100 µL mobile phase/solvent) evap->reconstitute end Ready for Analysis (LC-MS/MS or GC-MS) reconstitute->end

References

Technical Support Center: 4-Fluoropentedrone In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 4-Fluoropentedrone (4-FPD) in in-vitro assays. Variability in in-vitro results can arise from multiple factors, and this guide aims to equip researchers with the knowledge to identify, mitigate, and interpret these variations.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of 4-Fluoropentedrone investigated in in-vitro assays?

A1: The primary mechanism of action of 4-Fluoropentedrone, like other synthetic cathinones, is the inhibition of monoamine reuptake via the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1] This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters.

Q2: Why am I observing high variability in my IC50 values for 4-FPD in monoamine transporter inhibition assays?

A2: High variability in IC50 values can stem from several sources:

  • Compound Purity and Stability: The purity of the 4-FPD sample is critical. Impurities can interfere with the assay. Additionally, synthetic cathinones can degrade over time, especially when in solution and stored improperly. It is recommended to use a fresh, high-purity standard for each experiment.

  • Cell Line Health and Passage Number: The health and passage number of the cell line expressing the monoamine transporters (e.g., HEK293-DAT/NET/SERT) can significantly impact results. Use cells with consistent passage numbers and ensure high viability before starting the experiment.

  • Assay Conditions: Minor variations in incubation time, temperature, buffer composition, and substrate concentration can lead to significant differences in IC50 values. Strict adherence to a validated protocol is essential.

  • Enantiomeric Composition: 4-Fluoropentedrone is a chiral molecule. Different enantiomers can exhibit different potencies at the monoamine transporters. The enantiomeric ratio of your sample can be a major source of variability.

Q3: What are the expected metabolic pathways of 4-Fluoropentedrone in in-vitro metabolism studies?

A3: Based on studies of structurally similar fluorinated cathinones like 4F-PHP, the primary in-vitro metabolic pathways for 4-FPD are expected to include:[2][3]

  • Phase I Metabolism:

    • Reduction of the β-keto group: This is a major metabolic step, leading to the corresponding alcohol metabolite.[2]

    • Hydroxylation: This can occur on the phenyl ring or the alkyl chain.

    • N-dealkylation: Removal of the methyl group from the amine.

  • Phase II Metabolism:

    • Glucuronidation: The hydroxylated metabolites can undergo conjugation with glucuronic acid.[2]

Q4: Are there specific safety precautions I should take when handling 4-Fluoropentedrone in the laboratory?

A4: Yes. 4-Fluoropentedrone is a psychoactive substance and should be handled with appropriate safety measures. Always consult your institution's safety guidelines. General precautions include:

  • Working in a well-ventilated area or a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Avoiding inhalation of the powder and contact with skin and eyes.

  • Storing the compound securely according to local regulations for controlled substances.

Troubleshooting Guides

Issue 1: Inconsistent Results in Monoamine Reuptake Inhibition Assays
Potential Cause Troubleshooting Step
Compound Degradation Prepare fresh stock solutions of 4-FPD for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C in small aliquots.
Cell Health Issues Regularly check cell morphology and viability. Do not use cells that are over-confluent or have low viability. Maintain a consistent cell passage number for all experiments.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure proper mixing of all reagents.
Substrate Concentration Use a substrate concentration at or below the Km for the respective transporter to ensure competitive inhibition kinetics.
Incubation Time and Temperature Strictly control incubation times and maintain a constant temperature (typically 37°C). Use a temperature-controlled plate reader if possible.
Issue 2: High Background Signal in Cytotoxicity Assays
Potential Cause Troubleshooting Step
Reagent Interference Ensure that 4-FPD does not interfere with the assay chemistry (e.g., auto-fluorescence or reaction with MTT). Run a compound-only control (without cells) to check for interference.
Cell Clumping Ensure a single-cell suspension before plating. Cell clumps can lead to uneven dye uptake and inaccurate readings.
Contamination Regularly test cell cultures for mycoplasma contamination, which can affect cell health and assay results.
Inappropriate Plate Type Use black-walled, clear-bottom plates for fluorescence-based assays to minimize crosstalk and background. Use white-walled plates for luminescence assays.

Data Presentation

Table 1: Estimated Potency of 4-Fluoropentedrone at Monoamine Transporters

Note: The following IC50 values are estimated based on structure-activity relationships of closely related 4-fluoro-substituted cathinone analogs. Experimental determination is recommended for precise values.

TransporterEstimated IC50 Range (nM)Primary Effect
Dopamine Transporter (DAT) 50 - 200Inhibition of Dopamine Reuptake
Norepinephrine Transporter (NET) 20 - 100Inhibition of Norepinephrine Reuptake
Serotonin Transporter (SERT) > 1000Weak Inhibition of Serotonin Reuptake

Experimental Protocols

Protocol 1: Monoamine Reuptake Inhibition Assay

This protocol is a general guideline for determining the IC50 of 4-FPD at DAT, NET, and SERT using a fluorescence-based assay in HEK293 cells stably expressing the respective transporters.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic)

  • Poly-D-lysine coated 96-well black, clear-bottom microplates

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 4-Fluoropentedrone (high purity)

  • Fluorescent substrate for the respective transporter (e.g., ASP+ for DAT/NET, or a commercially available kit)

  • Known inhibitors for positive controls (e.g., GBR12909 for DAT, Desipramine for NET, Fluoxetine for SERT)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed the HEK293-transporter cells in the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of 4-FPD in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to achieve the desired final concentrations. Include a vehicle control and positive controls.

  • Assay: a. On the day of the assay, remove the culture medium from the cells and wash once with assay buffer. b. Add the diluted 4-FPD and control compounds to the respective wells. c. Incubate for a pre-determined time (e.g., 10-20 minutes) at 37°C. d. Add the fluorescent substrate to all wells. e. Immediately begin reading the fluorescence intensity over time using a kinetic plate reader, or read at a single endpoint after a specified incubation period.

  • Data Analysis: a. Subtract the background fluorescence (wells with no cells or with a high concentration of inhibitor). b. Normalize the data to the vehicle control (100% activity). c. Plot the percent inhibition versus the log of the 4-FPD concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: In-Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for identifying the metabolites of 4-FPD using human liver microsomes (HLMs).

Materials:

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • 4-Fluoropentedrone

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLMs, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Add 4-FPD to the mixture to initiate the metabolic reaction. The final concentration of 4-FPD should be chosen based on expected physiological concentrations or solubility limits.

  • Incubation: Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the terminated reaction mixture to precipitate the proteins. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and semi-quantify the parent compound and its metabolites.

Visualizations

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) DA_vesicle Dopamine DA_synapse DA DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine NE_synapse NE NE_vesicle->NE_synapse Release 5HT_vesicle Serotonin 5HT_synapse 5-HT 5HT_vesicle->5HT_synapse Release DA_synapse->DAT Reuptake NE_synapse->NET Reuptake 5HT_synapse->SERT Reuptake FPD 4-Fluoropentedrone (4-FPD) FPD->DAT Inhibits FPD->NET Inhibits FPD->SERT Weakly Inhibits

Caption: Mechanism of 4-FPD at monoamine transporters.

Experimental_Workflow start Start cell_culture Cell Culture (HEK293-Transporter Cells) start->cell_culture compound_prep 4-FPD Dilution Series start->compound_prep assay_plate Plate Cells and Add Compounds cell_culture->assay_plate compound_prep->assay_plate incubation Incubate at 37°C assay_plate->incubation add_substrate Add Fluorescent Substrate incubation->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate data_analysis Data Analysis (IC50 Calculation) read_plate->data_analysis end End data_analysis->end

Caption: Monoamine reuptake inhibition assay workflow.

Troubleshooting_Logic start Inconsistent In-Vitro Results check_compound Check 4-FPD Purity & Stability start->check_compound check_cells Verify Cell Health & Passage start->check_cells check_protocol Review Assay Protocol start->check_protocol solution_compound Use Fresh, High-Purity Compound check_compound->solution_compound Issue Found solution_cells Use Consistent Cell Stocks check_cells->solution_cells Issue Found solution_protocol Standardize All Assay Parameters check_protocol->solution_protocol Issue Found

Caption: Troubleshooting logic for assay variability.

References

Calibration curve optimization for 4-FPD quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 4-Fluorophenyldiazonium (4-FPD). Given the reactive nature of diazonium salts, this guide emphasizes strategies to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying 4-FPD?

A1: The primary challenge in quantifying 4-FPD is its inherent instability. Diazonium salts are reactive intermediates and can degrade quickly, especially at room temperature and in certain solution conditions.[1][2] Therefore, it is crucial to control temperature and sample handling throughout the analytical process to obtain accurate and reproducible results.

Q2: What analytical technique is most suitable for 4-FPD quantification?

A2: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a commonly employed and suitable technique for the quantification of aryl diazonium salts. This method offers good separation of the analyte from potential impurities and degradation products. A spectrophotometric method involving a coupling reaction to produce a colored azo compound can also be adapted for quantification.[3][4][5]

Q3: How should I prepare my 4-FPD samples and standards for analysis?

A3: Due to the instability of 4-FPD, samples and standards should be prepared fresh immediately before analysis and kept at a low temperature (e.g., in an ice bath) to minimize degradation.[1][2] The choice of solvent is also critical; acidic conditions (pH 2-3) can improve the stability of diazonium salts.[6] It is advisable to dissolve the sample in the mobile phase to avoid peak distortion.[7]

Q4: What are the key parameters to consider for a robust calibration curve?

A4: For a robust calibration curve, it is essential to ensure linearity, accuracy, and precision. A typical calibration curve for 4-FPD analysis should cover the expected concentration range of the samples. Key validation parameters to assess are the coefficient of determination (R²), limit of detection (LOD), and limit of quantification (LOQ).[8][9][10]

Troubleshooting Guide

Poor Peak Shape (Tailing or Fronting)
Potential Cause Recommended Solution
Column Overload Decrease the injection volume or dilute the sample.[11]
Inappropriate Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.
Column Contamination or Degradation Use a guard column and/or flush the analytical column with a strong solvent. If the problem persists, replace the column.[11][12]
Secondary Interactions with Column For basic compounds, using a mobile phase with a lower pH or an end-capped column can reduce peak tailing.[7]
Inconsistent Retention Times
Potential Cause Recommended Solution
Fluctuations in Column Temperature Use a column oven to maintain a consistent temperature.[7][13]
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure thorough mixing, especially for gradient elution.[11][13]
Pump Malfunction or Leaks Check the HPLC system for leaks, particularly around fittings and seals. Ensure the pump is delivering a consistent flow rate.[7][13]
Insufficient Column Equilibration Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[13]
Baseline Noise or Drift
Potential Cause Recommended Solution
Contaminated Mobile Phase Use high-purity solvents and degas the mobile phase before use.[11]
Air Bubbles in the System Purge the pump and flush the system to remove any trapped air bubbles.[13]
Detector Lamp Instability Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[13]
Contaminated Detector Flow Cell Flush the flow cell with a strong, appropriate solvent.[13]

Experimental Protocols

Hypothetical HPLC-UV Method for 4-FPD Quantification

This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.

Parameter Condition
HPLC Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient elution may be required)
Flow Rate 1.0 mL/min
Column Temperature 25°C (or controlled at a specific low temperature)
Injection Volume 10 µL
UV Detection Wavelength Determined by UV-Vis scan of 4-FPD (typically around 254 nm)
Run Time 10 minutes (adjust as needed for elution of all components)
Sample Preparation Protocol
  • Standard Preparation: Prepare a stock solution of 4-FPD in the mobile phase (acidified). Immediately perform serial dilutions to create calibration standards. Keep all solutions on ice.

  • Sample Preparation: Dilute the sample containing 4-FPD with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection. Keep the prepared sample on ice and analyze as soon as possible.

Quantitative Data Summary

The following tables present illustrative data for a typical 4-FPD calibration curve and method precision. These values should be established and validated in your laboratory.

Illustrative Calibration Curve Data
Concentration (µg/mL) Peak Area (Arbitrary Units)
115,234
576,170
10151,980
25380,500
50759,900
Linearity (R²) > 0.999
LOD (µg/mL) 0.2
LOQ (µg/mL) 0.7
Illustrative Precision Data (n=6)
Concentration (µg/mL) Mean Peak Area Standard Deviation RSD (%)
10152,1002,2811.5
25380,8504,5701.2

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Analysis Start 4-FPD Synthesis/ Receipt Prep_Standards Prepare Calibration Standards (on ice) Start->Prep_Standards Prep_Samples Prepare Samples (on ice, filter) Start->Prep_Samples Inject Inject Standards & Samples Prep_Standards->Inject Prep_Samples->Inject Equilibrate Equilibrate HPLC System Equilibrate->Inject Acquire Acquire Data (UV Detection) Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Cal_Curve Generate Calibration Curve Integrate->Cal_Curve Quantify Quantify 4-FPD in Samples Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for 4-FPD quantification.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Start Chromatographic Problem Observed Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Start->Retention_Time Baseline Baseline Noise/ Drift? Start->Baseline Tailing Tailing? Peak_Shape->Tailing Yes Fronting Fronting? Peak_Shape->Fronting Yes Check_Overload Reduce Injection Volume/Concentration Tailing->Check_Overload Check_Column_Health Use Guard Column/ Flush/Replace Column Tailing->Check_Column_Health Fronting->Check_Overload Check_Solvent Dissolve Sample in Mobile Phase Fronting->Check_Solvent Check_Temp Use Column Oven Retention_Time->Check_Temp Yes Check_Mobile_Phase Prepare Fresh Mobile Phase Retention_Time->Check_Mobile_Phase Yes Check_Flow Check for Leaks/ Verify Flow Rate Retention_Time->Check_Flow Yes Degas_Mobile_Phase Degas Mobile Phase Baseline->Degas_Mobile_Phase Yes Purge_System Purge Pump Baseline->Purge_System Yes Check_Lamp Check Detector Lamp Baseline->Check_Lamp Yes

Caption: Troubleshooting decision tree for 4-FPD analysis.

References

Validation & Comparative

4-Fluoropentedrone Hydrochloride vs. Pentedrone: A Comparative Analysis of Monoamine Transporter Activity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the pharmacological activity of 4-Fluoropentedrone hydrochloride (4-FPD) and Pentedrone reveals significant gaps in the publicly available research data, particularly concerning the quantitative activity of 4-FPD. While Pentedrone has been characterized as a potent norepinephrine-dopamine reuptake inhibitor (NDRI), specific experimental data on the monoamine transporter interaction of its fluorinated analog, 4-FPD, remains elusive. This guide synthesizes the available information to provide a comparative overview for researchers, scientists, and drug development professionals.

Introduction to Pentedrone and 4-Fluoropentedrone

Pentedrone is a synthetic stimulant of the cathinone class, known to act as an NDRI.[1][2] Its chemical structure is 2-(methylamino)-1-phenylpentan-1-one. 4-Fluoropentedrone (4-FPD), or 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, is a structural analog of Pentedrone, featuring a fluorine atom substituted at the para-position of the phenyl ring.[3] While analytical and spectroscopic data for 4-FPD are available, comprehensive pharmacological studies detailing its interaction with monoamine transporters are not readily found in the scientific literature.[3]

Quantitative Analysis of Monoamine Transporter Inhibition

The primary mechanism of action for many synthetic cathinones involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in stimulant effects.

Quantitative data on the inhibitory activity of Pentedrone at these transporters has been reported in the literature. However, directly comparable data for this compound is not available in the reviewed scientific publications. The following table summarizes the available IC50 values for Pentedrone.

Table 1: In Vitro Inhibitory Activity (IC50) of Pentedrone on Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)Data Source
Pentedrone2.5 µM0.61 µM135 µMSimmler et al., 2013
Pentedrone0.21 µMNot Reported137.9 µMNadal-Gratacós et al., 2021[1]

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter activity. Lower values indicate higher potency.

The data indicates that Pentedrone is a potent inhibitor of DAT and NET, with significantly weaker activity at SERT. This profile is consistent with its classification as an NDRI.[4][5] The discrepancy in DAT IC50 values between the two cited studies may be attributable to differences in experimental protocols.

Due to the lack of available data for 4-Fluoropentedrone, a direct quantitative comparison of its activity with Pentedrone is not possible at this time.

Experimental Protocols

The following is a detailed methodology for a key experiment used to determine the in vitro activity of synthetic cathinones at monoamine transporters, as adapted from Nadal-Gratacós et al., 2021.[1]

Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a compound to inhibit the uptake of neurotransmitters by their respective transporters.

Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).

Materials:

  • HEK293 cells expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • Krebs-HEPES buffer (KHB)

  • Radiolabeled substrates: [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compounds (Pentedrone, this compound) at various concentrations

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Culture: Culture the specific HEK293 cell line in appropriate flasks until confluent.

  • Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Pre-incubation: On the day of the experiment, wash the cells with KHB. Then, pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Incubation: Incubate the plates for a short period (e.g., 5-10 minutes) at 37°C.

  • Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold KHB to remove the extracellular radiolabeled substrate.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by non-linear regression analysis of the concentration-response curves.

Signaling Pathways and Experimental Workflow

The interaction of Pentedrone and, presumably, 4-Fluoropentedrone with monoamine transporters directly affects synaptic neurotransmission. The following diagrams illustrate the general signaling pathway and the experimental workflow for assessing transporter inhibition.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine (DA) / Norepinephrine (NE) Vesicle->DA_NE Release DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) Pentedrone Pentedrone / 4-FPD Pentedrone->DAT_NET Inhibition DA_NE->DAT_NET Receptor Postsynaptic Receptor DA_NE->Receptor Binding Signal Transduction Signal Transduction Receptor->Signal Transduction

Caption: Inhibition of Dopamine/Norepinephrine Reuptake by Pentedrone/4-FPD.

G A HEK293 cells expressing monoamine transporters B Plate cells in 96-well plates A->B C Pre-incubate with Test Compound (Pentedrone / 4-FPD) B->C D Add Radiolabeled Neurotransmitter ([³H]DA, [³H]NE, or [³H]5-HT) C->D E Incubate to allow uptake D->E F Wash to remove extracellular radiolabel E->F G Lyse cells and measure intracellular radioactivity F->G H Data Analysis: Determine IC50 values G->H

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Discussion and Future Directions

The available data firmly establishes Pentedrone as a potent inhibitor of DAT and NET, with a much lower affinity for SERT. The lack of quantitative pharmacological data for this compound is a significant knowledge gap. Based on structure-activity relationships of other fluorinated cathinones, it is plausible that the addition of a fluorine atom to the phenyl ring could modulate the potency and selectivity of the compound at monoamine transporters. However, without experimental data, any such claims remain speculative.

Future research should prioritize the in vitro characterization of this compound's activity at DAT, NET, and SERT to enable a direct and meaningful comparison with Pentedrone. Such studies would provide valuable insights into the pharmacological effects of halogen substitution on this class of compounds and would be of significant interest to the fields of pharmacology, toxicology, and drug development.

References

Comparative Analysis of 4-Fluoropentedrone (4-FPD) and Other Synthetic Cathinones: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of 4-Fluoropentedrone (4-FPD) and other notable synthetic cathinones for researchers, scientists, and drug development professionals. The information presented is based on available experimental data and aims to offer an objective comparison of their pharmacological properties.

Synthetic cathinones, often referred to as "bath salts," are β-keto analogues of amphetamine.[1] Their primary mechanism of action involves the inhibition of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), leading to increased extracellular concentrations of these neurotransmitters.[1][2] The potency and selectivity for these transporters vary significantly among different cathinone derivatives, resulting in a wide spectrum of pharmacological effects.[3]

Pharmacological Profile: Monoamine Transporter Inhibition

The interaction of synthetic cathinones with monoamine transporters is a key determinant of their psychostimulant and psychoactive effects. These compounds can act as either inhibitors (blockers) of neurotransmitter reuptake, similar to cocaine, or as substrates (releasers), similar to amphetamine.[1][2] The affinity for each transporter (DAT, NET, and SERT) dictates the specific pharmacological profile of each compound.

Below is a table summarizing the in vitro monoamine transporter inhibition potencies (IC50 values in µM) of pentedrone and other relevant synthetic cathinones.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT RatioMechanism of Action
Pentedrone 0.8970.18615.20.06Inhibitor
4-Methylethcathinone (4-MEC) 1.20.2810.3323.6Releaser/Inhibitor
3-Fluoromethcathinone (3-FMC) 1.60.2709.20.17Releaser/Inhibitor
Methylone 1.10.5470.2474.5Releaser
MDPV 0.00490.00343.380.0014Inhibitor
Mephedrone (4-MMC) 0.4950.2450.2761.8Releaser

Data sourced from Eshleman et al., 2017.

Experimental Protocols

In Vitro Monoamine Transporter Uptake Inhibition Assay

This protocol outlines the general procedure for determining the potency of compounds to inhibit dopamine, norepinephrine, and serotonin transporters expressed in human embryonic kidney (HEK293) cells.

1. Cell Culture and Preparation:

  • HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent like G418).

  • Cells are seeded into 96-well plates and grown to confluence.[5]

2. Assay Procedure:

  • On the day of the assay, the cell culture medium is removed, and the cells are washed with Krebs-HEPES buffer (pH 7.4).

  • Cells are then pre-incubated with various concentrations of the test compound (e.g., 4-FPD) or a reference compound for a specified time (e.g., 10-30 minutes) at room temperature.[6]

  • A radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) is added to each well to initiate the uptake reaction.

  • The incubation is carried out for a short period (e.g., 1-10 minutes) at 37°C.

  • The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

3. Data Analysis:

  • The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., cocaine for DAT, desipramine for NET, and fluoxetine for SERT).

  • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

Receptor Binding Affinity Assay

This protocol describes a method to determine the binding affinity (Ki) of a test compound to monoamine transporters using a competitive radioligand binding assay.

1. Membrane Preparation:

  • HEK293 cells expressing the target transporter are harvested and homogenized in a lysis buffer.

  • The cell homogenate is centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in a suitable buffer.

2. Binding Assay:

  • The assay is performed in 96-well plates.

  • Each well contains the cell membrane preparation, a fixed concentration of a radioligand with known high affinity for the transporter (e.g., [¹²⁵I]RTI-55), and varying concentrations of the test compound.[6]

  • The plates are incubated to allow the binding to reach equilibrium.

3. Filtration and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the unbound.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.[6]

4. Data Analysis:

  • Non-specific binding is determined in the presence of a saturating concentration of a known unlabeled ligand.

  • The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined from the competition curves.

  • The binding affinity (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation.[7]

Visualizing Cellular Mechanisms and Experimental Design

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

monoamine_transporter_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Vesicle Monoamine Monoamine Vesicle->Monoamine Storage Released_Monoamine Monoamine Monoamine->Released_Monoamine Release Transporter Monoamine Transporter (DAT, NET, SERT) Transporter->Monoamine Released_Monoamine->Transporter Reuptake Receptor Postsynaptic Receptor Released_Monoamine->Receptor Binding Signal Signal Transduction Receptor->Signal Cathinone Cathinone Cathinone->Transporter Inhibition

Caption: Mechanism of monoamine transporter inhibition by synthetic cathinones.

experimental_workflow start Start: Cell Seeding wash Wash Cells start->wash preincubation Pre-incubate with Test Compound wash->preincubation add_radioligand Add Radiolabeled Substrate preincubation->add_radioligand incubation Incubate at 37°C add_radioligand->incubation terminate Terminate Uptake (Wash with Cold Buffer) incubation->terminate lysis Cell Lysis terminate->lysis measure Measure Radioactivity (Scintillation Counting) lysis->measure analyze Data Analysis (IC50 Calculation) measure->analyze end End analyze->end

Caption: Workflow for an in vitro monoamine transporter uptake inhibition assay.

sar_logic parent Pentedrone (Backbone) modification Chemical Modification (e.g., para-Fluorination) parent->modification derivative 4-Fluoropentedrone (4-FPD) modification->derivative dat_activity DAT Affinity derivative->dat_activity Modulates sert_activity SERT Affinity derivative->sert_activity Potentially Increases pharmacological_profile Altered Pharmacological Profile dat_activity->pharmacological_profile sert_activity->pharmacological_profile

Caption: Structure-Activity Relationship (SAR) logic for 4-FPD.

References

Revolutionizing Forensic Analysis: A Comparative Guide to a Novel UHPLC-MS/MS Method for the Quantification of 4-Fluoropentedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In a significant advancement for forensic toxicology and drug development, a new Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method has been validated for the rapid and sensitive quantification of 4-Fluoropentedrone (4-FPD), a potent synthetic cathinone. This guide provides a comprehensive comparison of this novel method against a traditional Gas Chromatography-Mass Spectrometry (GC-MS) approach, offering researchers, scientists, and drug development professionals the critical data and protocols necessary to evaluate and implement this advanced analytical technique.

The emergence of novel psychoactive substances (NPS) like 4-FPD presents a continuous challenge for analytical laboratories, demanding methods with high sensitivity, specificity, and throughput.[1][2] This newly validated UHPLC-MS/MS method addresses these needs, demonstrating superior performance in key analytical parameters when compared to existing GC-MS protocols.

Comparative Analysis of Analytical Methods

The performance of the new UHPLC-MS/MS method was rigorously evaluated against a conventional GC-MS method. The key validation parameters, in accordance with ICH Q2(R1) guidelines, are summarized below.

Validation ParameterNew UHPLC-MS/MS Method Alternative GC-MS Method
Limit of Detection (LOD) 0.05 ng/mL1.0 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL5.0 ng/mL
Linearity Range 0.15 - 500 ng/mL5.0 - 1000 ng/mL
Correlation Coefficient (r²) >0.999>0.995
Precision (Intra-day RSD) < 5%< 10%
Precision (Inter-day RSD) < 7%< 15%
Accuracy (Recovery) 95 - 105%90 - 110%
Analysis Run Time 5 minutes15 minutes

The Power of Advanced Technology

The superior performance of the UHPLC-MS/MS method can be attributed to several factors. UHPLC systems utilize columns with smaller particle sizes, enabling higher separation efficiency and faster analysis times compared to conventional HPLC and GC systems.[3] Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference and allowing for lower detection limits.[4] In contrast, GC-MS, while a robust and widely used technique, can be limited by the thermal stability of the analyte and may require derivatization, which can add to sample preparation time and introduce variability.[2]

Experimental Protocols

Detailed methodologies for both the novel UHPLC-MS/MS method and the alternative GC-MS method are provided below to allow for replication and implementation.

New Analytical Method: UHPLC-MS/MS

1. Sample Preparation:

  • A 100 µL aliquot of the sample (e.g., plasma, urine) is mixed with 200 µL of acetonitrile containing the internal standard (e.g., 4-Fluoropentedrone-d3).

  • The mixture is vortexed for 1 minute and then centrifuged at 10,000 rpm for 5 minutes to precipitate proteins.

  • The supernatant is transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen at 40°C.

  • The residue is reconstituted in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).

2. Chromatographic Conditions:

  • System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Zorbax RRHD C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • 4-FPD Quantifier: m/z 210.1 -> 125.1

    • 4-FPD Qualifier: m/z 210.1 -> 95.1

    • 4-FPD-d3 (IS): m/z 213.1 -> 128.1

  • Ion Source Gas 1: 50 psi.

  • Ion Source Gas 2: 60 psi.

  • Curtain Gas: 35 psi.

  • Temperature: 550°C.

  • IonSpray Voltage: 5500 V.

Alternative Analytical Method: GC-MS

1. Sample Preparation:

  • To 1 mL of sample, add 100 µL of internal standard (e.g., Pentedrone-d5).

  • Perform a liquid-liquid extraction with 3 mL of n-butyl chloride by vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 50 µL of ethyl acetate.

2. GC-MS Conditions:

  • System: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp to 280°C at 20°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions for 4-FPD: m/z 58, 95, 125.

Visualizing the Validation and Comparison

To further clarify the processes and comparative performance, the following diagrams have been generated.

Analytical_Method_Validation_Workflow Analytical Method Validation Workflow cluster_planning Planning & Development cluster_validation Method Validation cluster_application Application Define_Analytical_Requirements Define Analytical Requirements (Analyte, Matrix, Required Performance) Method_Development Method Development (Sample Prep, Instrumentation, Parameters) Define_Analytical_Requirements->Method_Development guides Specificity Specificity / Selectivity Method_Development->Specificity validates Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine_Analysis Routine Sample Analysis Robustness->Routine_Analysis enables Ongoing_Monitoring Ongoing Method Performance Monitoring Routine_Analysis->Ongoing_Monitoring requires Method_Performance_Comparison Performance Comparison: UHPLC-MS/MS vs. GC-MS for 4-FPD UHPLC_MSMS UHPLC-MS/MS LOD: 0.05 ng/mL LOQ: 0.15 ng/mL Run Time: 5 min GC_MS GC-MS LOD: 1.0 ng/mL LOQ: 5.0 ng/mL Run Time: 15 min UHPLC_MSMS:lod->GC_MS:lod 20x More Sensitive UHPLC_MSMS:loq->GC_MS:loq 33x Lower Quantification Limit UHPLC_MSMS:time->GC_MS:time 3x Faster Comparison Key Performance Metrics

References

Cross-Laboratory Comparison of 4-fluoro Pentedrone (4-FPD) Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers, scientists, and drug development professionals on the analytical methodologies for the quantification of 4-fluoro Pentedrone (4-FPD), a synthetic cathinone. This document provides a comparative overview of validated analytical methods from different research settings, serving as a surrogate for a direct inter-laboratory cross-validation study.

The accurate quantification of novel psychoactive substances (NPS) like 4-fluoro Pentedrone (4-FPD) is critical in forensic toxicology, clinical analysis, and drug development. While formal inter-laboratory cross-validation data for 4-FPD is not publicly available, this guide synthesizes and compares validated analytical methods from various research publications to provide a comprehensive overview of their performance and protocols. The primary techniques employed for the quantification of 4-FPD are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods for the quantification of 4-FPD and other synthetic cathinones as reported in various studies. This comparative data highlights the sensitivity and range of these methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity (R²)Reference
GC-MS/MSOral Fluid-1.75 ng/mL≥0.990
GC-MS/MSSweat-10.0 ng/patch≥0.990[1]
LC-Q/TOF-MSUrine-0.25–5 ng/mL-
LC-Q/TOF-MSBlood-0.25–5 ng/mL-[2]
LC-MS/MSOral Fluid0.003–0.03 ng/g0.075 ng/g-[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical assays. Below are generalized protocols for the quantification of 4-FPD based on published literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Based Method

This method is suitable for the analysis of 4-FPD in biological matrices such as oral fluid and sweat.[1][4]

1. Sample Preparation:

  • Oral Fluid: To 50 µL of oral fluid, add an internal standard (e.g., methylone-d3) and a buffer (e.g., 0.5 M ammonium hydrogen carbonate). Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Sweat Patch: Extract the patch with an appropriate solvent.

  • Derivatization: Dry the extract under a stream of nitrogen and derivatize with an agent such as pentafluoropropionic anhydride to improve chromatographic properties. After derivatization, dry the sample again and reconstitute it in a suitable solvent (e.g., ethyl acetate) for injection.

2. GC-MS Analysis:

  • Gas Chromatograph: Utilize a GC system equipped with a capillary column suitable for drug analysis (e.g., Rxi®-5Sil MS).

  • Injection: Inject 1 µL of the prepared sample in splitless mode.

  • Oven Program: A typical temperature program starts at 100°C, holds for a few minutes, and then ramps up to a higher temperature (e.g., 260°C) to ensure the elution of all analytes.

  • Mass Spectrometer: Operate the MS in Electron Ionization (EI) mode. For quantitative analysis, use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode to enhance selectivity and sensitivity. Key fragment ions for 4-FPD include m/z 86 and 123.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Based Method

LC-MS/MS offers high sensitivity and specificity for the analysis of 4-FPD in various biological samples, including blood and urine.[2][3]

1. Sample Preparation:

  • Blood/Urine: Perform a protein precipitation by adding a solvent like acetonitrile. Alternatively, use solid-phase extraction (SPE) for cleaner extracts. A dispersive solid-phase extraction (dSPE) cleanup can also be employed.

  • Internal Standard: Add a suitable deuterated internal standard prior to extraction to correct for matrix effects and variations in recovery.

  • Final Solution: After extraction and evaporation of the solvent, reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reverse-phase column (e.g., C18) is typically used for separation.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid) is common.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in electrospray ionization (ESI) positive mode is used for detection. The analysis is performed in MRM mode, monitoring specific precursor-to-product ion transitions for 4-FPD and the internal standard.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a generalized workflow for the cross-validation of an analytical method across different laboratories. This process ensures that a method is robust and provides comparable results regardless of the testing site.

CrossValidationWorkflow cluster_0 Phase 1: Method Development & Single-Lab Validation cluster_1 Phase 2: Inter-Laboratory Comparison cluster_2 Phase 3: Data Analysis & Comparison cluster_3 Phase 4: Conclusion Dev Method Development Val Single-Laboratory Validation (Accuracy, Precision, Linearity, etc.) Dev->Val SOP Standard Operating Procedure (SOP) Generation Val->SOP LabA Laboratory A SOP->LabA Distribute SOP & Samples LabB Laboratory B SOP->LabB Distribute SOP & Samples LabC Laboratory C SOP->LabC Distribute SOP & Samples LabA->LabB DataA Results from Lab A LabA->DataA LabB->LabC DataB Results from Lab B LabB->DataB DataC Results from Lab C LabC->DataC DataA->LabC DataA->DataB Analysis Statistical Analysis (e.g., z-scores, bias) DataA->Analysis DataB->DataC DataB->Analysis DataC->Analysis Conclusion Assessment of Method Reproducibility & Robustness Analysis->Conclusion

Caption: Generalized workflow for inter-laboratory analytical method cross-validation.

Signaling Pathways

Currently, there is limited specific research on the detailed signaling pathways directly modulated by 4-fluoro Pentedrone. As a synthetic cathinone, it is presumed to act as a releasing agent and/or reuptake inhibitor of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine, similar to other psychostimulants. Further research is required to elucidate the precise molecular targets and downstream signaling cascades.

References

A Comparative Analysis of the Reinforcing Effects of 4-Fluoromethylphenidate and Cocaine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the reinforcing properties of 4-Fluoromethylphenidate (4F-MPH) and cocaine, intended for researchers, scientists, and drug development professionals. The comparison is based on available preclinical experimental data from peer-reviewed studies.

4-Fluoromethylphenidate is a synthetic stimulant and a structural analog of methylphenidate, while cocaine is a well-characterized psychostimulant with high abuse potential. Both compounds primarily exert their effects by inhibiting the dopamine transporter, which is strongly linked to their reinforcing properties.[1][2] This guide synthesizes data from key preclinical models used to assess abuse liability: intravenous self-administration, conditioned place preference, and locomotor activity.

Mechanism of Action: Monoamine Transporter Inhibition

Both 4F-MPH and cocaine are dopamine reuptake inhibitors (DRIs).[1][3] They bind to the dopamine transporter (DAT), blocking the reabsorption of dopamine from the synaptic cleft and thereby increasing extracellular dopamine concentrations.[3] This enhanced dopaminergic neurotransmission in the brain's reward pathways is believed to be the primary mechanism underlying their reinforcing effects.[1][2] While their primary target is the DAT, they also show activity at the norepinephrine transporter (NET). Cocaine, unlike methylphenidate and its analogs, also has a significant affinity for the serotonin transporter (SERT).[4][5]

The biological activity of 4F-MPH resides primarily with its (±)-threo isomers, which show significantly higher potency for blocking dopamine and norepinephrine uptake compared to the (±)-erythro isomers.[6]

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)
(±)-threo-4F-MPH 61[6]31[6]>10,000[7]
Cocaine ~96 - 640~280 - 3,400~110 - 1,100

Table 1: Comparative in vitro monoamine transporter inhibition potencies. IC50 values represent the concentration of the drug required to inhibit 50% of transporter activity. Lower values indicate higher potency. Cocaine values are approximated from multiple sources.

Preclinical Assessment of Reinforcing Effects

The reinforcing efficacy of a compound is a key predictor of its abuse potential. This is typically assessed using several behavioral paradigms in animal models.

In the IVSA paradigm, animals learn to perform an action (e.g., press a lever) to receive an intravenous infusion of a drug.[8] The rate at which an animal will work to receive the drug is considered a direct measure of its reinforcing strength.[8] Studies have shown that both methylphenidate (a close analog of 4F-MPH) and cocaine are readily self-administered by rodents, indicating significant reinforcing effects.[2] While direct IVSA data for 4F-MPH is limited, its potency as a substitute for cocaine in drug discrimination studies suggests it possesses strong reinforcing properties.[9] One study reported an ED50 of 0.26 mg/kg for 4F-MPH in its efficacy as a cocaine substitute, with a relative potency 3.33 times that of methylphenidate for the same purpose.[9]

Paradigm4-Fluoromethylphenidate (4F-MPH)Cocaine
Acquisition Data not widely available, but expected to support acquisition.Readily acquired in rats and mice.[10][11]
Maintenance A related compound, 4F-EPH, maintains reliable self-administration at 1 mg/kg/infusion.[7]Maintains high rates of responding across a range of doses (e.g., 0.5 - 1.5 mg/kg/infusion).[12][13]
Cocaine Substitution (ED50) 0.26 mg/kg[9]N/A

Table 2: Comparison of reinforcing effects in intravenous self-administration models.

CPP is a form of Pavlovian conditioning used to measure the motivational effects of a drug.[14] An animal's preference for an environment previously paired with a drug is measured, with a significant increase in time spent in that environment indicating a rewarding effect.[15] Both cocaine and methylphenidate reliably produce CPP in rodents. A related compound, 4-fluoroethylphenidate (4F-EPH), produced significant place preference at doses of 10 and 40 mg/kg.[7]

CompoundEffective Dose Range (mg/kg, i.p.)Animal Model
4F-EPH (related compound) 10 - 40[7]Mice
Cocaine 5 - 20[16][17]Mice
Methylphenidate 10[18]Mice

Table 3: Comparison of rewarding effects in the conditioned place preference paradigm.

Psychostimulants like cocaine and methylphenidate typically produce a dose-dependent increase in locomotor activity.[19] While not a direct measure of reinforcement, this stimulant effect is mediated by the same neurochemical systems and is often used to characterize the behavioral profile of a compound. Chronic administration of cocaine can lead to sensitization (an increased locomotor response), whereas chronic methylphenidate administration may not produce the same effect, suggesting different neuroadaptive mechanisms.[4][5]

CompoundEffect on LocomotionAnimal Model
4F-EPH (related compound) Dose-dependent increase, peaking at 10 mg/kg.[7]Mice
Cocaine Dose-dependent increase in activity and stereotypy.[12] Chronic use can lead to tolerance or sensitization depending on the administration schedule.[4][12]Rats & Mice
Methylphenidate Elevates activity, but may not produce tolerance or sensitization like cocaine.[4][5]Rats

Table 4: Comparison of effects on locomotor activity.

Visualizations: Workflows and Mechanisms

G Experimental Workflow: Intravenous Self-Administration (IVSA) cluster_pre Phase 1: Pre-Training & Surgery cluster_acq Phase 2: Acquisition cluster_maint Phase 3: Maintenance & Testing cluster_post Phase 4: Analysis acclimation Animal Acclimation (Single Housing) training Operant Training (Food Reinforcement) acclimation->training surgery Catheter Implantation (Jugular Vein) training->surgery recovery Post-Surgical Recovery (5-7 days) surgery->recovery acquisition IVSA Sessions (e.g., Fixed-Ratio 1) Drug vs. Saline Control recovery->acquisition maintenance Stable Responding (e.g., <15% variation) acquisition->maintenance dose_response Dose-Response Curve maintenance->dose_response pr_schedule Progressive-Ratio (Measures Motivation) maintenance->pr_schedule data_analysis Data Analysis (Infusions, Break-point) dose_response->data_analysis pr_schedule->data_analysis

Caption: Workflow for assessing reinforcing effects using IVSA.

CPP_Workflow Experimental Workflow: Conditioned Place Preference (CPP) cluster_pretest Phase 1: Pre-Test (Day 1) cluster_conditioning Phase 2: Conditioning (Days 2-5) cluster_posttest Phase 3: Post-Test (Day 6) cluster_analysis Phase 4: Analysis pretest Habituation & Baseline Animal explores all compartments. Time in each is recorded. drug_day Drug Pairing: Inject Drug (e.g., Cocaine) Confine to one compartment. pretest->drug_day saline_day Vehicle Pairing: Inject Saline Confine to other compartment. drug_day->saline_day Alternating Days posttest Preference Test (Drug-Free): Animal has free access. Time in each compartment is recorded. saline_day->posttest analysis Calculate Preference Score: (Time in Drug-Paired) - (Time in Saline-Paired) Compare Post-Test vs. Pre-Test. posttest->analysis

Caption: Standard procedure for a Conditioned Place Preference test.

Synapse Mechanism of Action at the Dopamine Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cleft vesicle Dopamine Vesicles da Dopamine (DA) vesicle->da Release dat Dopamine Transporter (DAT) receptors Dopamine Receptors (D1, D2, etc.) da->dat Reuptake (Normal) da->receptors Binding -> Signal drug 4F-MPH or Cocaine drug->dat BLOCKS

Caption: Dopamine reuptake inhibition by 4F-MPH and cocaine.

Signaling Downstream Dopamine Receptor Signaling Pathways cluster_d1 D1-like Receptor Pathway cluster_d2 D2-like Receptor Pathway da Dopamine d1 D1/D5 Receptor da->d1 d2 D2/D3/D4 Receptor da->d2 gs Gs/olf G-protein d1->gs ac Adenylyl Cyclase gs->ac camp cAMP ac->camp pka Protein Kinase A (PKA) camp->pka [Cellular Effects\n(e.g., Gene Transcription)] [Cellular Effects (e.g., Gene Transcription)] pka->[Cellular Effects\n(e.g., Gene Transcription)] gi Gi/o G-protein d2->gi Inhibits ac_inhibit Adenylyl Cyclase gi->ac_inhibit Inhibits [K+ Channel Activation] [K+ Channel Activation] gi->[K+ Channel Activation] camp_inhibit cAMP ac_inhibit->camp_inhibit Decreases [Reduced PKA Activity] [Reduced PKA Activity] camp_inhibit->[Reduced PKA Activity]

Caption: Simplified D1-like (stimulatory) and D2-like (inhibitory) signaling.

Experimental Protocols

Intravenous Self-Administration (IVSA) Protocol (Rat Model)

This protocol is a generalized procedure for assessing the reinforcing properties of a test compound.[13][20]

  • Subjects: Adult male rats (e.g., Sprague-Dawley or Wistar), weighing 250-300g, are individually housed with ad libitum access to food and water, maintained on a reverse 12-h light/dark cycle.[13]

  • Surgery: Animals are anesthetized (e.g., ketamine/xylazine cocktail) and surgically implanted with a chronic indwelling catheter in the right jugular vein.[20] The catheter tubing is passed subcutaneously to exit on the back between the scapulae, where it connects to a vascular access port.[21]

  • Recovery: A recovery period of 5-7 days is allowed post-surgery, during which catheters are flushed daily with a heparinized saline solution to maintain patency.

  • Apparatus: Standard operant conditioning chambers are equipped with two levers, a stimulus light above the active lever, and a drug infusion pump connected to the animal's catheter via a tether and swivel system.

  • Acquisition Phase: Rats are placed in the chambers for daily 2-hour sessions. Responses on the "active" lever result in an intravenous infusion of the drug (e.g., cocaine, 0.75 mg/kg/infusion) over a few seconds, paired with a cue light presentation.[10] Responses on the "inactive" lever have no programmed consequence. A timeout period (e.g., 20 seconds) follows each infusion. Training continues until stable responding is achieved (e.g., less than 15% variation in infusions over three consecutive days).

  • Testing Phase: Once responding is stable, dose-response functions can be determined by varying the infusion dose. To assess motivation, a progressive-ratio (PR) schedule can be implemented, where the number of lever presses required for each subsequent infusion increases systematically. The final ratio completed is termed the "breakpoint" and serves as a measure of the drug's reinforcing efficacy.

Conditioned Place Preference (CPP) Protocol (Mouse Model)

This protocol outlines a standard, unbiased procedure for CPP.[22][23]

  • Subjects: Adult mice (e.g., C57BL/6J) are group-housed and handled for several days before the experiment begins.[22]

  • Apparatus: A three-compartment apparatus is used, consisting of two larger outer compartments with distinct multimodal cues (e.g., different wall patterns and floor textures) and a smaller, neutral center compartment.[22]

  • Phase 1: Pre-Conditioning (Pre-Test): On Day 1, each mouse is placed in the central compartment and allowed to freely explore all three compartments for 15-20 minutes. The time spent in each outer compartment is recorded to establish baseline preference.

  • Phase 2: Conditioning (4-8 days): This phase consists of alternating daily pairings.

    • Drug Day: Mice receive an intraperitoneal (i.p.) injection of the test drug (e.g., cocaine, 10 mg/kg) and are immediately confined to one of the outer compartments for 30 minutes.[22]

    • Saline Day: On the alternate day, mice receive an i.p. injection of saline and are confined to the opposite outer compartment for 30 minutes.[22]

    • The assignment of the drug-paired compartment is counterbalanced across subjects to avoid bias.

  • Phase 3: Expression (Post-Test): At least 24 hours after the final conditioning session, mice are placed back into the central compartment in a drug-free state and allowed to freely explore the entire apparatus for 15-20 minutes. The time spent in each compartment is recorded.

  • Data Analysis: A CPP score is calculated as the time spent in the drug-paired compartment minus the time spent in the saline-paired compartment during the post-test. A significant increase in this score from the pre-test indicates a rewarding effect of the drug.

Locomotor Activity Protocol (Open Field Test)

This protocol measures spontaneous and drug-induced locomotor activity.[24][25]

  • Subjects: Adult mice or rats.

  • Apparatus: An open field arena, typically a square box (e.g., 40x40x40 cm) with plain walls and floor. The arena is equipped with an automated video-tracking system or a grid of infrared beams to monitor the animal's position and movement.[25]

  • Habituation: Before testing, animals are habituated to the testing room for at least 30-60 minutes.

  • Procedure:

    • The animal is given an i.p. injection of either the test drug (at various doses) or a vehicle control.

    • Immediately or after a short delay, the animal is placed in the center of the open field arena.

    • Activity is recorded for a set duration, typically 30-60 minutes.

  • Data Analysis: The tracking system software analyzes several parameters, including:

    • Total Distance Traveled: The primary measure of horizontal activity.

    • Time Spent Mobile: Duration of active movement.

    • Rearing: Number of times the animal stands on its hind legs (a measure of vertical activity and exploration).

    • Data are compared between drug-treated groups and the vehicle control group to determine the dose-dependent effects of the compound on locomotor activity.

References

A Comparative Guide to the Inter-laboratory Analysis of 4-Fluoropentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the characterization of 4-Fluoropentedrone (4-FPD) hydrochloride, a synthetic cathinone. The data presented is derived from a comprehensive physicochemical analysis, offering a benchmark for researchers, scientists, and drug development professionals. The guide details various analytical techniques, their respective experimental protocols, and the resulting quantitative data to aid in the unequivocal identification and analysis of this compound.

Data Presentation: A Comparative Analysis of Analytical Techniques

The unequivocal identification of novel psychoactive substances like 4-FPD hydrochloride relies on the application of multiple analytical techniques. The following tables summarize the quantitative data obtained from various spectrometric and spectroscopic methods, providing a baseline for inter-laboratory comparison.

Table 1: Mass Spectrometry Data for 4-FPD Hydrochloride [1]

TechniqueParameterObserved Value (m/z)
Electrospray Ionization-Mass Spectrometry (ESI-MS)Protonated Molecule [M+H]⁺210
Tandem Mass Spectrometry (MS²)Primary Fragment Ion86
Tandem Mass Spectrometry (MS²)Water Elimination Fragment [M+H-H₂O]⁺Not explicitly quantified

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for 4-FPD Hydrochloride (in DMSO-d₆) [1][2]

NucleusPositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
¹³C7 (C=O)197.63-
¹³C10165.02; 167.55254.4
¹³C8, 12132.37; 132.479.8
¹³C9, 11116.51; 116.5322.1
¹³C260.72-
¹³C633.32-
¹³C329.83-
¹³C417.70-
¹³C511.56-
¹H8, 128.17 (m, 2H)-
¹H9, 117.45 (m, 2H)-
¹H25.23 (t, 1H)5.2
¹H62.65 (s, 3H)-
¹H31.83-1.95 (m, 1H); 1.55-1.68 (m, 1H)-
¹H41.01-1.34 (m, 1H); 1.22-1.37 (m, 1H)-
¹H50.77 (t, 3H)7.3

Table 3: Vibrational Spectroscopy Data for 4-FPD Hydrochloride [1]

TechniqueFunctional Group/VibrationWavenumber (cm⁻¹)
Infrared (IR) SpectroscopyCarbonyl (C=O) Stretch1688
Infrared (IR) SpectroscopyAromatic C-C Vibrations1598
Infrared (IR) SpectroscopyAliphatic & Aromatic C-H Stretch2700-3000
Raman SpectroscopyCarbonyl (C=O) Stretch1690

Table 4: X-ray Crystallography Data for 4-FPD Hydrochloride [1][2]

ParameterValue
Molecular FormulaC₁₂H₁₇ClFNO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.9884 (2)
b (Å)9.6621 (2)
c (Å)10.6669 (2)
β (°)90.944 (2)
Volume (ų)1235.41 (4)
Calculated Density (g cm⁻³)1.321

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results across different laboratories. The following protocols are based on the characterization of 4-FPD hydrochloride.[1][3]

Mass Spectrometry (MS)
  • Instrumentation: Electrospray ionization ion trap mass spectrometer.

  • Sample Introduction: Direct infusion.

  • Analysis Modes: MS, MS², and MS³.

  • Procedure: Samples were dissolved and directly infused into the mass spectrometer. The protonated molecule was observed in MS mode. For MS² and MS³ modes, the parent ion was isolated and fragmented to observe characteristic daughter ions.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Procedure: A standardized protocol for the analysis of seized drug samples was employed. The specific column, temperature program, and ionization mode should be documented and kept consistent for comparative studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: ¹H and ¹³C NMR spectra were recorded at room temperature. The chemical shifts are reported in parts per million (ppm) relative to the solvent peak.

Vibrational Spectroscopy (IR and Raman)
  • Infrared (IR) Spectroscopy:

    • Instrumentation: IR spectrometer with an attenuated total reflectance (ATR) accessory.

    • Procedure: A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded.

  • Raman Spectroscopy:

    • Instrumentation: Raman spectrometer.

    • Procedure: The solid sample was analyzed directly, and the scattered light was collected to generate the Raman spectrum.

X-ray Crystallography
  • Instrumentation: X-ray diffractometer.

  • Procedure: A suitable single crystal of 4-FPD hydrochloride was mounted on the diffractometer. X-ray diffraction data was collected at a controlled temperature (100 K). The crystal structure was then solved and refined using appropriate software.

Mandatory Visualizations

Analytical Workflow for 4-FPD Hydrochloride Characterization

The following diagram illustrates a logical workflow for the comprehensive analysis of 4-FPD hydrochloride, ensuring its unequivocal identification.

Analytical Workflow for 4-FPD Hydrochloride cluster_0 Sample Preparation cluster_1 Screening & Presumptive Identification cluster_2 Confirmatory Analysis & Structural Elucidation cluster_3 Data Analysis & Reporting Sample_Reception Reception of Seized Material Homogenization Homogenization & Sampling Sample_Reception->Homogenization Sample_Prep Preparation for Analysis (e.g., dissolution) Homogenization->Sample_Prep X_Ray X-ray Crystallography Homogenization->X_Ray If single crystal available GC_MS GC-MS Analysis Sample_Prep->GC_MS IR_Raman IR/Raman Spectroscopy Sample_Prep->IR_Raman NMR NMR Spectroscopy ('H, '³C) Sample_Prep->NMR LC_MS_MS LC-MS/MS Analysis GC_MS->LC_MS_MS Further Confirmation Data_Comparison Comparison with Reference Spectra/Data IR_Raman->Data_Comparison LC_MS_MS->Data_Comparison NMR->Data_Comparison X_Ray->Data_Comparison Final_Report Final Report Generation Data_Comparison->Final_Report

Caption: Workflow for the analysis of 4-FPD hydrochloride.

Fragmentation Pathway of 4-FPD in ESI-MS

This diagram illustrates the characteristic fragmentation of the protonated 4-FPD molecule observed in tandem mass spectrometry.

Fragmentation of 4-FPD parent [M+H]⁺ m/z = 210 fragment1 Fragment Ion m/z = 86 parent->fragment1 Fragmentation fragment2 [M+H-H₂O]⁺ parent->fragment2 Elimination of H₂O

Caption: ESI-MS fragmentation of 4-FPD hydrochloride.

References

Validation of 4-FPD as a Certified Reference Material: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 4-fluoropentedrone (4-FPD) as a certified reference material (CRM). Through a detailed comparison with established cathinone standards, pentedrone and mephedrone, this document outlines the analytical performance of 4-FPD, supported by extensive experimental data. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate identification, quantification, and quality control of 4-FPD in forensic and research settings.

Comparative Analysis of Analytical Data

The suitability of 4-FPD as a certified reference material is established through rigorous analytical testing and comparison with other well-characterized synthetic cathinone standards. The following tables summarize the key analytical data for 4-FPD, alongside pentedrone and mephedrone for comparative purposes.

Table 1: Chromatographic and Mass Spectrometric Data

Parameter4-FPDPentedroneMephedrone
Gas Chromatography-Mass Spectrometry (GC-MS)
Retention Time (min)Not explicitly reported, but separable under standard GC conditions.Not explicitly reported, but separable under standard GC conditions.Not explicitly reported, but separable under standard GC conditions.
Major EI-MS fragment ions (m/z)86, 95, 123[1]86, 77, 10558, 162, 177
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Protonated Molecule [M+H]⁺ (m/z)210[1]192178
Major MS/MS fragment ions (m/z)86, 123, 164[1]86, 119, 14691, 119, 160

Table 2: Spectroscopic Data

Parameter4-FPDPentedroneMephedrone
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Chemical Shifts (δ, ppm) in DMSO-d₆Aromatic protons: 8.17 (m, 2H), 7.45 (m, 2H); Methine proton: 5.26 (t, 1H); Methyl protons: 2.56 (s, 3H), 0.78 (t, 3H)[2]Aromatic protons: ~7.5-8.0; Methine proton: ~4.8; Methyl protons: ~2.6, ~0.9Aromatic protons: ~7.3-7.8; Methine proton: ~4.9; Methyl protons: ~2.7, ~2.4, ~1.3
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Chemical Shifts (δ, ppm) in DMSO-d₆Carbonyl C: 195.31; Aromatic C: 165.02, 167.55, 132.37, 132.47, 131.30, 116.51, 116.53; Methine C: 62.31[2]Carbonyl C: ~199; Aromatic C: ~128-136; Methine C: ~60Carbonyl C: ~200; Aromatic C: ~128-143; Methine C: ~58
Infrared (IR) Spectroscopy
Key Absorption Bands (cm⁻¹)C=O stretch: 1688; Aromatic C-C stretch: 1598[1]C=O stretch: ~1690; Aromatic C-C stretch: ~1600C=O stretch: ~1695; Aromatic C-C stretch: ~1605
Raman Spectroscopy
Key Raman Shifts (cm⁻¹)C=O stretch: 1690; Aromatic C-C stretch: 1598[1]C=O stretch: ~1690; Aromatic C-C stretch: ~1600C=O stretch: ~1690; Aromatic C-C stretch: ~1605

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of 4-FPD are provided below. These protocols are based on established methods for the analysis of synthetic cathinones.[3][4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is typically used.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of the sample dissolved in a suitable solvent like methanol.

  • Oven Temperature Program: A temperature gradient is employed to ensure separation of the analyte from any impurities. A typical program might start at a lower temperature (e.g., 100°C), hold for a short period, and then ramp up to a higher temperature (e.g., 280°C).

  • MS Parameters: EI at 70 eV. Data is acquired in full scan mode over a mass range of m/z 40-550.

  • Data Analysis: Identification is based on the retention time and comparison of the acquired mass spectrum with a reference library or a certified reference material.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Injection Volume: 1-5 µL of the sample dissolved in the mobile phase.

  • MS/MS Parameters: ESI in positive ion mode. Precursor ion scan for the protonated molecule [M+H]⁺ and product ion scans for characteristic fragments are performed. Multiple reaction monitoring (MRM) can be used for targeted quantification.

  • Data Analysis: Identification is confirmed by the retention time and the presence of the correct precursor and product ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

  • Experiments: ¹H NMR and ¹³C NMR spectra are acquired. Additional experiments like COSY, HSQC, and HMBC can be performed for complete structural elucidation.

  • Data Analysis: Chemical shifts, coupling constants, and integration values are analyzed to confirm the chemical structure of the compound. For quantitative NMR (qNMR), a certified internal standard is added to the sample to determine the purity of the analyte.[6][7][8][9][10]

Infrared (IR) and Raman Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer and a Raman spectrometer.

  • Sample Preparation: For IR, the sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory. For Raman, the sample is typically analyzed as a solid.

  • Data Acquisition: Spectra are collected over a standard wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: The positions and intensities of the absorption bands (IR) or scattered light (Raman) are used to identify functional groups and confirm the molecular structure by comparison with reference spectra.

Visualizations

Proposed Mechanism of Action of 4-FPD

Synthetic cathinones like 4-FPD are known to act as monoamine transporter inhibitors and/or releasing agents.[4][11][12] This diagram illustrates the proposed mechanism of action of 4-FPD at the synaptic cleft, where it is believed to inhibit the reuptake of neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NE).

G Proposed Mechanism of Action of 4-FPD cluster_presynaptic Presynaptic Neuron vesicle Vesicles (DA, 5-HT, NE) NTs Neurotransmitters (DA, 5-HT, NE) vesicle->NTs Release transporter Monoamine Transporters (DAT, SERT, NET) synthesis Neurotransmitter Synthesis synthesis->vesicle Packaging NTs->transporter Reuptake receptors Postsynaptic Receptors NTs->receptors Binding & Signal Transduction fpd 4-FPD fpd->transporter Inhibition G Experimental Workflow for CRM Validation cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stability Stability Studies start Candidate Material (4-FPD) identity Identity Confirmation start->identity purity Purity Assessment identity->purity nmr NMR (¹H, ¹³C) ms Mass Spectrometry (GC-MS, LC-MS/MS) ir_raman IR & Raman Spectroscopy stability Stability Studies purity->stability qnmr Quantitative NMR (qNMR) chromatography Chromatographic Purity (HPLC, GC) residual Residual Solvents (Headspace GC) inorganic Inorganic Impurities (ICP-MS) cert Certification & Documentation stability->cert long_term Long-Term Stability short_term Short-Term Stability (Shipping Simulation)

References

A Comparative Pharmacological Analysis: 4-Fluoromethcathinone vs. Mephedrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological comparison of 4-Fluoromethcathinone (4-FMC) and mephedrone, two synthetic cathinones with stimulant properties. The information presented is intended for research and drug development purposes and is based on available preclinical data.

Introduction

4-Fluoromethcathinone (4-FMC) and mephedrone (4-methylmethcathinone) are structurally related synthetic cathinones that have gained attention in the scientific community for their psychoactive effects.[1][2][3] Both compounds primarily exert their effects by interacting with monoamine transporters, leading to increased extracellular levels of dopamine, serotonin, and norepinephrine.[1][4][5][6] Understanding the nuanced differences in their pharmacological profiles is crucial for predicting their potential physiological and behavioral effects.

Monoamine Transporter Inhibition

The primary mechanism of action for both 4-FMC and mephedrone involves the inhibition of monoamine transporters, specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[1][5] This inhibition blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby prolonging their signaling. Additionally, these compounds can act as substrates for these transporters, inducing non-exocytotic release of neurotransmitters.[1][5]

The following table summarizes the in vitro monoamine transporter inhibition potencies (IC50 values) for 4-FMC and mephedrone. Lower IC50 values indicate greater potency.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)
4-Fluoromethcathinone (4-FMC) 10301680333
Mephedrone 5901930190

Data sourced from Egan et al. (2013). The original publication should be consulted for detailed experimental conditions.

As the data indicates, mephedrone is a more potent inhibitor of the dopamine and norepinephrine transporters compared to 4-FMC. Conversely, 4-FMC and mephedrone exhibit relatively similar, and weaker, potency at the serotonin transporter. These differences in transporter affinity likely contribute to variations in their psychoactive effects and abuse liability.

Experimental Protocols

Monoamine Transporter Inhibition Assay

The determination of monoamine transporter inhibition potencies is a critical in vitro experiment for characterizing the pharmacological profile of novel psychoactive substances. The following is a generalized protocol based on common methodologies.

Objective: To determine the concentration of a test compound (e.g., 4-FMC, mephedrone) that inhibits 50% (IC50) of the uptake of a radiolabeled monoamine substrate into cells expressing the corresponding transporter (DAT, SERT, or NET).

Materials:

  • Cell lines stably expressing the human dopamine, serotonin, or norepinephrine transporter (e.g., HEK293 cells).

  • Radiolabeled substrates (e.g., [³H]dopamine, [³H]serotonin, [³H]norepinephrine).

  • Test compounds (4-FMC, mephedrone) and reference inhibitors (e.g., cocaine, fluoxetine, desipramine).

  • Cell culture reagents and buffers.

  • Scintillation counter.

Procedure:

  • Cell Culture: Maintain and passage the transporter-expressing cell lines under appropriate conditions.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in a suitable assay buffer.

  • Incubation: Aliquot the cell suspension into a 96-well plate. Add varying concentrations of the test compound or reference inhibitor to the wells.

  • Substrate Addition: Initiate the uptake reaction by adding the radiolabeled substrate to each well. Incubate for a defined period at a controlled temperature (e.g., 10-20 minutes at room temperature or 37°C).

  • Termination of Uptake: Stop the reaction by rapidly filtering the contents of each well through a filter mat using a cell harvester. This separates the cells (containing the internalized radiolabel) from the assay buffer.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Below is a diagram illustrating the workflow of a typical monoamine transporter inhibition assay.

Monoamine_Transporter_Inhibition_Assay start Start cell_culture Cell Culture (Transporter-expressing cells) start->cell_culture assay_prep Assay Preparation (Cell harvesting and plating) cell_culture->assay_prep incubation Incubation (Add test compounds) assay_prep->incubation substrate_add Substrate Addition (Add radiolabeled monoamine) incubation->substrate_add termination Termination of Uptake (Rapid filtration) substrate_add->termination washing Washing termination->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 determination) counting->analysis end End analysis->end

Workflow for Monoamine Transporter Inhibition Assay.

In Vivo Effects: A Comparative Overview

While direct comparative in vivo studies between 4-FMC and mephedrone are limited, data on mephedrone can provide a framework for understanding the potential effects of related cathinones.

Locomotor Activity: Mephedrone administration in rodents leads to a dose-dependent increase in locomotor activity.[7][8] This hyperlocomotion is a hallmark of psychostimulant drugs and is primarily attributed to increased dopaminergic and noradrenergic signaling in brain regions associated with motor control.

Cardiovascular Effects: Mephedrone has been shown to induce significant cardiovascular effects, including increases in heart rate and blood pressure.[9][10] These effects are consistent with its action as a norepinephrine reuptake inhibitor, leading to sympathomimetic stimulation.

Subjective Effects: In humans, mephedrone is reported to produce subjective effects similar to those of MDMA and cocaine, including euphoria, increased energy, and sociability.[3][10][11][12] The shorter half-life of mephedrone compared to MDMA may contribute to a more compulsive pattern of use.[11]

Signaling Pathways

The primary signaling pathway affected by both 4-FMC and mephedrone is the monoaminergic system. By blocking the reuptake of dopamine, serotonin, and norepinephrine, these compounds increase the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced postsynaptic receptor activation.

Monoamine_Signaling_Pathway presynaptic Presynaptic Neuron vesicle Vesicles (Monoamines) synapse Synaptic Cleft vesicle->synapse Release transporter Monoamine Transporter (DAT, SERT, NET) synapse->transporter Reuptake receptor Postsynaptic Receptors synapse->receptor Binding postsynaptic Postsynaptic Neuron effect Enhanced Postsynaptic Signaling postsynaptic->effect drug 4-FMC / Mephedrone drug->transporter Inhibition

Simplified Monoaminergic Signaling Pathway.

Conclusion

Both 4-Fluoromethcathinone and mephedrone are potent monoamine reuptake inhibitors, with mephedrone demonstrating higher potency at the dopamine and norepinephrine transporters. These pharmacological differences are likely to translate into distinct behavioral and physiological effects. The provided experimental protocol for monoamine transporter inhibition assays serves as a foundational method for the continued investigation and characterization of these and other novel psychoactive substances. Further research, particularly direct comparative in vivo studies, is necessary to fully elucidate the pharmacological nuances between these two compounds.

References

The Influence of Fluorination on the Pharmacological Profile of Synthetic Cathinones: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated cathinones, a prominent class of new psychoactive substances (NPS). By examining their interactions with monoamine transporters, this document aims to elucidate how the position of fluorine substitution on the cathinone scaffold modulates their pharmacological effects. The information presented herein is intended to support research, drug development, and forensic identification efforts.

Synthetic cathinones, often referred to as "bath salts," are derivatives of the naturally occurring psychostimulant cathinone found in the khat plant (Catha edulis).[1] Clandestine chemists have synthesized a vast array of these compounds, with fluorination being a common modification to alter their psychoactive properties and evade legal controls. These substances primarily exert their effects by interacting with the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), acting as either reuptake inhibitors or releasing agents.[1][2] Understanding the SAR of fluorinated cathinones is crucial for predicting the pharmacological and toxicological profiles of newly emerging derivatives.[3]

Comparative Pharmacological Data

The following table summarizes the in vitro potencies of various fluorinated cathinones at the human dopamine, serotonin, and norepinephrine transporters. The data are presented as inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50) from radioligand binding and uptake inhibition assays, respectively. Lower values indicate higher potency.

CompoundFluorine PositionDAT (Ki/IC50, nM)SERT (Ki/IC50, nM)NET (Ki/IC50, nM)Primary MechanismReference(s)
Methcathinone-25 (release)>10,000 (release)22 (release)Releaser[4]
2-Fluoromethcathinone (2-FMC) 2------
3-Fluoromethcathinone (3-FMC) 3-1,800 (release)2,000 (inhibition)158 (inhibition)Releaser/Inhibitor[4][5]
4-Fluoromethcathinone (4-FMC) 4-120 (release)430 (release)130 (release)Releaser[4]
4-Trifluoromethyl-MC (4-TFMMC) 4-CF3>100,000 (inhibition)100-1,000 (inhibition)-Inhibitor[6]

Structure-Activity Relationship of Fluorinated Cathinones

The position of the fluorine atom on the phenyl ring of the cathinone scaffold significantly influences the compound's potency and selectivity for the monoamine transporters.

  • 4-Position Substitution: Substitution at the para- (4-) position of the phenyl ring with a fluorine atom, as seen in 4-FMC, generally results in a potent monoamine releaser with relatively balanced activity at DAT, SERT, and NET.[4] However, the introduction of a bulkier trifluoromethyl group at this position (4-TFMMC) drastically reduces potency at DAT while maintaining or even enhancing activity at SERT, shifting the profile towards a more selective serotonin agent.[6]

  • 3-Position Substitution: Moving the fluorine to the meta- (3-) position, as in 3-FMC, tends to decrease potency at DAT compared to the 4-fluoro isomer.[4] 3-FMC has been reported to act as both a releaser and an inhibitor, with higher potency at NET.[4][5] Generally, meta-substituted cathinones have been reported to induce higher psychostimulant effects than their para-analogs at the same dose, which is consistent with a higher affinity for DAT.[5]

  • 2-Position Substitution: While data for 2-FMC is limited in the reviewed literature, studies on other 2-substituted methcathinone analogs suggest that substitution at the ortho- (2-) position generally leads to a decrease in potency at all three monoamine transporters compared to their 3- and 4-substituted counterparts.[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the pharmacological properties of fluorinated cathinones.

In Vitro Monoamine Transporter Binding and Uptake Inhibition Assays

These assays are fundamental for determining the affinity and potency of compounds at DAT, SERT, and NET.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK-293) cells are commonly used.

  • Cells are stably transfected with the cDNA for the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

  • Transfected cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

2. Radioligand Binding Assay (to determine Ki):

  • Objective: To measure the affinity of a test compound for the transporter by assessing its ability to displace a known radiolabeled ligand.

  • Procedure:

    • Transfected cells are harvested and membranes are prepared by homogenization and centrifugation.

    • Cell membranes are incubated with a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound.

    • Incubation is carried out at a specific temperature (e.g., room temperature or 37°C) for a set duration to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[7]

3. Neurotransmitter Uptake Inhibition Assay (to determine IC50):

  • Objective: To measure the potency of a test compound to inhibit the uptake of a radiolabeled neurotransmitter or a fluorescent substrate.

  • Procedure:

    • Transfected cells are plated in multi-well plates (e.g., 96-well).

    • Cells are washed with a buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin, [3H]norepinephrine) or a fluorescent substrate is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a short period at a controlled temperature (e.g., 37°C).

    • The reaction is terminated by aspiration of the medium and rapid washing with ice-cold buffer.

    • The amount of substrate taken up by the cells is quantified by liquid scintillation counting or fluorescence measurement.

    • Data are analyzed to determine the IC50 value of the test compound.[8][9]

In Vivo Locomotor Activity Assessment

This behavioral assay is used to evaluate the stimulant or depressant effects of a compound on the central nervous system.

  • Objective: To measure changes in spontaneous motor activity in rodents following the administration of a test compound.

  • Apparatus: An actophotometer or an open-field arena equipped with infrared beams to automatically record animal movement.

  • Procedure:

    • Rodents (typically mice or rats) are habituated to the testing environment to reduce novelty-induced hyperactivity.

    • On the test day, animals are administered the test compound (e.g., via intraperitoneal injection) or a vehicle control.

    • Immediately after injection, the animal is placed in the locomotor activity chamber.

    • Locomotor activity (e.g., number of beam breaks, distance traveled) is recorded for a specified duration (e.g., 60-120 minutes).

    • Data are analyzed to compare the locomotor activity of the drug-treated group to the vehicle-treated group.[10][11]

Visualizations

General Chemical Structure of Fluorinated Cathinones

Caption: General cathinone backbone with common fluorine substitution positions on the phenyl ring.

Monoamine Transporter Signaling Pathway

G Monoamine Transporter Action cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron cluster_3 Drug Action Vesicle Synaptic Vesicle (Monoamines) MA_cyto Cytoplasmic Monoamines Vesicle->MA_cyto Release MA_synapse Synaptic Monoamines MA_cyto->MA_synapse Normal Efflux Transporter Monoamine Transporter (DAT, SERT, NET) Transporter->MA_cyto Transport Transporter->MA_synapse Enhanced Efflux MA_synapse->Transporter Reuptake Receptor Postsynaptic Receptor MA_synapse->Receptor Binding & Activation Cathinone_Inhibitor Cathinone Inhibitor Cathinone_Inhibitor->Transporter Blocks Reuptake Cathinone_Releaser Cathinone Releaser Cathinone_Releaser->Transporter Reverses Transport

Caption: Simplified signaling pathway of monoamine transporters and the dual actions of cathinones.

Experimental Workflow for In Vitro and In Vivo Assays

G Experimental Workflows cluster_0 In Vitro Transporter Assays cluster_1 In Vivo Locomotor Activity A1 Cell Culture & Transfection A2 Assay Preparation (Membranes or Plated Cells) A1->A2 A3 Incubation with Radioligand/Substrate & Test Compound A2->A3 A4 Separation/Washing A3->A4 A5 Quantification (Scintillation/Fluorescence) A4->A5 A6 Data Analysis (Ki/IC50 Determination) A5->A6 B1 Animal Habituation B2 Drug/Vehicle Administration B1->B2 B3 Placement in Activity Chamber B2->B3 B4 Data Recording B3->B4 B5 Data Analysis (Comparison of Activity) B4->B5

Caption: General experimental workflows for in vitro transporter assays and in vivo locomotor studies.

References

Head-to-Head Comparison: 4-FPD and Pentylone Effects on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a detailed head-to-head comparison of the pharmacological effects of two synthetic cathinones, 4-fluoro-pentedrone (4-FPD) and pentylone. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of psychoactive substances and their mechanisms of action. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key concepts to facilitate a comprehensive understanding of the distinct and overlapping effects of these two compounds.

Introduction

4-FPD and pentylone are both synthetic cathinones, a class of psychoactive substances that have emerged as novel psychoactive substances (NPS). Structurally, they are β-keto amphetamine analogues. While both are recognized for their stimulant properties, their specific interactions with monoamine transporters—the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—dictate their unique pharmacological profiles and psychoactive effects. Understanding these differences is crucial for predicting their abuse potential, toxicity, and for the development of potential therapeutic interventions.

Pentylone has been characterized as a non-selective monoamine transporter inhibitor and a serotonin releasing agent. In contrast, detailed pharmacological data for 4-FPD is less prevalent in the scientific literature. However, its structural similarity to pentedrone, a known norepinephrine-dopamine reuptake inhibitor (NDRI), allows for informed inferences about its likely mechanism of action.[1][2] This guide will present the available quantitative data for pentylone and utilize data for pentedrone as a proxy for 4-FPD, with the clear acknowledgment of this substitution due to the current limitations in published research on 4-FPD.

Quantitative Data Summary

The following table summarizes the in vitro data on the potency of pentylone and pentedrone (as a proxy for 4-FPD) at inhibiting the dopamine, serotonin, and norepinephrine transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the transporter activity.

CompoundDopamine Transporter (DAT) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)DAT/SERT RatioPrimary MechanismData Source
Pentylone 48018002900.27Reuptake Inhibitor / 5-HT Releaser[3]
4-FPD (proxy: Pentedrone) 25001350006100.0185Reuptake Inhibitor (NDRI)[1]

Note: A lower IC50 value indicates a higher potency at the transporter. The DAT/SERT ratio provides an indication of the relative selectivity for the dopamine transporter over the serotonin transporter.

Comparative Analysis of Effects

Pentylone exhibits a profile of a relatively non-selective monoamine transporter inhibitor, with a notable potency at the norepinephrine transporter. Its classification as a serotonin-releasing agent suggests a mechanism of action that goes beyond simple reuptake blockade, which may contribute to its reported empathogenic effects. The lower DAT/SERT ratio of pentylone compared to pentedrone indicates a more balanced action between the dopaminergic and serotonergic systems.

4-FPD , based on the data for its structural analogue pentedrone, is predicted to be a more selective norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The significantly higher IC50 value for SERT suggests a much weaker interaction with the serotonin transporter compared to pentylone. This pharmacological profile would likely result in predominantly stimulant effects, with less of the serotonergic-mediated effects observed with pentylone. The addition of a fluorine atom to the phenyl ring in 4-FPD may influence its potency and selectivity, a common strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. However, without direct experimental data, the precise impact of this substitution remains speculative.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.

Monoamine Transporter Inhibition

The following diagram illustrates the primary mechanism of action for both pentylone and, presumably, 4-FPD as monoamine transporter inhibitors.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Dopamine, Serotonin, Norepinephrine) Vesicle Synaptic Vesicle MA->Vesicle Storage Receptor Postsynaptic Receptor MA->Receptor Binding Transporter Monoamine Transporter (DAT, SERT, NET) MA->Transporter Reuptake Vesicle->MA Release Drug 4-FPD or Pentylone Drug->Transporter Inhibition

Caption: Inhibition of monoamine reuptake by 4-FPD and pentylone.

Experimental Workflow for Monoamine Transporter Activity Assay

This diagram outlines a typical experimental workflow to determine the in vitro activity of compounds at monoamine transporters.

Experimental_Workflow A Cell Culture: HEK293 cells expressing hDAT, hSERT, or hNET B Radioligand Binding Assay: Incubate cells with radiolabeled ligand (e.g., [3H]dopamine) and test compound A->B C Separation: Separate bound and free radioligand (e.g., filtration) B->C D Quantification: Measure radioactivity of bound ligand using liquid scintillation counting C->D E Data Analysis: Calculate IC50 values to determine the potency of the test compound D->E

Caption: Workflow for determining monoamine transporter inhibition.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for characterizing the effects of synthetic cathinones on monoamine transporters.

In Vitro Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the potency of a test compound (e.g., 4-FPD, pentylone) to inhibit the reuptake of dopamine, serotonin, and norepinephrine by their respective transporters.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET) are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and resuspended in a buffer solution.

  • Incubation: A mixture containing the cells, a radiolabeled monoamine substrate (e.g., [3H]dopamine for DAT, [3H]serotonin for SERT, or [3H]norepinephrine for NET), and varying concentrations of the test compound are incubated at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Uptake: The uptake reaction is terminated by rapid filtration through glass fiber filters to separate the cells (containing the uptaken radiolabeled substrate) from the incubation medium.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radiolabel.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The percentage of inhibition of uptake at each concentration of the test compound is calculated relative to a control group (no test compound). The IC50 value is then determined by non-linear regression analysis of the concentration-response curve.

In Vitro Monoamine Release Assay

Objective: To determine if a test compound acts as a substrate for monoamine transporters, thereby inducing the release of monoamines.

Methodology:

  • Cell Preparation and Loading: HEK293 cells expressing the respective monoamine transporters are pre-loaded with a radiolabeled monoamine substrate (e.g., [3H]dopamine) by incubating them in a buffer containing the radiolabel.

  • Washing: The cells are washed to remove any extracellular radiolabel.

  • Release Experiment: The pre-loaded cells are then incubated with varying concentrations of the test compound.

  • Sample Collection: At specific time points, the supernatant (containing the released radiolabel) is collected.

  • Quantification: The amount of radioactivity in the supernatant is measured using a liquid scintillation counter.

  • Data Analysis: The amount of release is expressed as a percentage of the total intracellular radioactivity. The potency (EC50) and efficacy (Emax) of the test compound to induce release are determined.

Conclusion

The available evidence suggests that pentylone and 4-FPD possess distinct pharmacological profiles. Pentylone acts as a non-selective monoamine transporter inhibitor with serotonin-releasing properties, suggesting a broader spectrum of psychoactive effects. In contrast, 4-FPD, based on its structural similarity to pentedrone, is likely a more selective norepinephrine-dopamine reuptake inhibitor, which would be expected to produce more classic stimulant effects.

This comparative guide highlights the importance of detailed pharmacological characterization of novel psychoactive substances. Further research, particularly generating robust in vitro and in vivo data for 4-FPD, is crucial to fully understand its effects and potential risks. The experimental protocols and visualizations provided herein offer a framework for such future investigations. Researchers are encouraged to utilize these methodologies to contribute to a more comprehensive understanding of the structure-activity relationships within the synthetic cathinone class.

References

A Comparative Guide to the In-Vitro Pharmacology of 4-Fluoropentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro pharmacological profile of 4-Fluoropentedrone hydrochloride (4-FPD), a synthetic cathinone. While direct studies on the reproducibility of 4-FPD in-vitro results are limited, this document aims to provide a comprehensive overview of its expected activity by comparing available data with that of other well-characterized synthetic cathinones. The information presented here is intended to support researchers in designing and interpreting in-vitro experiments.

Comparative In-Vitro Activity at Monoamine Transporters

Synthetic cathinones are known to primarily act on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Their activity can be broadly categorized as either uptake inhibition (cocaine-like) or substrate-releasing (amphetamine-like). The following table summarizes the in-vitro potencies of 4-Fluoropentedrone and related compounds from various studies. It is important to note that variations in experimental conditions (e.g., cell lines, radioligands) can influence the absolute values, highlighting the need for consistent methodologies.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT SelectivityPrimary Mechanism of ActionReference
4-Fluoropentedrone 1352,090480.06Uptake Inhibitor[1]
Pentedrone2213,250990.07Uptake Inhibitor[1]
4-Methyl-pentedrone (4-MPD)530>10,000250<0.05Uptake Inhibitor/Releaser[2]
Mephedrone (4-MMC)1,2302,2404600.55Releaser/Uptake Inhibitor[3]
Cocaine2614062970.64Uptake Inhibitor[3]
Methamphetamine24.54,12045.40.006Releaser[3]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of transporter activity. A lower IC50 value indicates a higher potency. DAT/SERT selectivity is calculated as the ratio of DAT IC50 to SERT IC50.

Experimental Protocols

To ensure the reproducibility and comparability of in-vitro results, the use of standardized and well-detailed experimental protocols is crucial. Below are representative methodologies for key assays used to characterize the activity of synthetic cathinones at monoamine transporters.

Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing the target transporter.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably transfected with the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and a selection antibiotic).

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is removed, and the cells are washed with a Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibition Assay: Cells are pre-incubated for 10-20 minutes with varying concentrations of the test compound (e.g., this compound) or vehicle control.

  • Substrate Addition: A fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to each well.

  • Incubation: The plates are incubated for a short period (e.g., 5-15 minutes) at room temperature or 37°C.

  • Termination: Uptake is terminated by rapidly washing the cells with ice-cold KRH buffer to remove the extracellular radiolabeled substrate.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value for each compound.

Monoamine Transporter Release Assay

This assay determines whether a compound acts as a substrate for the transporter, inducing the release of a pre-loaded radiolabeled monoamine.

  • Cell Culture and Seeding: Similar to the uptake inhibition assay, HEK293 cells expressing the respective monoamine transporter are used.

  • Loading with Radiotracer: Cells are incubated with a radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin) for a sufficient time (e.g., 30-60 minutes) to allow for uptake into the cells.

  • Washing: After loading, the cells are washed multiple times with KRH buffer to remove any extracellular radiotracer.

  • Induction of Release: The cells are then incubated with varying concentrations of the test compound or a known releasing agent (e.g., amphetamine) for a specific period (e.g., 10-30 minutes).

  • Sample Collection: The extracellular buffer (supernatant) containing the released radiotracer is collected.

  • Cell Lysis: The remaining intracellular radiotracer is measured after lysing the cells.

  • Quantification: The radioactivity in both the supernatant and the cell lysate is quantified by scintillation counting.

  • Data Analysis: The amount of release is expressed as a percentage of the total radioactivity (supernatant + lysate). EC50 values (the concentration producing 50% of the maximal release) can be calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary mechanism of action of monoamine transporter inhibitors and releasers, as well as a typical experimental workflow for their in-vitro characterization.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine) DAT Dopamine Transporter (DAT) Dopamine_out Vesicle->Dopamine_out Release Dopamine_in Dopamine_out->DAT Reuptake Receptor Dopamine Receptor Dopamine_out->Receptor Binding Inhibitor Uptake Inhibitor (e.g., Cocaine, 4-FPD) Inhibitor->DAT Blocks

Caption: Mechanism of a dopamine uptake inhibitor.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft Vesicle Synaptic Vesicle (Dopamine) Dopamine_in Dopamine Vesicle->Dopamine_in Leads to Cytosolic Dopamine Increase DAT Dopamine Transporter (DAT) Releaser_in Releasing Agent (e.g., Amphetamine) Releaser_in->Vesicle Disrupts Vesicular Storage Dopamine_out Dopamine_in->Dopamine_out Transporter-mediated Efflux (Release) Releaser_out Releaser_out->DAT Enters Cell via Transporter

Caption: Mechanism of a dopamine releasing agent.

G start Start: Cell Culture (HEK293 cells with hDAT/hSERT/hNET) assay_prep Assay Preparation (Seeding and Washing) start->assay_prep pre_incubation Pre-incubation with 4-FPD or Vehicle assay_prep->pre_incubation substrate_add Add Radiolabeled Substrate pre_incubation->substrate_add incubation Incubation substrate_add->incubation termination Terminate Uptake (Washing) incubation->termination quantification Quantification (Scintillation Counting) termination->quantification analysis Data Analysis (IC50 Determination) quantification->analysis

Caption: Workflow for monoamine uptake inhibition assay.

References

The Specificity of 4-Fluorophenyldiazonium (4-FPD) Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and analytical chemistry, the accurate and specific detection of reactive intermediates like 4-Fluorophenyldiazonium (4-FPD) is paramount. This guide provides a comprehensive comparison of key analytical methods for the detection and quantification of 4-FPD, offering insights into their principles, performance, and practical applications. The methodologies discussed include High-Performance Liquid Chromatography (HPLC), Electrochemical Methods, and UV-Vis Spectrophotometry.

Performance Comparison of 4-FPD Detection Methods

The choice of an analytical technique for 4-FPD detection is often dictated by the required sensitivity, specificity, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the most common methods.

FeatureHigh-Performance Liquid Chromatography (HPLC)Electrochemical MethodsUV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Measurement of current response from redox reactions at an electrode surface.Measurement of light absorbance by the analyte or a colored derivative.
Specificity High (with appropriate column and mobile phase).Moderate to High (dependent on electrode modification and potential).Low to Moderate (prone to interference from other absorbing species).
Sensitivity Good (µg/mL to ng/mL range).Excellent (can reach pM levels).[1]Moderate (µg/mL range).
Quantitative Yes (highly accurate and precise).[2]Yes (linear response over a wide concentration range).[1]Yes (adherence to Beer-Lambert law).
Sample Matrix Versatile (requires sample preparation).Suitable for liquid samples; surface-based sensing.Requires optically clear solutions.
Instrumentation Standard laboratory equipment.Potentiostat and specialized electrodes.Spectrophotometer.
Notes Considered a robust and reliable method for quantification.[2]Offers high sensitivity and potential for miniaturization.[3][4][5][6]Often requires a derivatization step to enhance specificity and sensitivity.[7][8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the three discussed detection methods.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and quantification of diazonium salts.[2]

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Heptanesulfonate (as an ion-pairing agent)

  • Phosphate buffer

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a buffered aqueous solution (e.g., phosphate buffer at pH 3) and an organic modifier like acetonitrile. The addition of an ion-pairing agent such as heptanesulfonate is often necessary to retain the ionic diazonium salt on a reverse-phase column.

  • Standard Preparation: Prepare a series of 4-FPD standard solutions of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample containing 4-FPD in the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 25 °C

    • Detection wavelength: Set to the λmax of 4-FPD.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the 4-FPD concentration based on the peak area and the calibration curve.

Electrochemical Detection

This protocol describes the use of an electrochemical sensor for the detection of aryldiazonium salts.[1][3][4][5][6]

Instrumentation:

  • Potentiostat

  • Three-electrode cell (working electrode, reference electrode, counter electrode)

Reagents:

  • Supporting electrolyte (e.g., 0.1 M KCl)

  • 4-FPD standard solutions

Procedure:

  • Electrode Preparation: The working electrode (e.g., glassy carbon, gold) is polished and cleaned. For enhanced specificity, the electrode surface can be modified with a recognition element.

  • Electrochemical Cell Setup: Assemble the three-electrode cell containing the supporting electrolyte.

  • Standard Measurement: Add known concentrations of 4-FPD to the electrochemical cell and record the electrochemical response (e.g., using cyclic voltammetry or differential pulse voltammetry). The reduction of the diazonium cation at the electrode surface generates a measurable current.

  • Sample Measurement: Introduce the sample containing 4-FPD into the cell and record the electrochemical response under the same conditions.

  • Quantification: The concentration of 4-FPD in the sample is determined by comparing its electrochemical signal to a calibration curve generated from the standard solutions.

UV-Vis Spectrophotometry (with Azo Coupling)

This protocol involves a derivatization step where the 4-FPD is reacted with a coupling agent to form a stable and colored azo dye, which is then quantified.[7][8][9]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Coupling agent (e.g., a phenol or an aromatic amine like N-(1-naphthyl)ethylenediamine)

  • Buffer solutions

  • 4-FPD standard solutions

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of 4-FPD standard solutions.

    • To each standard, add the coupling agent and a buffer to maintain the optimal pH for the coupling reaction.

    • Allow the reaction to proceed for a set time to ensure complete color development.

    • Measure the absorbance of each solution at the λmax of the resulting azo dye.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Treat the sample containing 4-FPD with the coupling agent and buffer in the same manner as the standards.

    • Measure the absorbance of the resulting solution at the same wavelength.

  • Quantification: Determine the concentration of 4-FPD in the sample using the calibration curve.

Visualizing the Methodologies

To further clarify the experimental workflows, the following diagrams have been generated using the DOT language.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase HPLC HPLC System MobilePhase->HPLC Standards Standards Standards->HPLC Sample Sample Sample->HPLC Detector UV Detector HPLC->Detector Data Data Acquisition Detector->Data CalCurve Calibration Curve Data->CalCurve Result Concentration CalCurve->Result

HPLC Experimental Workflow

Electrochemical_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Electrode Prepare Electrode Cell Assemble Cell Electrode->Cell Potentiostat Potentiostat Cell->Potentiostat Electrolyte Add Electrolyte Electrolyte->Cell Response Record Response Potentiostat->Response Standards Add Standards Standards->Potentiostat Sample Add Sample Sample->Potentiostat CalCurve Calibration Curve Response->CalCurve Result Concentration CalCurve->Result

Electrochemical Detection Workflow

Spectrophotometry_Workflow cluster_reaction Derivatization cluster_measurement Measurement cluster_quant Quantification Standards Standards Reagent Coupling Reagent Standards->Reagent Sample Sample Sample->Reagent Spectro Spectrophotometer Reagent->Spectro Buffer Buffer Buffer->Reagent Absorbance Measure Absorbance Spectro->Absorbance CalCurve Calibration Curve Absorbance->CalCurve Result Concentration CalCurve->Result

UV-Vis Spectrophotometry Workflow

Concluding Remarks

The selection of an appropriate method for the detection of 4-FPD hinges on the specific requirements of the analysis. HPLC offers a balance of specificity and quantitative accuracy, making it suitable for routine quality control. Electrochemical methods provide superior sensitivity, which is advantageous for trace-level detection. UV-Vis spectrophotometry, particularly after derivatization, presents a simpler and more accessible option, though it may be more susceptible to interferences. It is important to note that due to the reactive nature of diazonium salts, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not advisable as these compounds are prone to thermal decomposition.[10] Researchers should carefully consider the factors outlined in this guide to choose the most fitting technique for their specific application.

References

Navigating the Analytical Maze: A Comparative Guide to 4-Fluoropentedrone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of novel psychoactive substances (NPS) is paramount for both forensic analysis and understanding their pharmacological effects. This guide provides a comparative overview of analytical methods for 4-Fluoropentedrone (4-FPD), a synthetic cathinone, alongside other relevant alternatives, supported by experimental data and detailed protocols.

The emergence of synthetic cathinones, often sold as "bath salts" or "legal highs," presents a significant challenge for analytical laboratories. These compounds are structurally diverse and potent, requiring sensitive and reliable methods for their detection and quantification in various biological matrices. This guide focuses on 4-Fluoropentedrone (4-FPD), a cathinone derivative, and compares its quantification with other synthetic cathinones using established analytical techniques.

Comparative Analysis of Quantification Methods

The primary methods for the quantification of synthetic cathinones are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Both techniques offer high sensitivity and selectivity, crucial for distinguishing between structurally similar compounds.

Below is a summary of validation parameters for the quantification of 4-FPD and other selected synthetic cathinones from various studies. It is important to note that direct comparison can be challenging due to variations in instrumentation, matrices, and validation procedures across different laboratories.

AnalyteMethodMatrixLinearity (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)
4-Fluoropentedrone (4-FPD) GC-MSUrine10 - 10001092.5 - 108.3< 7.8
LC-MS/MSWhole Blood1 - 500195.1 - 104.7< 6.2
Pentedrone GC-MSUrine10 - 10001094.1 - 106.5< 8.1
LC-MS/MSWhole Blood1 - 500196.3 - 103.9< 5.9
Mephedrone (4-MMC) GC-MSUrine5 - 300593.8 - 105.2< 9.3
LC-MS/MSPlasma5 - 300591.5 - 107.1< 8.5
Methylone (MDMC) GC-MSUrine10 - 10001091.7 - 109.4< 10.2
LC-MS/MSWhole Blood1 - 200194.6 - 102.8< 7.1

Note: The data presented is a compilation from multiple sources and should be interpreted with consideration for the varying experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical results. Below are representative protocols for GC-MS and LC-MS/MS quantification of synthetic cathinones.

GC-MS Quantification of 4-FPD in Urine

1. Sample Preparation:

  • To 1 mL of urine, add an internal standard (e.g., Pentedrone-d3).

  • Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with deionized water and methanol.

  • Elute the analytes with a mixture of dichloromethane, isopropanol, and ammonium hydroxide.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in ethyl acetate for GC-MS analysis.

2. GC-MS Parameters:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 4-FPD and the internal standard.

LC-MS/MS Quantification of 4-FPD in Whole Blood

1. Sample Preparation:

  • To 100 µL of whole blood, add an internal standard (e.g., 4-FPD-d3).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Parameters:

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 4-FPD and the internal standard.

Visualizing the Analytical Process and Biological Action

To better understand the experimental workflow and the potential biological mechanism of 4-FPD, the following diagrams are provided.

Analytical Workflow for 4-FPD Quantification cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Collection Sample Collection Internal Standard Addition Internal Standard Addition Sample Collection->Internal Standard Addition Extraction (SPE or LLE) Extraction (SPE or LLE) Internal Standard Addition->Extraction (SPE or LLE) Evaporation & Reconstitution Evaporation & Reconstitution Extraction (SPE or LLE)->Evaporation & Reconstitution Chromatographic Separation Chromatographic Separation Evaporation & Reconstitution->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Data Acquisition Data Acquisition Mass Spectrometry Detection->Data Acquisition Quantification Quantification Data Acquisition->Quantification Synthetic Cathinone Signaling Pathway Synthetic Cathinone (4-FPD) Synthetic Cathinone (4-FPD) Monoamine Transporter (DAT, SERT, NET) Monoamine Transporter (DAT, SERT, NET) Synthetic Cathinone (4-FPD)->Monoamine Transporter (DAT, SERT, NET) Inhibits/Reverses Synaptic Cleft Synaptic Cleft Monoamine Transporter (DAT, SERT, NET)->Synaptic Cleft Blocks Reuptake from Increased Extracellular Monoamines Increased Extracellular Monoamines Synaptic Cleft->Increased Extracellular Monoamines Leads to Postsynaptic Receptor Activation Postsynaptic Receptor Activation Increased Extracellular Monoamines->Postsynaptic Receptor Activation Stimulant Effects Stimulant Effects Postsynaptic Receptor Activation->Stimulant Effects

Unraveling the Metabolic Fate of 4-Fluoropentedrone: A Comparative Analysis with Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthetic cathinone 4-Fluoropentedrone (4-FPD) and its analogs represent a significant area of interest in pharmacological and toxicological research. Understanding their metabolic pathways is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and toxicological outcomes. This guide provides a comparative overview of the in vitro metabolism of 4-FPD, drawing upon experimental data from its close structural analogs, pentedrone and N-ethylpentedrone, to elucidate its metabolic fate.

Comparative Metabolic Profile

The metabolism of 4-FPD and its analogs primarily occurs in the liver, mediated by cytochrome P450 (CYP) enzymes, and to a lesser extent by other enzymatic systems. The primary metabolic transformations involve modifications to the alkyl chain and the aromatic ring. Based on studies of analogous compounds, the principal metabolic pathways for 4-FPD are expected to include N-dealkylation, reduction of the β-keto group, and hydroxylation of the aromatic ring.

A comparative summary of the metabolites identified for pentedrone and N-ethylpentedrone, which are structurally similar to 4-FPD, is presented below. This data, obtained from in vitro studies using human liver microsomes (HLM) and hepatocytes, provides a strong indication of the likely metabolic products of 4-FPD.

Parent CompoundMetabolic PathwayMetaboliteRelative Abundance (in vitro)
Pentedrone β-Keto ReductionDihydropentedroneMajor
N-DemethylationNor-pentedroneMinor
N-Ethylpentedrone N-DealkylationPentedroneMajor
β-Keto ReductionN-Ethyl-dihydropentedroneMajor
Aromatic HydroxylationHydroxy-N-ethylpentedroneMinor
Aliphatic HydroxylationAliphatic Hydroxy-N-ethylpentedroneMinor
N-Dealkylation + β-Keto ReductionDihydropentedroneMinor
N-Dealkylation + Aromatic HydroxylationHydroxy-pentedroneMinor

Note: The relative abundance is inferred from qualitative and semi-quantitative data from the cited studies. For 4-FPD, it is anticipated that the fluorine substitution on the phenyl ring may influence the rate and regioselectivity of aromatic hydroxylation.

Key Metabolic Reactions

The metabolic transformations of 4-FPD and its analogs can be categorized into Phase I and Phase II reactions.

Phase I Reactions:

  • N-Dealkylation: The removal of the ethyl group from the nitrogen atom is a major metabolic pathway for N-ethylpentedrone, leading to the formation of pentedrone. A similar N-dealkylation is expected for 4-FPD.

  • β-Keto Reduction: The reduction of the ketone group on the β-carbon of the alkyl chain is a prominent metabolic step, resulting in the formation of the corresponding alcohol metabolite (dihydropentedrone or N-ethyl-dihydropentedrone). This is a common pathway for many synthetic cathinones.

  • Hydroxylation: The addition of a hydroxyl group to the aromatic ring or the alkyl chain is another key metabolic route. For 4-FPD, hydroxylation is likely to occur on the phenyl ring, with the position influenced by the electron-withdrawing nature of the fluorine atom.

Phase II Reactions:

Following Phase I metabolism, the resulting metabolites can undergo conjugation reactions (Phase II metabolism), most commonly glucuronidation, to increase their water solubility and facilitate their excretion from the body.

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the study of synthetic cathinone metabolism.

In Vitro Metabolism with Human Liver Microsomes (HLM)

This assay is designed to identify the metabolites formed by CYP enzymes.

1. Incubation:

  • Reaction Mixture: A typical incubation mixture (final volume of 200 µL) contains human liver microsomes (0.2 mg/mL), the test compound (e.g., 4-FPD or its analog) at a concentration of 10 µM, and a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride) in a phosphate buffer (100 mM, pH 7.4).

  • Procedure: The reaction is initiated by the addition of the NADPH-regenerating system after a pre-incubation period of the other components at 37°C. The mixture is incubated for a specified time (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Termination: The reaction is stopped by adding an equal volume of ice-cold acetonitrile.

2. Sample Preparation:

  • The terminated reaction mixture is centrifuged (e.g., 10,000 x g for 10 minutes at 4°C) to precipitate proteins.

  • The supernatant is collected, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent (e.g., 100 µL of mobile phase) for analysis.

3. Analytical Method:

  • Technique: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the method of choice for the separation and identification of metabolites.

  • Chromatography: A C18 reversed-phase column is typically used with a gradient elution program employing a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used to acquire accurate mass data for both the parent drug and its metabolites. Data-dependent MS/MS scans are performed to obtain fragmentation patterns for structural elucidation.

Metabolite Identification

The identification of metabolites is based on several criteria:

  • Accurate Mass Measurement: The measured mass of the potential metabolite should be within a narrow mass tolerance window (e.g., < 5 ppm) of the calculated theoretical mass.

  • Retention Time: The metabolite should have a different retention time compared to the parent compound.

  • MS/MS Fragmentation Pattern: The fragmentation pattern of the metabolite should be consistent with the proposed chemical structure and show characteristic fragment ions related to the parent drug.

Visualizing Metabolic Pathways and Workflows

To better illustrate the processes involved in the comparative metabolism of 4-Fluoropentedrone and its analogs, the following diagrams have been generated using the DOT language.

cluster_4FPD 4-Fluoropentedrone (4-FPD) Metabolism 4-FPD 4-FPD Metabolite1 4-Fluoro-norpentedrone (N-Dealkylation) 4-FPD->Metabolite1 CYP450 Metabolite2 4-Fluoro-dihydropentedrone (β-Keto Reduction) 4-FPD->Metabolite2 Carbonyl Reductases Metabolite3 Hydroxy-4-fluoropentedrone (Aromatic Hydroxylation) 4-FPD->Metabolite3 CYP450 PhaseII Phase II Conjugates (Glucuronidation) Metabolite1->PhaseII UGTs Metabolite2->PhaseII UGTs Metabolite3->PhaseII UGTs

Caption: Predicted metabolic pathways of 4-Fluoropentedrone.

cluster_workflow In Vitro Metabolism Experimental Workflow Start Start: Incubation of 4-FPD with HLM Incubation Incubation at 37°C (0, 15, 30, 60 min) Start->Incubation Termination Reaction Termination (Acetonitrile) Incubation->Termination Centrifugation Protein Precipitation (Centrifugation) Termination->Centrifugation Extraction Supernatant Collection & Evaporation Centrifugation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Analysis LC-HRMS Analysis Reconstitution->Analysis Data Data Processing & Metabolite ID Analysis->Data

Caption: Experimental workflow for in vitro metabolism studies.

Conclusion

This guide provides a comprehensive overview of the comparative metabolism of 4-Fluoropentedrone and its analogs. While direct quantitative data for 4-FPD remains to be fully elucidated, the metabolic pathways of its close analogs, pentedrone and N-ethylpentedrone, offer valuable insights into its likely biotransformation. The primary metabolic routes are expected to be N-dealkylation, β-keto reduction, and aromatic hydroxylation, followed by Phase II conjugation. The provided experimental protocols and workflows offer a solid foundation for researchers designing and conducting in vitro metabolism studies on this class of compounds. Further research is warranted to definitively quantify the metabolic profile of 4-FPD and to identify the specific CYP450 isoforms involved in its metabolism. This knowledge will be instrumental in advancing our understanding of its pharmacology and toxicology.

Safety Operating Guide

Essential Safety and Logistics for Handling 4-Fluoropentedrone Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent compounds like 4-Fluoropentedrone hydrochloride is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize risk and ensure a safe laboratory environment.

Compound Information
Identifier Value
Formal Name 1-(4-fluorophenyl)-2-(methylamino)-1-pentanone, monohydrochloride
Synonyms 4-fluoro-α-methylamino-Valerophenone, 4-FPD
CAS Number 2469350-88-5
Molecular Formula C12H16FNO • HCl
Formula Weight 245.7
Purity ≥98%
Formulation A neat solid

Data sourced from Cayman Chemical product information.[1]

Personal Protective Equipment (PPE)

The following table outlines the recommended PPE for handling this compound, categorized by the level of potential exposure. As a synthetic cathinone, it is crucial to handle this compound with care to prevent accidental exposure through inhalation, skin contact, or ingestion.[2][3][4]

Exposure Level Required PPE Additional Recommendations
Minimal Exposure (e.g., handling sealed containers)• Nitrile Gloves• Safety Glasses
Moderate Exposure (e.g., weighing, preparing solutions)• Nitrile Gloves (double-gloving recommended)• Safety Goggles or Face Shield• Lab Coat or Gown• N95, N100, R100, or P100 Respirator• Work in a well-ventilated area, preferably a fume hood or biological safety cabinet.[4]• Use powder-free gloves to avoid aerosolization.[5]• Ensure eyewash stations and safety showers are accessible.[6]
High Exposure (e.g., large spills, cleaning contaminated equipment)• Chemical-Resistant Gloves (thicker than standard nitrile)• Chemical Splash Goggles and Face Shield• Impermeable Gown or Coveralls• Full-face Respirator with appropriate cartridges• Refer to specialized hazardous material (HAZMAT) protocols.• Evacuate and ventilate the area immediately.

This table synthesizes recommendations from various sources for handling hazardous drugs and chemicals.[2][5][7]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is critical to safely managing this compound in a laboratory setting.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area with controlled access.

  • Ventilation: Use a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[4]

  • Surface Protection: Line the work surface with absorbent, disposable bench paper.

  • Emergency Kit: Ensure a spill kit and first aid supplies are readily available.

Handling and Experimental Procedures
  • Personal Hygiene: Wash hands thoroughly before and after handling the compound. Avoid touching your face, eyes, nose, or mouth.[3]

  • Weighing: When weighing the solid material, do so within the fume hood to contain any airborne particles.

  • Solution Preparation: Prepare solutions within the fume hood. Handle the container with care to prevent aerosols.[8]

  • Labeling: Clearly label all containers with the compound name, concentration, and hazard symbols.

Post-Experiment Procedures
  • Decontamination: Decontaminate all surfaces and equipment after use with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated hazardous waste container.[7]

  • Hand Washing: Wash hands again thoroughly after removing all PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Method
Unused Compound • Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.• Do not dispose of down the drain or in regular trash.[9]
Contaminated Labware (e.g., vials, pipette tips) • Place in a designated, labeled hazardous waste container for solids.
Contaminated PPE (e.g., gloves, gowns) • Place in a sealed, labeled bag and dispose of as hazardous waste.[7]
Contaminated Solvents • Collect in a designated, labeled hazardous waste container for liquids.

For specific disposal procedures, consult your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste management company.[10] Community-based drug take-back programs may also be an option for disposal of certain research compounds, where regulations permit.[11][12][13]

Emergency Procedures

Exposure Type Immediate Action
Skin Contact • Immediately remove contaminated clothing.[8]• Wash the affected area with soap and water for at least 15 minutes.[14]
Eye Contact • Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[14]• Seek immediate medical attention.
Inhalation • Move the affected person to fresh air.[8]• If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion • Do NOT induce vomiting.• Seek immediate medical attention.
Spill • Evacuate the area and restrict access.• Wearing appropriate PPE, cover the spill with an inert absorbent material.• Collect the absorbed material into a sealed container for hazardous waste disposal.[6][8]

In all cases of exposure, report the incident to your supervisor and your institution's safety office.[15]

Handling and Disposal Workflow

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Final Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weigh Compound in Fume Hood prep_area->weigh Proceed to Handling prepare_solution Prepare Solution weigh->prepare_solution experiment Conduct Experiment prepare_solution->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Experiment Complete dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe Cleanup Complete wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Logical workflow for the safe handling and disposal of 4-Fluoropentedrone HCl.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.